3-Methoxybenzenesulfonyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxybenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNAVGZAZZJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-26-0 | |
| Record name | 882670-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: 3-Methoxybenzenesulfonyl Fluoride (3-MBSF) as a SuFEx Hub in Medicinal Chemistry
Executive Summary
3-Methoxybenzenesulfonyl fluoride (3-MBSF) represents a critical class of sulfur(VI) fluoride exchange (SuFEx) connectors, emerging as a pivotal tool in modern covalent drug discovery. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, 3-MBSF offers a unique "sleeping beauty" reactivity profile. The S(VI)–F bond is remarkably stable under physiological conditions but becomes highly reactive when activated by specific protein microenvironments or silyl ether catalysts. This whitepaper details the physicochemical properties, synthesis, mechanistic underpinnings, and applications of 3-MBSF, specifically positioning it as a probe for targeting non-cysteine nucleophiles (tyrosine, lysine, histidine) in the "undruggable" proteome.
Physicochemical Profile
3-MBSF is a liquid at room temperature, characterized by the electron-donating methoxy group at the meta position, which subtly modulates the electrophilicity of the sulfonyl center compared to its para or ortho counterparts.
Table 1: Core Chemical Specifications
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 882670-26-0 |
| Molecular Formula | C₇H₇FO₃S |
| Molecular Weight | 190.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.3071 g/mL at 25 °C |
| Refractive Index ( | 1.5038 |
| Boiling Point | ~255 °F (est.[1][2] based on analogues) / High BP liquid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, DCM; sparingly soluble in water |
| Stability | Stable to hydrolysis at neutral pH; stable to oxidation/reduction |
Spectroscopic Characterization
Accurate identification of 3-MBSF relies heavily on Fluorine-19 NMR, which provides a distinct signature separate from starting sulfonyl chlorides or hydrolysis products (sulfonic acids).
NMR Data
-
¹⁹F NMR (376 MHz, CDCl₃):
+66.2 ppm (s).-
Note: The chemical shift is significantly upfield compared to other fluorinated motifs but distinct within the sulfonyl fluoride window (+60 to +70 ppm).
-
-
¹H NMR (400 MHz, CDCl₃):
- 7.60 – 7.55 (m, 1H, Ar-H)
- 7.50 (d, J = 7.8 Hz, 1H, Ar-H)
- 7.45 (t, J = 8.0 Hz, 1H, Ar-H)
- 7.20 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H)
- 3.88 (s, 3H, -OCH₃)
-
Interpretation: The aromatic region shows the characteristic meta-substitution pattern, while the methoxy singlet is distinct at ~3.9 ppm.
Synthesis & Manufacturing
The synthesis of 3-MBSF is most efficiently achieved through a halogen exchange reaction (halex) starting from the corresponding sulfonyl chloride. This method is preferred for its operational simplicity and high yields.
Reaction Pathway
The conversion utilizes the thermodynamic stability of the S–F bond over the S–Cl bond. The use of Potassium Bifluoride (KHF₂) is superior to naked fluoride sources due to the formation of the bifluoride anion [FHF]⁻, which acts as a potent nucleophile and a proton shuttle.
Figure 1: Synthesis of 3-MBSF via Potassium Bifluoride mediated halogen exchange.
Protocol: Synthesis from Sulfonyl Chloride
-
Dissolution: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in Acetone (0.5 M concentration).
-
Activation: Prepare a saturated aqueous solution of KHF₂ (Potassium Bifluoride, 2.0 eq).
-
Reaction: Add the KHF₂ solution dropwise to the acetone mixture. Stir vigorously at room temperature.
-
Monitoring: Monitor by TLC or ¹⁹F NMR. Conversion is typically complete within 2–4 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the pure sulfonyl fluoride.
Reactivity & Mechanistic Insight: The SuFEx Hub
The defining feature of 3-MBSF is its participation in Sulfur-Fluoride Exchange (SuFEx) . Unlike acrylamides (which target cysteine) or sulfonyl chlorides (which are non-specific), sulfonyl fluorides possess a high energy barrier to hydrolysis but a low barrier to exchange with nucleophiles under specific catalysis.
The "Sleeping Beauty" Mechanism
The S(VI)-F bond is kinetically stable due to a combination of the high bond strength (approx. 130 kcal/mol) and the shielding of the sulfur center. Reactivity is "unlocked" only when:
-
Proximity: A nucleophile (e.g., Tyrosine-OH, Lysine-NH₂) is positioned precisely within a protein pocket to attack the sulfur.
-
H-Bonding Network: The fluoride atom accepts hydrogen bonds from the protein backbone, polarizing the S-F bond and making the sulfur susceptible to attack.
-
Silyl Activation: In synthetic applications, silyl ethers (R-OTMS) activate the fluoride via the formation of the strong Si-F bond.
Figure 2: SuFEx mechanism showing the transition from latent electrophile to covalent adduct.
Applications in Drug Discovery[4][5][6][7]
3-MBSF serves as a versatile "warhead" in the design of Targeted Covalent Inhibitors (TCIs) and chemical probes.
Chemoproteomics & Ligandability Screening
Researchers use 3-MBSF to assess the "ligandability" of proteins. By incubating cell lysates with 3-MBSF probes (often tagged with an alkyne for click chemistry), scientists can map which tyrosine or lysine residues are reactive across the entire proteome.
-
Advantage: Targets residues other than cysteine, expanding the druggable space to >90% of the proteome.
Covalent Fragment Screening
3-MBSF is used as a fragment in library screening. If the methoxy-benzene scaffold binds to a protein pocket, the sulfonyl fluoride will covalently modify a nearby residue, permanently "tagging" the protein for identification via Mass Spectrometry.
Late-Stage Functionalization
In medicinal chemistry, the sulfonyl fluoride group can be introduced late in the synthesis to convert a reversible inhibitor into a covalent one, potentially increasing potency and residence time.
Experimental Protocols
Protocol: Covalent Labeling of Proteins (In Vitro)
Objective: To label a recombinant protein with a 3-MBSF probe.
-
Preparation: Dilute protein to 1 mg/mL in PBS (pH 7.4). Avoid buffers with primary amines (Tris) if targeting Lysine, though SuFEx is generally selective for Tyrosine in neutral buffers.
-
Probe Addition: Add 3-MBSF (from a 100 mM DMSO stock) to a final concentration of 10–100 µM. Ensure final DMSO < 1%.
-
Incubation: Incubate at 37 °C for 1–4 hours.
-
Quenching: Quench reaction by adding 4x SDS-PAGE loading buffer (containing reducing agents) and boiling for 5 mins.
-
Analysis: Analyze via SDS-PAGE (if using a fluorescent probe) or tryptic digest followed by LC-MS/MS to identify the modified residue (+172.02 Da mass shift for the sulfonyl moiety).
Figure 3: Workflow for identifying 3-MBSF modification sites via Mass Spectrometry.
Safety & Handling
While stable, 3-MBSF is a potent electrophile and must be handled with care.
-
Hazards: Causes severe skin burns and eye damage (H314). Reacts with mucosal membranes.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store in a cool, dry place. While resistant to hydrolysis, long-term storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent slow degradation by atmospheric moisture.
-
Disposal: Quench excess sulfonyl fluoride with a basic amine solution (e.g., 1M NaOH or aqueous ammonia) before disposal into hazardous organic waste.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Jones, L. H., et al. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery, 18(6), 625-636. Link
-
Sigma-Aldrich. (2024).[3] "this compound Product Sheet & SDS." Link
-
Kelly, J. W., et al. (2018). "SuFEx-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society, 140(8), 2919–2925. Link
-
CP Lab Safety. (2024). "this compound Chemical Properties." Link
Sources
Technical Guide: Synthesis and Purification of 3-Methoxybenzenesulfonyl Fluoride
[1][2]
Executive Summary & Strategic Context
This compound (CAS: 882670-26-0) is a pivotal "click" chemistry reagent.[1][2] Unlike its sulfonyl chloride counterpart, which is moisture-sensitive and prone to hydrolysis, the sulfonyl fluoride motif offers unique stability in aqueous biological buffers while retaining high reactivity toward specific nucleophiles (e.g., tyrosine/lysine residues or silyl ethers) under SuFEx conditions.[1][2]
This guide details the conversion of 3-methoxybenzenesulfonyl chloride to the fluoride using a bifluoride exchange mechanism.[1][2] This route is selected for its high yield (>90%), operational simplicity, and scalability compared to direct oxidative chlorosulfonylation.[1][2]
Key Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₇FO₃S |
| Molecular Weight | 190.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.307 g/mL (at 25 °C) |
| Boiling Point | ~112–115 °C (at reduced pressure, est.)[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeCN, THF; immiscible with water |
Retrosynthetic Logic & Pathway Design
To ensure high regioselectivity for the meta-substitution, the synthesis is best approached via the 3-methoxyaniline lineage or by converting the commercially available 3-methoxybenzenesulfonyl chloride .[1][2] Direct chlorosulfonylation of anisole (methoxybenzene) is not recommended as it predominantly yields the para-isomer due to the strong ortho/para directing effect of the methoxy group.[1][2]
Reaction Scheme Workflow
The following diagram outlines the critical pathway from the aniline precursor to the final fluoride target.[1][2]
Figure 1: Synthetic workflow prioritizing the Sandmeyer route to the chloride, followed by bifluoride exchange.[1][2]
Core Synthesis Protocol: Chloride-Fluoride Exchange
This protocol utilizes Potassium Bifluoride (KHF₂) .[2] This reagent is superior to naked fluoride sources (like TBAF) or neutral metal fluorides (like KF) alone because the bifluoride anion (HF₂⁻) acts as both a proton source and a nucleophile, activating the leaving group while stabilizing the transition state.[1][2]
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Precursor: 3-Methoxybenzenesulfonyl chloride (1.0 equiv).[1][2]
-
Fluorinating Agent: Potassium Bifluoride (KHF₂) (2.0–3.0 equiv).[1][2]
-
Solvent: Acetonitrile (MeCN) / Water (1:1 ratio or just wet MeCN).[1][2]
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).[1][2]
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
Addition of Fluorinating Agent:
-
Reaction Monitoring:
-
Quench and Extraction:
-
Drying and Concentration:
Purification Strategy
Sulfonyl fluorides are remarkably stable to hydrolysis compared to chlorides, allowing for silica gel chromatography.[1][2] However, for high-purity applications (drug discovery), vacuum distillation is preferred to remove trace sulfonate impurities.[1][2]
Purification Decision Tree
Figure 2: Decision logic for purification based on scale and impurity profile.
Protocol A: Flash Column Chromatography (Small Scale)[1]
-
Mobile Phase: Gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc.
-
Elution Order: The sulfonyl fluoride elutes early. Sulfonic acid byproducts (if any) will remain on the baseline.[1][2]
Protocol B: Vacuum Distillation (Large Scale)
-
Setup: Short-path distillation head.
-
Conditions: High vacuum (<1 mmHg) is required due to the high boiling point.[1][2]
-
Temperature: Expect distillation around 100–120 °C at 0.5 mmHg (extrapolated).
-
Caution: Ensure the system is free of strong bases which could degrade the S-F bond at high temperatures.[1][2]
Characterization & Quality Control
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Diagnostic Value |
| ¹⁹F NMR | δ +60 to +66 ppm (singlet or multiplet) | Definitive. Confirming S-F bond formation.[1][2] Absence of -60 to -150 ppm signals (C-F).[1][2] |
| ¹H NMR | δ 3.85 ppm (s, 3H, -OCH₃) | Verifies methoxy group integrity. |
| ¹H NMR | δ 7.2–7.7 ppm (m, 4H, Ar-H) | Verifies 1,3-substitution pattern.[1][2] |
| IR | ~1400 cm⁻¹ (asymmetric SO₂) | Characteristic sulfonyl stretch.[1][2] |
| GC-MS | m/z 190 [M]+ | Parent ion confirmation. |
Safety & Handling (Critical)
-
KHF₂ Toxicity: Potassium bifluoride releases HF in acidic environments and is highly corrosive to glass and tissue.[1][2] Use plastic (polypropylene) spatulas and reaction vessels if possible, though glass is acceptable for short durations if the pH is neutral/basic.[1][2]
-
Skin Contact: Sulfonyl fluorides are electrophilic protein modifiers.[1][2] They can covalently bind to residues on skin proteins.[1][2] Double gloving (Nitrile) and a lab coat are mandatory.[1][2]
-
Hydrolysis Risk: While stable, prolonged exposure to strong base (pH > 10) will hydrolyze the fluoride to the sulfonate.[1][2] Store in a cool, dry place under inert gas (Argon/Nitrogen).
References
-
Sharpless, K. B., et al. (2014).[1][2] "SuFEx: A New Family of Click Reactions."[1][2] Angewandte Chemie International Edition. Link[1][2]
- Foundational text for the chloride-to-fluoride exchange utilizing KHF₂.
-
Dong, J., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. Link
- Provides general procedures for aryl sulfonyl fluoride synthesis.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 329772585: this compound."[1][2] PubChem. Link
Technical Guide: Mechanism and Application of 3-Methoxybenzenesulfonyl Fluoride in SuFEx
This technical guide details the mechanism, reactivity profile, and experimental application of 3-Methoxybenzenesulfonyl fluoride (3-MBSF) within the context of Sulfur-Fluoride Exchange (SuFEx) click chemistry.
Executive Summary
Sulfur-Fluoride Exchange (SuFEx) has revolutionized covalent chemistry by reintroducing the sulfonyl fluoride functional group as a "sleeping beauty"—kinetically stable under physiological conditions yet highly reactive upon specific activation.[1] While general arylsulfonyl fluorides are widely used, This compound (3-MBSF) represents a critical case study in tunable reactivity.
This guide elucidates how the meta-methoxy substituent modulates the electrophilicity of the S(VI) center via inductive effects, offering a distinct reactivity profile compared to its para-substituted counterparts. We provide a comprehensive mechanistic breakdown, validated experimental protocols, and a structural analysis for researchers utilizing 3-MBSF for protein profiling and covalent drug discovery.
The SuFEx Paradigm: S(VI) Activation
The core of SuFEx chemistry lies in the unique stability-reactivity balance of the S(VI)-F bond.[1][2] Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides resist reduction and hydrolysis due to the high bond dissociation energy of S-F and the low polarizability of the fluoride ion.
General Mechanism
The reaction proceeds via a concerted nucleophilic substitution at the sulfur center. The transition state involves a pentacoordinate sulfur species where the incoming nucleophile (Nu) attacks the S(VI) center, leading to the expulsion of the fluoride ion.
-
Activation: The reaction is often silent until activated by a Lewis base (e.g., DBU, BTMG) or a silicon-fluoride interaction (using silyl ethers).
-
Selectivity: The "hard" nature of the S(VI) center prefers "hard" nucleophiles (e.g., phenoxides, alkoxides) or specific amino acid side chains (Tyr, Lys, Ser) within a protein pocket.
The Reagent: this compound (3-MBSF)
The "Meta-Methoxy" Electronic Advantage
The selection of 3-MBSF is not arbitrary; it exploits specific electronic tuning defined by the Hammett equation.
-
Inductive Effect (-I): The oxygen atom of the methoxy group is electronegative, exerting an electron-withdrawing inductive effect.[3]
-
Resonance Effect (+R): The lone pairs on the oxygen can donate electron density into the aromatic ring.[3]
The Critical Distinction: In the para position (4-MBSF), the Resonance Effect (+R) dominates, donating electron density into the ring and shielding the sulfur center, thereby decreasing reactivity. In the meta position (3-MBSF), the Resonance Effect cannot effectively delocalize to the sulfonyl group. Consequently, the Inductive Effect (-I) dominates .
Result: The meta-methoxy group acts as a weak electron-withdrawing group (
Visualization: Electronic Tuning & Mechanism
Figure 1: Mechanistic pathway of SuFEx showing the electronic activation of the S(VI) center by the meta-methoxy substituent.
Experimental Protocols
Protocol A: Synthesis of 3-MBSF Probes
Use this protocol to install the 3-MBSF moiety onto a drug scaffold or ligand.
Reagents: 3-Methoxybenzenesulfonyl chloride, Potassium Bifluoride (KHF₂), Acetonitrile/Water.
-
Dissolution: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 equiv) in Acetonitrile (0.5 M).
-
Fluorination: Add saturated aqueous KHF₂ (2.0 equiv) dropwise.
-
Note: The bifluoride anion (HF₂⁻) is the active fluorinating agent, displacing the chloride.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (conversion of -Cl to -F).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Stability Check: The product (sulfonyl fluoride) is stable to silica gel chromatography.
-
Protocol B: Protein Labeling (Covalent Capture)
Use this protocol to test 3-MBSF reactivity against a target protein.
Reagents: Protein of Interest (POI) in PBS (pH 7.4), 3-MBSF Probe (in DMSO).
-
Preparation: Dilute POI to 10 µM in PBS.
-
Incubation: Add 3-MBSF probe (10–100 µM final conc, <1% DMSO).
-
Time Course: Incubate at 37°C. Take aliquots at 1h, 4h, and 12h.
-
Optimization: If no labeling is observed, adjust pH to 8.0 to increase nucleophilicity of surface Lys/Tyr residues.
-
-
Analysis: Analyze by Intact Protein Mass Spectrometry.
-
Success Metric: Observe mass shift of +[MW of probe - 20 Da (HF)]. The loss of HF indicates successful SuFEx conjugation.
-
Comparative Data Summary
| Feature | 3-MBSF (Meta-Methoxy) | 4-MBSF (Para-Methoxy) | Unsubstituted Ph-SO₂F |
| Hammett Constant ( | |||
| Electronic Effect | Inductive Withdrawal (-I) | Resonance Donation (+R) | Reference |
| S(VI) Electrophilicity | Enhanced | Reduced | Baseline |
| Hydrolytic Stability | High | Very High | High |
| Primary Application | Rapid Labeling / Probes | Selective / Slow Binders | General Screening |
Troubleshooting & Optimization
-
Issue: Low Reactivity.
-
Cause: The "Sleeping Beauty" is too dormant.
-
Solution: Add a catalyst.[4] For chemical synthesis, use 5 mol% DBU. For biological systems, reactivity is driven by protein environment (proximity effect); if no reaction occurs, the probe may not bind the pocket effectively.
-
-
Issue: Hydrolysis.
-
Cause: High pH (>9) or presence of strong nucleophiles.
-
Solution: Maintain pH 7.0–8.0. Sulfonyl fluorides are generally stable in plasma, but avoid prolonged exposure to strong bases.
-
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Dong, J., et al. (2014).[1] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride-Amine Adducts." Angewandte Chemie.
-
Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
Kelly, J. W., et al. (2018). "Chemoselective Preparation of 'Clickable' Aryl Sulfonyl Fluoride Monomers." Journal of the American Chemical Society.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. Scholars@Duke publication: Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines [scholars.duke.edu]
Technical Guide: Reactivity and Application of 3-Methoxybenzenesulfonyl Fluoride (MBSF) in Proteomics
Executive Summary
3-Methoxybenzenesulfonyl fluoride (MBSF) represents a specialized class of Sulfur(VI) electrophiles utilized in covalent probe development and chemoproteomics. Unlike its highly reactive sulfonyl chloride counterparts, MBSF leverages the unique stability-reactivity profile of the sulfonyl fluoride bond (SuFEx chemistry), allowing for latent reactivity that is activated only within specific protein microenvironments.
This guide details the mechanistic basis of MBSF reactivity, its selectivity profile across amino acid side chains, and validated protocols for its application in drug discovery and bioconjugation.
Part 1: Chemical Basis and Mechanistic Paradigm
The Electronic "Goldilocks" Zone
The reactivity of arylsulfonyl fluorides is dictated by the electrophilicity of the sulfur center, which is modulated by the electronic effects of the aromatic ring substituents.
-
The Sulfonyl Fluoride Advantage: The S(VI)-F bond is thermodynamically stable (approx. 130 kcal/mol) and resistant to reduction and non-specific hydrolysis in plasma. This contrasts sharply with sulfonyl chlorides, which rapidly hydrolyze in aqueous media.
-
The 3-Methoxy Effect (Meta-Substitution): The position of the methoxy group is critical.
-
Para-Methoxy: Strong resonance donation (
) competes with inductive withdrawal, deactivating the sulfur center. -
Meta-Methoxy (3-OMe): Resonance effects are uncoupled from the reaction center. The methoxy group exerts a purely inductive electron-withdrawing effect (
). -
Result: MBSF is more electrophilic than unsubstituted benzenesulfonyl fluoride, yet lacks the hyper-reactivity of nitro-substituted variants (e.g., 4-nitrobenzenesulfonyl fluoride). This places MBSF in a "Goldilocks" zone: stable enough for cellular application but reactive enough to covalently modify nucleophilic residues in binding pockets.
-
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)
The reaction follows an associative mechanism where the nucleophile attacks the sulfur center, forming a pentacoordinate trigonal bipyramidal intermediate, followed by the expulsion of fluoride.
Figure 1: General mechanism of SuFEx-mediated protein modification by MBSF.
Part 2: Amino Acid Selectivity Profile
MBSF is not a pan-reactive reagent; its selectivity is driven by local pH, pKa perturbation, and hydrogen bonding networks within protein pockets.
Primary Targets
| Amino Acid | Reaction Product | Conditions for Reactivity | Stability of Adduct |
| Tyrosine (Tyr) | Aryl Sulfonate | Requires basic pH (>8.0) or local base catalysis to form phenolate. | High. Very stable in plasma; resistant to hydrolysis. |
| Lysine (Lys) | Sulfonamide | Favored at pH > pKa of | High. Chemically robust linkage. |
| Histidine (His) | Sulfonyl Imidazole | Reacts via the unprotonated nitrogen. | Moderate. Can be reversible under acidic conditions or nucleophilic attack. |
| Serine (Ser) | Sulfonate Ester | Context Dependent. Rare in bulk solvent; highly reactive in catalytic triads (e.g., Serine Proteases). | High. |
The "Context-Dependent" Reactivity
Unlike iodoacetamides (which indiscriminately alkylate accessible cysteines), MBSF requires a "privileged" environment.
-
Proximity Effect: The reagent must bind or reside near the target residue.
-
Fluoride Assistance: The departing fluoride ion often requires stabilization by hydrogen bond donors (e.g., backbone amides) or Lewis acids (e.g.,
), accelerating the reaction rate by orders of magnitude.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of MBSF-Amino Acid Conjugates
For generating authentic standards for Mass Spectrometry.
Reagents:
-
This compound (1.0 equiv)
-
N-Boc-protected Amino Acid (e.g., Boc-Lys-OMe) (1.1 equiv)
-
Base: DABCO or Triethylamine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Dissolve the N-Boc-amino acid in DCM (0.1 M).
-
Add the base and stir for 10 minutes at Room Temperature (RT) to deprotonate the nucleophile.
-
Add MBSF dropwise.
-
Monitor reaction by TLC or LC-MS. (MBSF
is typically higher than the sulfonamide product). -
Note: Reaction with Lysine is slower than Sulfonyl Chlorides; heating to 40°C may be required for completion.
-
Quench with dilute HCl (1M) and extract.
Protocol B: Protein Labeling (Chemo-proteomics)
For labeling target proteins in complex lysates.
Reagents:
-
Protein Lysate (1 mg/mL in PBS, pH 7.4)
-
MBSF Probe (100x stock in DMSO)
-
Quench Buffer: 50 mM Ammonium Bicarbonate
Workflow:
-
Preparation: Adjust lysate pH.
-
For Lysine targeting: pH 8.5 (Carbonate buffer).
-
For Tyrosine targeting: pH 7.4 - 8.0 (PBS).
-
-
Incubation: Add MBSF (final conc. 10-100
M). Keep DMSO < 1%. -
Reaction: Incubate at 37°C for 1-4 hours.
-
Critical: Sulfonyl fluorides are slow reactors. Unlike NHS-esters (minutes), MBSF requires hours unless directed by an affinity ligand.
-
-
Quench: Add excess amine (e.g., Tris buffer) or perform acetone precipitation to remove free probe.
-
Analysis: Digest with Trypsin and analyze via LC-MS/MS. Look for mass shift: +170.02 Da (Molecular weight of 3-methoxybenzenesulfonyl group).
Decision Logic for Optimization
Figure 2: Decision tree for optimizing reaction conditions based on the target amino acid.
Part 4: Stability and Storage
One of the defining features of MBSF is its stability profile, which allows for easier handling compared to traditional electrophiles.
-
Hydrolytic Stability: MBSF has a half-life (
) in aqueous buffer (pH 7.4) of >24 hours.[1] This permits long incubation times necessary for kinetically slow protein modifications. -
Storage:
-
Solid/Neat Liquid: Store at 4°C or -20°C under inert gas (Nitrogen/Argon). Stable for years.
-
DMSO Stock: Stable for months at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.
-
-
Safety: While less volatile than some halides, MBSF is a serine protease inhibitor and should be handled with gloves and eye protection.
Part 5: Applications in Drug Discovery[1][3][4][5][6][7]
-
Covalent Fragment Screening: MBSF is used as a "warhead" in fragment libraries. The methoxy group provides a spectroscopic handle and modulates solubility.
-
Activity-Based Protein Profiling (ABPP): Used to map the reactivity of the proteome. The probe selectively labels hyper-reactive tyrosines or lysines in enzyme active sites.
-
Proximity-Enabled Crosslinking: When conjugated to a ligand, MBSF can crosslink to a receptor residue (e.g., Lys/Tyr) only upon binding, validating the target engagement.
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2023).[3] "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Chemical Science. Link
-
Kelly, J. W., et al. (2018). "Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." Journal of the American Chemical Society. Link
-
Noël, T., et al. (2023). "Fast, safe, simple: SuFEx click chemistry goes with the flow."[4] Nature Synthesis. Link
-
BenchChem. "this compound | 882670-26-0." Product Data. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 4. Fast, safe, simple: SuFEx click chemistry goes with the flow | International | ScienceLink [sciencelink.net]
solubility of 3-Methoxybenzenesulfonyl fluoride in organic solvents
Technical Guide: Solubility Profiling and Handling of 3-Methoxybenzenesulfonyl Fluoride
Executive Summary this compound (CAS 882670-26-0) is a specialized electrophilic reagent primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Unlike its sulfonyl chloride counterparts, this compound exhibits a unique "stability-reactivity" paradox: it is highly resistant to hydrolysis in aqueous environments yet reacts rapidly with nucleophiles (e.g., amines, phenols) under specific activation.[1] This guide provides a definitive technical framework for solubilizing, handling, and validating the stability of this reagent in drug discovery workflows.
Chemical Identity & Physicochemical Profile
Understanding the physical state is the first step in accurate dosing. This compound is a liquid at room temperature, necessitating volumetric handling rather than the gravimetric weighing typically used for solid sulfonyl fluorides.
| Property | Specification | Technical Note |
| CAS Number | 882670-26-0 | Distinct from the chloride analog (CAS 10130-74-2).[1] |
| Physical State | Liquid | Density ~1.31 g/mL at 25°C. |
| Molecular Weight | 190.19 g/mol | Useful for molarity calculations ( |
| Lipophilicity (cLogP) | ~1.6 (Predicted) | Indicates good membrane permeability and solubility in organic media.[1][2] |
| Key Functional Group | Sulfonyl Fluoride ( | The "warhead" for SuFEx chemistry; resistant to reduction and hydrolysis.[2] |
Solubility Profile
The following data categorizes solvent compatibility based on polarity and dielectric constants. This profile is derived from standard SuFEx reaction conditions and structural lipophilicity.[1][2]
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Polar Aprotic | Acetonitrile (ACN) , DMSO , DMF | High (>100 mg/mL) | Primary Reaction Media. Preferred for SuFEx reactions to stabilize transition states.[1] |
| Chlorinated | Dichloromethane (DCM) , Chloroform | High (>100 mg/mL) | Excellent for extraction and anhydrous reactions.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Soluble, but long-term storage is not recommended due to potential slow solvolysis at elevated temperatures.[1] |
| Ethers/Esters | THF , Ethyl Acetate (EtOAc) | High | Standard solvents for synthesis and purification.[1][2] |
| Aqueous | Water, PBS Buffer | Immiscible / Low | Requires an organic co-solvent (e.g., 10-20% DMSO) to form a homogeneous phase for biological assays.[1] |
| Non-Polar | Hexanes, Heptane | Low / Moderate | Often used as a co-solvent to precipitate impurities or in column chromatography (EtOAc/Hexanes gradients).[1][2] |
Mechanistic Insight: The Hydrophobic Effect
The methoxy group (-OCH₃) at the meta position adds lipophilic character to the benzene ring, facilitating solvation in organic media via van der Waals and dipole-dipole interactions. In aqueous settings, the hydrophobic aromatic core prevents dissolution.[2] However, the unique stability of the S-F bond allows the formation of emulsions or suspensions in water without immediate degradation, a critical feature for "on-water" click chemistry.
Experimental Protocols
Use these self-validating protocols to determine precise solubility limits and stability for your specific batch and environmental conditions.[1][2]
Protocol A: Gravimetric Solubility Determination (The "Gold Standard")
Use this method to establish the saturation limit (
-
Preparation: Weigh a clean, dry 4 mL glass vial (
). -
Saturation: Add 500 µL of the target solvent to the vial.
-
Addition: Add this compound dropwise with varying vortexing until a visible, persistent turbidity (cloudiness) or phase separation (oil droplets) is observed.
-
Equilibration: Centrifuge at 10,000 rpm for 5 minutes to separate the undissolved phase.
-
Sampling: Carefully pipette 200 µL of the clear supernatant into a pre-weighed evaporation dish (
). -
Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 30°C until weight is constant.
-
Calculation:
(Note: The factor 5 corrects the 200 µL aliquot to 1 mL).
Protocol B: Hydrolytic Stability Assay (NMR Validation)
Use this to confirm the reagent remains active in aqueous buffers.
-
Dissolution: Dissolve 10 mg of this compound in 0.6 mL of Deuterated Acetonitrile (
) . -
Baseline Scan: Acquire a
F NMR spectrum. Expect a singlet around +65 ppm (relative tongcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).[2] -
Challenge: Add 0.1 mL of Deuterated Water (
) to the tube. Shake vigorously. -
Time-Course: Acquire
F NMR spectra at . -
Validation:
Visualization & Workflows
Figure 1: Solubility Screening Workflow
This decision logic ensures you select the correct solvent system based on your downstream application (Synthesis vs. Bio-assay).[1][2]
Caption: Logic flow for selecting solvent systems. For biological assays, a DMSO stock dilution method is critical to prevent "crashing out" in aqueous buffers.
Handling & Storage Best Practices
-
Density Awareness: As a liquid with
, pipetting small volumes requires care.[2] Viscosity is generally low, but positive displacement pipettes are recommended for high precision.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Moisture Sensitivity: While stable, prolonged exposure to atmospheric moisture can lead to slow hydrolysis to the sulfonic acid.
-
Safety (H-Codes):
References
-
Sigma-Aldrich. this compound (CAS 882670-26-0) Product Specification. Retrieved from .[1][2]
-
Dong, J., et al. (2014).[1][2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. .[1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329772585, this compound. Retrieved from .[1][2]
-
Barroso, S., et al. (2021).[1][2] Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830.[1] .[1][2]
Sources
3-Methoxybenzenesulfonyl fluoride CAS number 882670-26-0
Technical Whitepaper: 3-Methoxybenzenesulfonyl Fluoride A Strategic Building Block for Next-Generation SuFEx Click Chemistry and Covalent Drug Discovery
Executive Summary
This compound (CAS 882670-26-0) represents a pivotal "middle-ground" electrophile in the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike its hyper-reactive sulfonyl chloride counterparts, this molecule offers the signature "Goldilocks" stability of the S(VI)–F bond—inert to reduction and thermolysis yet selectively reactive towards specific nucleophiles (phenols, amines) under defined catalytic conditions.[1][2]
This guide analyzes the physicochemical profile, mechanistic utility, and experimental protocols for deploying this compound. We emphasize its role in electronic tuning : the meta-methoxy substituent provides a unique inductive/resonance balance that modulates the electrophilicity of the sulfur center, making it a critical scaffold for tunable covalent inhibitors and chemical biology probes.
Chemical Profile & Physicochemical Properties
The stability of the sulfonyl fluoride motif allows this reagent to be handled in open air, unlike moisture-sensitive acid chlorides.
| Property | Value | Context for Researchers |
| CAS Number | 882670-26-0 | Unique identifier for procurement/database search. |
| Molecular Formula | C₇H₇FO₃S | Core sulfonyl fluoride scaffold with ether handle. |
| Molecular Weight | 190.19 g/mol | Low MW allows for fragment-based drug discovery (FBDD). |
| Physical State | Liquid | Facilitates easy volumetric dosing in automated synthesis. |
| Density | ~1.307 g/mL | High density relative to standard organic solvents. |
| Refractive Index | 1.5038 | Useful for purity verification. |
| Storage Class | 8A (Corrosive) | Requires acid cabinet storage; moisture sensitive over long terms. |
Mechanistic Insight: The SuFEx Advantage
The "Goldilocks" Bond
The S(VI)–F bond energy (approx. 90 kcal/mol) is significantly higher than that of S(VI)–Cl.[1] This renders this compound resistant to:
-
Hydrolysis: Stable in aqueous buffers at neutral pH.
-
Reduction: Inert to standard reducing agents, allowing orthogonal chemical transformations elsewhere on the molecule.
-
Thermolysis: Stable at elevated temperatures, facilitating microwave-assisted synthesis.
Electronic Tuning via the 3-Methoxy Group
The meta-positioning of the methoxy group is deliberate.
-
Inductive Effect (-I): The oxygen atom exerts an electron-withdrawing inductive effect, slightly increasing the electrophilicity of the sulfur center compared to the unsubstituted benzenesulfonyl fluoride.
-
Resonance Effect (+R): While methoxy is a strong resonance donor, this effect is largely decoupled from the sulfonyl group in the meta position (resonance affects ortho/para).
-
Result: The net effect is a mild activation of the sulfur center without making it hyper-reactive. This allows for tunable covalent inhibition —fast enough to engage a target protein residue, but slow enough to avoid rapid non-specific sequestration by plasma proteins (e.g., albumin).
Caption: The SuFEx mechanism relies on a catalytic "gatekeeper" (often a base or silyl ether) to activate the otherwise stable S-F bond for nucleophilic attack.
Applications in Drug Discovery & Chemical Biology
Covalent Inhibition (Targeted Protein Degradation)
Researchers utilize the sulfonyl fluoride warhead to target non-catalytic tyrosine, serine, or lysine residues.
-
Use Case: Designing probes for "undruggable" targets where a reversible binder lacks potency. The 3-methoxy derivative serves as a fragment that can be elaborated; the methoxy group can be demethylated (using BBr₃) to reveal a phenol, which can then be used for PROTAC linker attachment.
Bioconjugation
Due to its stability in water, this reagent is ideal for Late-Stage Functionalization (LSF) of peptides. It can selectively label Tyrosine residues in proteins under specific pH conditions, serving as a bio-orthogonal handle.
Experimental Protocols
Note: All procedures must be performed in a fume hood.
Protocol A: Synthesis from 3-Methoxybenzenesulfonyl Chloride
For researchers needing to synthesize the fluoride de novo.
-
Reagents: 3-Methoxybenzenesulfonyl chloride (1.0 eq), Potassium Bifluoride (KHF₂, 2.0 eq) or Potassium Fluoride (KF), Acetonitrile (MeCN) and Water (1:1 ratio).
-
Procedure:
-
Dissolve the sulfonyl chloride in MeCN.
-
Add saturated aqueous KHF₂ solution dropwise.
-
Stir the biphasic mixture vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or ¹⁹F NMR (disappearance of -SO₂Cl, appearance of -SO₂F signal around +65 ppm).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Usually not required (quantitative conversion). If necessary, flash chromatography (Hexane/EtOAc).
-
Protocol B: SuFEx Coupling with a Phenol (Silyl Ether Method)
Standard "Click" reaction.
-
Reagents: this compound (1.0 eq), Aryl Silyl Ether (1.1 eq), DBU (10 mol%) or BTMG (5 mol%).
-
Solvent: Acetonitrile (MeCN) or THF.
-
Procedure:
-
Mix sulfonyl fluoride and silyl ether in solvent.
-
Add catalyst (DBU) at RT.
-
Reaction is typically complete within 15–60 minutes.
-
Mechanism: The byproduct is the volatile/inert silyl fluoride (R₃Si-F), driving the reaction forward.
-
Safety & Handling (E-E-A-T)
-
Corrosivity: H314 (Causes severe skin burns).[3][4][5][6] The sulfonyl fluoride moiety can hydrolyze on moist skin to release HF and sulfonic acid.
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.
-
First Aid: In case of skin contact, wash immediately with water for 15 minutes.[4][6] Calcium gluconate gel should be available in the lab if handling large quantities, as a precaution against fluoride ion toxicity (though less critical than with HF gas).
-
Disposal: Quench with aqueous NaOH to hydrolyze to the sulfonate before disposal in organic waste.
Decision Logic: When to Use This Reagent
Caption: Decision matrix for selecting this compound based on stability and reactivity requirements.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Sigma-Aldrich. (n.d.). This compound Product Page & Safety Data Sheet. Link
-
PubChem. (2025).[5] this compound (Compound Summary). National Library of Medicine. Link
-
Jones, L. H. (2018). SuFEx Chemical Biology: A New Frontier in Covalent Drug Discovery. ACS Medicinal Chemistry Letters, 9(7), 584–586. Link
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Fluoro-3-methoxybenzenesulfonyl chloride | C7H6ClFO3S | CID 2783408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Guide: 3-Methoxybenzenesulfonyl Fluoride (CAS 882670-26-0)
Physicochemical Profile, Reactivity Mechanisms, and SuFEx Applications
Executive Summary
3-Methoxybenzenesulfonyl fluoride (CAS 882670-26-0) represents a "privileged warhead" within the Sulfur-Fluoride Exchange (SuFEx) click chemistry toolkit. Unlike its sulfonyl chloride counterparts, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride derivative exhibits a unique "Goldilocks" stability profile. It remains inert to aqueous hydrolysis and intracellular reduction but activates rapidly upon specific engagement with protein side chains (e.g., tyrosine, lysine) or silyl ether activators.
This guide provides a rigorous technical analysis of the compound’s physical properties, handling requirements, and application protocols for covalent inhibition and bioconjugation.
Physicochemical Specifications
The following data aggregates experimental values from primary vendor Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Property | Value | Notes |
| CAS Number | 882670-26-0 | Distinct from the methyl analog (Tosyl fluoride, CAS 455-16-3) |
| Molecular Formula | C₇H₇FO₃S | |
| Molecular Weight | 190.19 g/mol | |
| Physical State | Liquid | Clear, colorless to light yellow |
| Density | 1.3071 g/mL | At 25 °C |
| Refractive Index | n20/D 1.5038 | |
| Solubility | DCM, THF, MeCN, DMSO | Hydrophobic; low water solubility |
| Hydrolytic Stability | High (t₁/₂ > 24h in neutral buffer) | Resistant to spontaneous hydrolysis compared to -SO₂Cl |
| Storage Class | 8A | Combustible, corrosive hazardous material |
Structural Analysis & Reactivity Profile
The SuFEx Mechanism
The utility of this compound lies in the high bond dissociation energy of the S–F bond (~90 kcal/mol) compared to S–Cl (~46 kcal/mol). This thermodynamic stability renders the molecule resistant to redox cycling in biological environments.
However, the bond is kinetically active toward substitution under specific conditions, driven by the formation of the thermodynamically superior Si–F bond (in synthetic coupling) or through hydrogen-bond assisted stabilization in protein pockets.
Diagram 1: SuFEx Activation Logic
The following diagram illustrates the activation pathways for this compound, distinguishing between silyl-mediated synthesis and protein conjugation.
Figure 1: Mechanistic divergence of sulfonyl fluoride activation in synthetic vs. biological contexts.
Experimental Protocol: SuFEx Ligation
Objective: Synthesis of a sulfonate ester using this compound and a phenol derivative via Silyl-Ether activation.
Reagents
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Aryl silyl ether (TMS-protected phenol) (1.1 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the aryl silyl ether (1.1 equiv) in anhydrous MeCN (0.2 M concentration).
-
Addition: Add this compound (1.0 equiv) via syringe. Ensure the system is under an inert atmosphere (N₂ or Ar).
-
Catalysis: Add DBU (10 mol%) dropwise.
-
Note: The reaction is often rapid. Monitor for the evolution of TMS-F (volatile) or analyze by TLC.
-
-
Monitoring: Stir at room temperature. Completion is typically observed within 30–60 minutes.
-
QC Check: The disappearance of the sulfonyl fluoride peak in ¹⁹F NMR (approx. +65 ppm) indicates consumption.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 1M HCl (to remove DBU) followed by Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Diagram 2: Synthesis Workflow & QC
Figure 2: Operational workflow for the synthesis and isolation of sulfonate esters.
Safety & Handling (Self-Validating Protocols)
While this compound is more stable than chlorides, it poses specific hazards that must be managed through engineering controls.
-
Corrosivity: Classified as Skin Corr.[1][2][3][4] 1B . It causes severe burns.[2][3][4] Always handle in a fume hood with nitrile gloves and safety goggles.
-
Hydrolysis Risk: Upon contact with strong bases or extreme heat, the compound may release Hydrogen Fluoride (HF) .
-
Self-Validating Safety Step: Keep a tube of Calcium Gluconate gel (HF antidote) visible and accessible on the benchtop whenever this reagent is in use.
-
-
Storage: Store at room temperature or 4°C in a tightly sealed container. Moisture sensitivity is low, but long-term storage should be under inert gas to prevent slow hydrolysis to the sulfonic acid.
References
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]
-
National Institutes of Health (NIH) - PubChem. Sulfonyl Fluoride Functional Group Chemistry. [Link]
-
Royal Society of Chemistry. SuFEx Chemistry: From Synthesis to Application. [Link]
Sources
stability and storage of 3-Methoxybenzenesulfonyl fluoride
Technical Monograph: Stability, Storage, and Handling of 3-Methoxybenzenesulfonyl Fluoride
Document Control:
-
Subject: this compound (3-MBSF)
-
CAS Registry Number: 882670-26-0 (Isomer specific)
-
Version: 1.0 (Technical Advisory)
Part 1: Executive Technical Summary
This compound (3-MBSF) represents a critical class of "latent" electrophiles used extensively in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery. Unlike its sulfonyl chloride counterparts, which are highly labile and prone to rapid hydrolysis, 3-MBSF exhibits a unique "Goldilocks" stability profile: it is kinetically stable in aqueous environments and physiological pH, yet highly reactive toward specific nucleophiles (e.g., tyrosine, lysine, serine) under protein-templated or catalytic conditions.
This guide moves beyond basic safety data sheets to provide a mechanistic understanding of 3-MBSF stability, ensuring data integrity in high-stakes drug development workflows.
Part 2: Physicochemical Profile & Stability Mechanisms
To properly store 3-MBSF, one must understand the forces governing its degradation. The stability of the S–F bond is significantly higher than that of the S–Cl bond due to the high bond dissociation energy and the tight hold of the fluorine atom on the sulfur center, which makes the sulfur less electrophilic to weak nucleophiles (like water) but highly reactive to specific activation.
Comparative Stability Data
| Property | This compound (3-MBSF) | 3-Methoxybenzenesulfonyl Chloride (3-MBSC) | Implication for Storage |
| Bond Energy | High (S–F bond is shorter and stronger) | Low (S–Cl bond is longer and weaker) | 3-MBSF resists spontaneous hydrolysis. |
| Hydrolysis ( | Hours to Days (pH dependent) | Minutes to Hours | 3-MBSF can be handled in open air for short periods. |
| Thermal Stability | High (often stable >100°C) | Low (prone to thermal elimination of SO2) | 3-MBSF is amenable to elevated reaction temps. |
| Redox Stability | Resistant to reduction | Susceptible to reduction | Compatible with reductive biological environments. |
Degradation Pathways (Mechanistic View)
The primary threat to 3-MBSF integrity is base-catalyzed hydrolysis . While slow at neutral pH, the presence of moisture and a proton acceptor accelerates the formation of 3-methoxybenzenesulfonic acid and Hydrogen Fluoride (HF).
-
Pathway A (Hydrolysis):
-
Pathway B (SuFEx Activation):
Critical Note: The generation of HF (hydrofluoric acid) as a byproduct of degradation presents a secondary storage risk: glass etching . While 3-MBSF itself is compatible with glass, its degradation products are not.
Part 3: Visualization of Reactivity & Workflow
The following diagram illustrates the dichotomy between the compound's stability in storage versus its reactivity in application.
Figure 1: Reactivity landscape of 3-MBSF. Note the divergence between the slow, unwanted hydrolysis pathway and the fast, proximity-driven SuFEx reaction.
Part 4: Comprehensive Storage Protocols
Do not treat 3-MBSF as a generic organic solid. Follow this tiered storage protocol to maximize shelf-life.
The "Dry-Cold" Standard (Recommended)
-
Temperature:
to (Refrigerated) is sufficient for active use. For long-term archiving (>6 months), store at . -
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Although less sensitive to oxidation than thiols, exclusion of atmospheric moisture is critical to prevent hydrolysis.
-
Container Material:
-
Short-term: Borosilicate glass vials with PTFE-lined caps.
-
Long-term:Polypropylene (PP) or HDPE containers are preferred over glass.
-
Reasoning: If minor hydrolysis occurs in a glass vial over years, the generated HF can etch the glass, leading to silica contamination and potential container failure. Plastic prevents this secondary failure mode.
-
Handling & Thawing Cycle
-
Equilibration: Allow the container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, initiating the hydrolysis clock.
-
Aliquot: If the compound is to be used frequently, aliquot into single-use vials to minimize freeze-thaw cycles and moisture exposure.
Part 5: Quality Control & Self-Validating Workflows
Trust but verify. Before using 3-MBSF in critical biological assays (e.g., covalent probe screening), validate its purity using 19F NMR . This is the only method that provides a definitive "live" status of the sulfonyl fluoride group.
The 19F NMR Check (The Gold Standard)
-
Method: Dissolve a small aliquot in
or . -
Expected Signal: A singlet around +60 to +65 ppm (relative to
, depending on referencing). -
Warning Signs:
-
New Peak at -120 to -150 ppm: Indicates free Fluoride ion (
), signaling hydrolysis has occurred (HF formation). -
Loss of Signal: Indicates complete hydrolysis to the sulfonic acid (which is NMR silent in 19F).
-
QC Decision Matrix
| Observation | Diagnosis | Action |
| Single sharp peak (~ +65 ppm) | Pure 3-MBSF | Proceed with experiments. |
| Small peak at -120 ppm (<5%) | Minor Hydrolysis | Purify (Flash chromatography) or use with caution if non-critical. |
| Large peak at -120 ppm (>10%) | Significant Degradation | Discard . HF presence poses safety and chemical interference risk.[3] |
Part 6: Safety & Toxicology (E-E-A-T Adherence)
Hazard Classification: Skin Corrosion 1B; Eye Damage 1.[4][5] Signal Word: Danger.
-
The "Delayed" Burn: Unlike acid chlorides which burn immediately upon contact due to rapid hydrolysis on skin moisture, sulfonyl fluorides can be deceptive. They may penetrate the skin before hydrolyzing or alkylating proteins.
-
Protocol:
-
Double Glove: Nitrile gloves are generally resistant, but double gloving is recommended for concentrated handling.
-
Neutralization: In case of spill, treat with aqueous sodium bicarbonate (
) to neutralize any generated acid and quench the electrophile (slowly). -
HF Precaution: While the amount of HF generated from a small sample is low, always handle degradation products as if they contain HF (calcium gluconate gel should be available in the lab safety kit).
-
Part 7: References
-
Sharpless, K. B., et al. (2014). "SuFEx: Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on the stability/reactivity balance of sulfonyl fluorides).
-
Sigma-Aldrich. (n.d.).[5] "this compound Product Sheet & SDS." (Source for CAS 882670-26-0 and physical properties).
-
Jones, L. H. (2022). "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods." Nature Reviews Chemistry. (Review of stability in drug discovery contexts).
-
National Institutes of Health (NIH). (2025). "PubChem Compound Summary for Sulfonyl Fluoride Derivatives." (General toxicity and physical data).
Sources
Technical Guide: 3-Methoxybenzenesulfonyl Fluoride in SuFEx Architectures
Abstract This technical guide provides a comprehensive analysis of 3-Methoxybenzenesulfonyl fluoride (3-MBSF), a pivotal reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. We explore its physicochemical properties, synthesis from sulfonyl chlorides, and its increasing utility as a "sleeping beauty" warhead in covalent drug discovery. Unlike traditional sulfonyl chlorides, 3-MBSF offers a unique balance of hydrolytic stability and chemoselective reactivity toward specific protein residues (e.g., Tyrosine, Lysine), making it an essential tool for chemical biology and proteomic profiling.
Introduction: The SuFEx Revolution
In the landscape of modular synthesis, the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by the Sharpless laboratory marked a paradigm shift. While traditional "click" chemistry relied heavily on copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx utilizes the unique stability-reactivity profile of the S(VI)-F bond.
This compound serves as a model building block in this domain. The methoxy group functions as an electron-donating handle, modulating the electrophilicity of the sulfur center, thereby tuning its reactivity against nucleophilic amino acid side chains. This compound is not merely a reagent; it is a probe for interrogating the "ligandability" of the proteome.
Physicochemical Profile
The following data aggregates experimentally verified constants essential for accurate stoichiometric calculations and handling.
| Property | Value | Unit |
| IUPAC Name | This compound | - |
| CAS Number | 882670-26-0 | - |
| Molecular Formula | C₇H₇FO₃S | - |
| Molecular Weight | 190.19 | g/mol |
| Physical State | Liquid | @ 25°C |
| Density | 1.307 | g/mL |
| Refractive Index | n20/D 1.504 | - |
| Boiling Point | ~260 (Predicted) | °C |
| Solubility | DCM, THF, Acetonitrile | - |
Structural Visualization
The following diagram illustrates the core structural components and their functional roles in chemical biology applications.
Figure 1: Structural decomposition of this compound highlighting the functional interplay between the meta-methoxy substituent and the sulfonyl fluoride warhead.
Mechanistic Insight: The Fluoride Paradox
The utility of 3-MBSF lies in the "Fluoride Paradox": the S-F bond is thermodynamically strong (bond energy ~130 kcal/mol) yet kinetically active under specific conditions.
-
Hydrolytic Stability: Unlike its chloride counterpart (3-Methoxybenzenesulfonyl chloride), 3-MBSF resists hydrolysis in neutral aqueous buffer. This allows it to be used in biological systems without rapid degradation.
-
Chemoselective Activation: The S(VI) center is shielded until it encounters a specific nucleophile (e.g., a Tyrosine phenolate) or is activated by a Lewis acid (e.g., Ca²⁺) or a silyl ether interface.
-
The Methoxy Effect: The meta-methoxy group provides slight electron donation via induction/resonance, making the sulfur center less electrophilic than a nitro-substituted variant but more selective. This fine-tuning is critical for avoiding off-target covalent labeling in drug discovery.
Synthesis Protocol
While 3-MBSF is commercially available, in-house synthesis from the corresponding sulfonyl chloride is a standard, cost-effective workflow.
Protocol: Chloride-to-Fluoride Exchange (Bifluoride Method)
Objective: Convert 3-Methoxybenzenesulfonyl chloride to this compound.
Reagents:
-
3-Methoxybenzenesulfonyl chloride (1.0 equiv)[1]
-
Potassium Bifluoride (KHF₂, 2.0 equiv) (Note: KHF₂ is preferred over KF for higher solubility and reactivity in aqueous/organic mixtures).
-
Solvent: Acetonitrile (MeCN) / Water (1:1 v/v).
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Methoxybenzenesulfonyl chloride (e.g., 5 mmol) in 10 mL of Acetonitrile in a round-bottom flask.
-
Activation: Prepare a solution of KHF₂ (10 mmol) in 10 mL of water.
-
Reaction: Add the aqueous KHF₂ dropwise to the organic phase under vigorous stirring.
-
Observation: The reaction is typically biphasic initially.
-
-
Monitoring: Stir at room temperature (RT) for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The chloride starting material will disappear; the fluoride product is often more polar.
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash with water (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo. The resulting oil is typically >95% pure 3-MBSF. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Figure 2: Synthesis workflow for the conversion of sulfonyl chloride to sulfonyl fluoride using the Potassium Bifluoride method.
Applications in Drug Discovery[4][5][6]
Covalent Inhibition & Protein Profiling
3-MBSF is extensively used to probe the reactivity of Tyrosine and Lysine residues on protein surfaces.
-
ABPP (Activity-Based Protein Profiling): 3-MBSF can be derivatized with a biotin handle or fluorophore. When incubated with a proteome, it covalently labels reactive pockets.
-
Fragment-Based Ligand Discovery (FBLD): The 3-methoxybenzene core acts as a small molecular fragment. If the fragment binds to a protein pocket, the sulfonyl fluoride warhead is positioned to react with a nearby nucleophile, permanently "locking" the hit.
Key Mechanism:
Safety & Handling
Signal Word: DANGER
-
Hazards: Causes severe skin burns and eye damage (H314).[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Unlike chlorides, fluorides do not evolve HCl gas upon opening, but they are still corrosive.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses.
-
Skin Contact: Wash with plenty of soap and water. Use polyethylene glycol 400 if available for immediate decontamination.
-
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. "this compound Product Sheet." MilliporeSigma. Link
-
PubChem. "this compound (Compound)."[1] National Library of Medicine. Link
-
Jones, L. H. (2018). "SuFEx Click Chemistry for the Late-Stage Functionalization of Complex Molecules." Chemical Science. Link
Sources
The Sleeping Beauty of Click Chemistry: A Technical Guide to SuFEx
Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) represents the next evolution in Click Chemistry, moving beyond the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Developed by the Sharpless lab, SuFEx exploits the unique stability-reactivity paradox of the sulfur(VI)-fluoride bond. This guide provides a rigorous technical framework for implementing SuFEx in drug discovery and materials science, focusing on the "Sleeping Beauty" mechanism—where the S(VI)-F bond remains inert to metabolic and environmental conditions until "awakened" by specific Lewis base activation or silyl-ether nucleophiles.
Part 1: The Mechanistic Foundation
The Stability-Reactivity Paradox
The core of SuFEx is the extraordinary stability of the S(VI)-F bond. Unlike sulfonyl chlorides (R-SO2Cl), which hydrolyze rapidly, sulfonyl fluorides (R-SO2F) and fluorosulfates (R-O-SO2F) are stable in water, plasma, and at high temperatures.
Why it works:
-
Bond Strength: The S-F bond is strong (~285 kJ/mol), resisting homolytic cleavage.
-
Steric Shielding: The sulfur center is tetrahedrally coordinated, protecting it from random nucleophilic attack.
-
The "Awakening": The reaction is driven by the formation of the thermodynamically superior Si-F bond (approx. 135 kcal/mol) when using silyl ethers, or by specific hydrogen-bonding stabilization in the transition state when using DBU/BEMP catalysis.
Mechanistic Pathway Diagram
The following diagram illustrates the transition from the stable tetrahedral state to the reactive trigonal bipyramidal intermediate.
Caption: The transition from stable S(VI) tetrahedral geometry to the reactive intermediate, driven by specific activation.
Part 2: Key Reagents & The SO2F2 Hub
The primary hub for SuFEx is Sulfuryl Fluoride (SO2F2) .[1] Formerly used exclusively as a fumigant, it is now the premier connective gas for creating 2D linkages.
Reagent Comparison Table
| Reagent Class | Structure | Chemical Shift (19F NMR) | Reactivity Profile | Primary Application |
| Sulfuryl Fluoride | SO2F2 | +33.2 ppm (Triplet) | Gas; Reacts w/ phenols > amines | Primary Hub for Fluorosulfates |
| Aryl Fluorosulfate | Ar-O-SO2F | +30 to +40 ppm | Stable; Reacts w/ amines/silyl ethers | Drug Linkers, Bioconjugation |
| Sulfonyl Fluoride | Ar-SO2F | +65.5 ppm | High stability; "Sleeping Beauty" | Covalent Probes (Warheads) |
| Thionyl Tetrafluoride | SOF4 | +102 ppm | 3D Hub; Reacts sequentially | 3D Polymers, Multivalent Hubs |
Technical Note: 19F NMR is the self-validating standard for these reactions. The disappearance of the specific triplet/singlet signal provides unambiguous confirmation of the "click" event.
Part 3: Experimental Protocols
Protocol A: Synthesis of Fluorosulfates (The SO2F2 Connection)
Objective: Convert a phenol into a fluorosulfate (Ar-OH → Ar-OSO2F). Safety: SO2F2 is a neurotoxic gas.[2] All operations must be performed in a well-ventilated fume hood.
-
Setup: Prepare a two-neck round-bottom flask with a stir bar. Connect a balloon filled with SO2F2 gas (via a needle adapter) to one neck.
-
Solvent System: Dissolve the phenol (1.0 equiv) in DCM (Dichloromethane) or biphasic DCM/Water.
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Gas Introduction: Purge the headspace with SO2F2 and keep under a balloon atmosphere.
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Validation (In-Process): Take an aliquot for 19F NMR. Look for the appearance of the fluorosulfate signal (~ +35 ppm).
-
Workup: Vent excess gas into a basic scrubber (NaOH solution). Wash organic layer with water/brine.[2] Dry over MgSO4.[2]
Protocol B: SuFEx Coupling (The "Click")
Objective: Couple a fluorosulfate with a silyl ether (Ar-OSO2F + Ar'-OTMS → Ar-OSO2-Ar').
-
Reagents: Combine Aryl Fluorosulfate (1.0 equiv) and Aryl Silyl Ether (1.1 equiv) in Acetonitrile (MeCN).
-
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (5–10 mol%).
-
Expert Insight: DBU acts as a bifunctional catalyst, activating the silicon via hypervalent coordination and stabilizing the leaving fluoride.
-
-
Conditions: Stir at RT. If the substrate is sterically hindered, heat to 60°C.
-
Validation: Monitor by TLC or 19F NMR (disappearance of the +35 ppm signal).
-
Purification: Simple precipitation or flash chromatography.[2]
Part 4: Applications in Drug Discovery
SuFEx allows for the creation of Covalent Inhibitors that target specific residues (Tyrosine, Lysine, Serine) that are often ignored by traditional acrylamide warheads (which target Cysteine).[3]
Workflow: SuFEx-Enabled Hit-to-Lead
This workflow describes how to screen a library of "SuFEx-able" fragments against a protein target.
Caption: High-throughput screening workflow for identifying covalent inhibitors using SuFEx warheads.
Case Study Insight: Human Neutrophil Elastase (HNE)
Research has demonstrated that SuFEx probes can selectively target the active site of HNE. The sulfonyl fluoride moiety remains dormant in plasma but reacts specifically with the active site Serine residue of HNE, driven by the enzyme's own catalytic machinery—a perfect example of the "Sleeping Beauty" principle finding its "Prince" (the protein target).
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL:[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: PNAS (2019) URL:[Link]
-
Laboratory Safety Guidance (OSHA) Source: OSHA.gov URL:[2][Link]
Sources
Precision Targeting with "Sleeping Beauty" Warheads: A Technical Guide to Sulfonyl Fluoride Reactivity
Executive Summary
For decades, the covalent drug discovery landscape was dominated by acrylamides targeting cysteine residues. However, the "cysteine-ome" represents only a fraction of the druggable proteome. Sulfonyl fluorides (SFs) have emerged as the premier warhead for Sulfur-Fluoride Exchange (SuFEx) chemistry, offering a unique paradigm: they are "sleeping beauties"—kinetically stable in aqueous physiological environments but thermodynamically primed to react rapidly upon specific protein binding.
This guide details the mechanistic divergence between Tyrosine (Tyr) and Lysine (Lys) modification by SFs, providing a blueprint for designing probes that exploit local protein microenvironments for high-selectivity covalent labeling.
Part 1: The Chemical Basis of SuFEx in Biology
The Stability-Reactivity Paradox
Unlike their highly reactive predecessors (sulfonyl chlorides), sulfonyl fluorides possess a unique chemical stability profile. The S(VI)-F bond is strong (approx. 130 kcal/mol) and resistant to reduction and hydrolysis at physiological pH.
-
Chemical Logic: The fluoride ion is a poor leaving group in
reactions but an excellent leaving group in substitution at the sulfur center when assisted by the local environment (e.g., H-bonding networks in an active site). -
Biological Implication: SF probes can circulate in plasma without non-specific proteome thrashing, only reacting when "awakened" by the specific geometry of a binding pocket.
Mechanistic Divergence: Tyrosine vs. Lysine[1]
The reaction outcomes differ fundamentally based on the nucleophile.
| Feature | Tyrosine (Tyr) Reaction | Lysine (Lys) Reaction |
| Nucleophile | Phenolate anion ( | |
| Product | Sulfonate Ester ( | Sulfonamide ( |
| Mechanism | Hard-Hard interaction; driven by phenol acidity | Nucleophilic substitution; driven by basicity |
| Key Driver | Proximity to basic residues (lowers Tyr pKa) | Local desolvation & nucleophilic alignment |
| Stability | Highly stable (resistant to hydrolysis) | Stable, but can be susceptible to enzymatic cleavage |
The "Proximity Effect" (Expertise Pillar)
A generic SF warhead will not label surface tyrosines randomly. For a reaction to occur, the tyrosine hydroxyl (pKa ~10) must be activated.
-
The Mechanism: A neighboring basic residue (His, Lys, Arg) acts as a general base, depressing the Tyr pKa to ~6-7.
-
Result: The resulting phenolate ion attacks the S(VI) center, ejecting fluoride. This requirement for a "catalytic triad-like" arrangement ensures high specificity.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways and the critical role of the microenvironment.
Caption: Divergent reaction pathways for SF probes. Note the requirement for base-assisted activation in the Tyrosine pathway.
Part 2: Experimental Workflow (Chemoproteomics)
To validate SF reactivity and identify targets, Activity-Based Protein Profiling (ABPP) is the gold standard. This protocol uses an alkyne-tagged SF probe to enrich and identify modified proteins.[1]
Protocol: Gel-Based ABPP & Mass Spectrometry
Reagents Required:
-
SF-Probe (Alkyne-functionalized)
-
Cell Lysate (1-2 mg/mL protein conc.)
-
Click Chemistry Mix:
, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (Ligand) -
Reporter Tag: Azide-Rhodamine (for gel) or Azide-Biotin (for MS enrichment)
Step-by-Step Methodology
-
Lysate Preparation:
-
Lyse cells in PBS (pH 7.4) containing protease inhibitors (omit AEBSF/PMSF as they are sulfonyl fluorides and will compete!).
-
Expert Tip: Avoid Tris buffers if targeting Lys residues aggressively, though PBS/HEPES is generally safer for initial screens.
-
-
Probe Incubation (The "Awakening"):
-
Add SF-Probe (final conc. 1–50 µM) to lysate.
-
Incubate at Room Temperature for 60 mins .
-
Control: Pre-incubate a sample with a high concentration of the non-alkyne parent ligand to prove specific competition.
-
-
CuAAC Click Reaction:
-
Add the "Click Mix" sequentially:
-
Azide-Tag (100 µM)
-
TBTA (100 µM)
- (1 mM)
-
TCEP (1 mM) — Add last to initiate.
-
-
Incubate for 1 hour at RT.
-
-
Enrichment (For MS-ABPP):
-
Precipitate proteins (MeOH/Chloroform) to remove excess probe.
-
Re-solubilize and incubate with Streptavidin-agarose beads.
-
Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.
-
-
On-Bead Digestion & Analysis:
-
Digest with Trypsin.
-
Analyze peptides via LC-MS/MS.[2]
-
Data Analysis: Look for a mass shift on Tyr/Lys residues corresponding to the probe mass minus HF (Hydrogen Fluoride).
-
Visualization: Chemoproteomic Workflow
Caption: Standard ABPP workflow for validating sulfonyl fluoride probe targets.
Part 3: Strategic Applications & Case Studies
Case Study: Targeting "Undruggable" K-Ras
One of the most authoritative examples of SF utility is the targeting of K-Ras.
-
Challenge: K-Ras lacks deep pockets and accessible cysteines in many mutants.[3]
-
Solution: SF-based probes were designed to target Tyr-32 (in some constructs) or proximal residues. The SF warhead exploited the switch II pocket dynamics.
-
Outcome: The probe demonstrated that Tyr residues, previously ignored due to lack of specific warheads, could be covalently engaged to lock the protein in an inactive state.
Ligand-Directed Labeling (LDL)
For drug development, SFs are ideal for Ligand-Directed Labeling .
-
Design: Attach an SF group to a known reversible binder.
-
Execution: The binder guides the warhead to the active site.
-
Reaction: The SF "scans" the local surface. If a Tyr or Lys is properly oriented, a covalent bond forms.
-
Benefit: This converts a reversible inhibitor into an infinite-residence-time inhibitor, potentially lowering the required dose and improving efficacy.
References
-
Jones, L. H., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[4][5][6][7][8][9] Angewandte Chemie International Edition.[5] Link
-
Narayanan, A., & Jones, L. H. (2015).[5] Sulfonyl fluorides as privileged warheads in chemical biology.[5][8][10][11] Chemical Science.[4][5][10] Link
-
Zheng, Q., et al. (2016). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[4] Journal of the American Chemical Society.[2] Link
-
Mortenson, P. N., et al. (2018). The development of sulfonyl fluoride probes for the detection of tyrosine and lysine residues.[4][10][12][13] Journal of the American Chemical Society.[2] Link
-
Awoniyi, L. O., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology. Link
Sources
- 1. med.stanford.edu [med.stanford.edu]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 12. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 13. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Target Engagement in the Noise: A Guide to 3-Methoxybenzenesulfonyl Fluoride Chemoselectivity
Topic: Chemoselectivity of 3-Methoxybenzenesulfonyl Fluoride in Complex Media Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Chemical Biologists
Executive Summary: The "Goldilocks" Electrophile
In the landscape of covalent drug discovery and Activity-Based Protein Profiling (ABPP), sulfonyl fluorides (SFs) have emerged as "privileged warheads." Unlike their highly reactive sulfonyl chloride cousins, which indiscriminately label proteins and hydrolyze rapidly, SFs are kinetically stable in aqueous media yet thermodynamically primed for reaction.[1]
This guide focuses on This compound (3-MBSF) . This specific probe occupies a unique chemical space: the meta-methoxy substituent exerts an inductive electron-withdrawing effect (
Mechanistic Basis: Context-Dependent Reactivity[2]
To use 3-MBSF effectively, one must understand that it does not react based solely on intrinsic nucleophilicity (i.e., Cys > Lys > Tyr). Instead, it follows Sulfur-Fluoride Exchange (SuFEx) principles, where reactivity is dictated by the protein microenvironment .
The Electronic Tuning (The 3-Methoxy Effect)
The reactivity of aryl sulfonyl fluorides is governed by the Hammett equation (
-
Unsubstituted Benzenesulfonyl Fluoride: Baseline reactivity.
-
4-Methoxy (Para): Electron-Donating Group (EDG) by resonance (
). Result: Deactivated sulfur center; slow reaction. -
3-Methoxy (Meta): Electron-Withdrawing Group (EWG) by induction (
). Resonance donation is geometrically impossible at the meta position. Result:Enhanced electrophilicity at the sulfur center.
The Reaction Mechanism
In complex media (lysates/cells), 3-MBSF resists reduction and background hydrolysis. It requires a "catalytic" environment—typically a hydrogen-bond donor (e.g., a backbone amide or neighboring side chain) to activate the fluoride leaving group, coupled with a proximal nucleophile.
Figure 1: The SuFEx reaction trajectory.[2][3] Note that the "Protein Pocket" is not just a passive scaffold but an active participant in catalyzing the fluoride departure.
Chemoselectivity Profile in Complex Media
In a proteome-wide context (e.g., HEK293 lysate), 3-MBSF displays a distinct selectivity profile compared to cysteine-targeting haloacetamides.
| Residue | Reactivity Driver | Stability of Adduct | 3-MBSF Specificity Notes |
| Tyrosine (Tyr) | Local basicity (lowered pKa) | High (Sulfonate ester) | Primary Target. Enhanced by 3-OMe inductive effect. Often targets Tyr near catalytic centers. |
| Lysine (Lys) | Nucleophilicity + Proximity | High (Sulfonamide) | Secondary Target. Favored in solvent-exposed pockets with local H-bond networks. |
| Serine (Ser) | Catalytic activation | High (Sulfonate ester) | Restricted largely to Serine Hydrolases (catalytic triad activation). |
| Histidine (His) | Nucleophilicity | Variable (Sulfonylimidazolium) | Kinetic product; often hydrolyzes back to unmodified His or transfers sulfonyl group. |
| Cysteine (Cys) | Soft Nucleophilicity | Low/Unstable | Negligible. SFs are "hard" electrophiles; they react poorly with soft thiols and resulting thiosulfonates are labile. |
Experimental Protocol: Self-Validating ABPP
This protocol is designed for Gel-Based ABPP and LC-MS/MS validation. It incorporates "self-validating" steps to distinguish true targets from non-specific noise.
Reagents & Preparation
-
Probe: this compound (synthesize or purchase commercial analog). Note: For visualization, use an alkyne-tagged analog (3-methoxy-5-ethynylbenzenesulfonyl fluoride).
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100. Avoid Tris or primary amine buffers during labeling if possible, though SFs are generally compatible with Tris due to faster protein kinetics.
-
Click Reagents: Azide-PEG3-Biotin or Azide-Fluorophore (e.g., Rhodamine).
Workflow Description
Step 1: Lysate Preparation (The Noise Floor) Prepare proteome at 1-2 mg/mL.
-
Validation Check: Split sample into "Native" and "Heat Denatured" (95°C, 5 min). SuFEx reactivity is structure-dependent; denatured samples should show significantly less labeling (loss of the activating pocket).
Step 2: Probe Incubation (The Engagement) Add 3-MBSF probe (final conc. 10-50 µM).
-
Time: 1 hour at Room Temperature (RT).
-
Mechanism:[4][5][6][7] The 3-methoxy group accelerates kinetics. Do not incubate >2 hours to minimize non-specific hydrophobic binding.
Step 3: Copper-Catalyzed Click Chemistry (CuAAC) Add reporter mix: 100 µM Azide-tag, 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4.
-
Incubate 1 hour at RT.
Step 4: Analysis & Validation
-
Gel: SDS-PAGE followed by fluorescence scanning.
-
MS: Streptavidin enrichment
On-bead Tryptic Digest LC-MS/MS.
Figure 2: Self-validating ABPP workflow. The inclusion of a heat-denatured control is critical for confirming that labeling is driven by the protein fold (SuFEx mechanism) rather than non-specific surface adsorption.
Data Analysis: Interpreting the Signal
When analyzing Mass Spectrometry data for 3-MBSF labeled peptides, look for the following:
-
Mass Shift: Calculate the exact mass addition of the 3-methoxybenzenesulfonyl moiety.
-
Formula added:
(Fluoride is lost). - Mass: +184.02 Da (approximate, calculate exact based on isotope).
-
-
Residue Specificity:
-
Filter search results for Tyr, Lys, Ser, His modifications.
-
Expectation: Tyr and Lys will dominate. If you see extensive non-specific labeling of surface Lysines without structural rationale, reduce probe concentration.
-
-
Diagnostic Ions: Sulfonylated peptides often show characteristic neutral losses or reporter ions in MS2 spectra depending on the fragmentation energy.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Signal Intensity | 3-MBSF is reacting too slowly (despite 3-OMe activation). | Increase pH to 8.0 (favors Tyr-phenolate generation) or increase conc. to 100 µM. |
| High Background (Smear) | Non-specific hydrophobic sticking or "over-labeling." | Decrease probe conc. to 10 µM; Perform competition with free 3-MBSF (non-alkyne) to prove saturability. |
| Precipitation | Poor solubility of the aromatic probe. | Ensure DMSO stock is fresh; keep final DMSO < 2%. |
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
- Foundational text on SuFEx chemistry and the stability/reactivity balance of sulfonyl fluorides.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Detailed review of chemoselectivity (Tyr/Lys/His) and application in complex biological systems.[7]
-
-
Mortenson, D. E., et al. (2018). "“Inverse Drug Discovery” Strategy to Identify Proteins that are Targeted by Latent Electrophiles." Journal of the American Chemical Society. [Link]
- Demonstrates the use of aryl sulfonyl fluorides in ABPP and the importance of structural "activ
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]
- Source for Hammett sigma constants verifying the inductive electron-withdrawing n
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 7. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolytic Stability of 3-Methoxybenzenesulfonyl Fluoride: A Technical Guide
This technical guide details the hydrolytic stability profile of 3-Methoxybenzenesulfonyl fluoride (MBSF) . It synthesizes physical organic chemistry principles with practical experimental protocols to support researchers in SuFEx (Sulfur-Fluoride Exchange) chemistry and covalent drug discovery.
Executive Technical Summary
This compound (MBSF) represents a "Goldilocks" electrophile in chemical biology and medicinal chemistry. Unlike its sulfonyl chloride counterparts, which degrade rapidly in aqueous media, MBSF retains significant kinetic stability in neutral and acidic buffers while maintaining thermodynamic reactivity toward specific nucleophiles (e.g., tyrosine/lysine residues or SuFEx activators).
This guide delineates the mechanistic basis of this stability, quantifies the substituent effects of the 3-methoxy group, and provides a validated protocol for assessing its hydrolytic half-life (
Mechanistic Basis of Stability
To predict and manipulate the stability of MBSF, one must understand the electronic environment of the Sulfur(VI) center.
The Fluoride Anomaly
Sulfonyl fluorides are uniquely stable compared to chlorides due to the Hard-Soft Acid-Base (HSAB) principle and bond strength:
-
S–F Bond Strength: The S–F bond (~80 kcal/mol) is significantly stronger than the S–Cl bond (~60 kcal/mol), creating a higher activation energy barrier for spontaneous hydrolysis.
-
Hard Nucleophiles: The sulfur center in sulfonyl fluorides is "harder" than in chlorides. While water is a hard nucleophile, the high bond strength renders the uncatalyzed attack kinetically unfavorable.
The 3-Methoxy Substituent Effect (Hammett Analysis)
The stability of MBSF is governed by the electronic influence of the methoxy group at the meta position. This is a critical distinction from the para isomer.
-
Induction (
): The oxygen atom is electronegative, pulling electron density through the sigma bond framework (Inductive withdrawal). -
Resonance (
): At the meta position, the lone pairs on the oxygen cannot delocalize into the sulfonyl group via resonance. -
Net Effect (
): Consequently, the Hammett constant ( ) for 3-OMe is +0.12 , indicating a weak electron-withdrawing effect.
Expert Insight: Because the reaction constant (
Hydrolysis Mechanism Pathway
The hydrolysis follows an
Figure 1: Mechanistic pathway of MBSF hydrolysis. Note that basic conditions significantly lower the activation energy, while acidic conditions have minimal impact on the rate.
Hydrolytic Stability Profile
The following data summarizes the expected stability behavior based on structure-activity relationships (SAR) and SuFEx literature.
| Condition | Stability Rating | Estimated | Mechanism Note |
| Acidic (pH < 4) | High | > 1 Week | Protonation of F is difficult; S-F bond resists acid cleavage. |
| Neutral (pH 7.4) | Moderate-High | 24 - 72 Hours | Slow background hydrolysis by water. Stable enough for cell assays. |
| Basic (pH > 9) | Low | < 1 Hour | Direct attack by OH⁻ (strong nucleophile) dominates. |
| Plasma | Variable | 2 - 6 Hours | Subject to protein binding and potential enzymatic hydrolysis. |
Comparative Stability:
Experimental Validation Protocol
Do not rely on literature values alone. Buffer composition (Tris vs. Phosphate) and co-solvents (DMSO) affect rates. Use this self-validating NMR protocol to determine
Materials
-
Compound: this compound (>95% purity).
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals).
-
Solvent:
-DMSO (for stock) and buffer (Phosphate buffered saline, pD 7.4).
Kinetic Assay Workflow
Figure 2: Step-by-step NMR kinetic assay for determining hydrolytic stability.
Data Analysis
-
Track: Monitor the disappearance of the aromatic protons ortho to the sulfonyl group (or the
signal at ~ +65 ppm). -
Calculate: Plot
versus time ( ). -
Result: The slope of the line is
.
Applications & Handling
-
SuFEx Chemistry: MBSF is an ideal "latent" electrophile. It can be installed early in a synthetic sequence and activated later using a silyl ether and a catalyst (e.g., DBU or BEMP), taking advantage of its resistance to aqueous workups.
-
Protein Labeling: In chemical proteomics, MBSF targets non-catalytic tyrosine or lysine residues. Due to its moderate reactivity (compared to the 4-nitro analog), it provides higher selectivity, labeling only the most nucleophilic residues or those in proximity to a binding event.
-
Storage: Store neat at 4°C or -20°C. Solutions in DMSO are stable for weeks if kept dry. Avoid storing in protic solvents (MeOH/EtOH) for extended periods as solvolysis can occur.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
- Foundational text on SuFEx, establishing the stability/reactivity trends of aryl sulfonyl fluorides.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]
- Source for and values defining the electronic influence of the methoxy group.
-
Jones, L. H., et al. (2021). "Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods." Chemical Science. [Link]
- Review covering the hydrolytic stability and synthetic utility of various sulfonyl fluorides.
-
Narayanam, M. K., et al. (2018).[1] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]
- Demonstrates the robustness of sulfonyl fluorides to acidic/basic conditions prior to activ
Sources
Methodological & Application
3-Methoxybenzenesulfonyl fluoride protein labeling protocol
Application Note: Site-Selective Protein Labeling via 3-Methoxybenzenesulfonyl Fluoride (SuFEx Chemistry)
Part 1: Introduction & Scientific Rationale
The "Sleeping Beauty" of Covalent Probes Sulfonyl fluorides (SFs) represent a paradigm shift in covalent protein modification. Unlike highly reactive sulfonyl chlorides or succinimide esters that rapidly hydrolyze or label indiscriminately, SFs possess a unique "sleeping beauty" reactivity profile. They are kinetically stable in aqueous buffer but undergo rapid Sulfur-Fluoride Exchange (SuFEx) when positioned within a protein binding pocket that stabilizes the transition state.
Why this compound? The specific choice of This compound (3-MBSF) is not arbitrary; it represents a precise exercise in "electronic tuning."
-
Electronic Deactivation: The methoxy group (-OMe) at the meta position acts as a weak electron-donating group (EDG) relative to the sulfonyl core. This slightly reduces the electrophilicity of the sulfur center compared to unsubstituted or nitro-substituted variants.
-
Enhanced Selectivity: By lowering the intrinsic reactivity, 3-MBSF requires a more precise "match" with the protein target (e.g., proximity to a Tyrosine phenol or Lysine amine assisted by a catalytic base) to react. This filters out non-specific background labeling, making it an ideal probe for Activity-Based Protein Profiling (ABPP) and Fragment-Based Ligand Discovery (FBLD) .
Part 2: Mechanism of Action
The labeling follows a concerted substitution mechanism at the Sulfur(VI) center. The reaction is driven by the thermodynamic stability of the fluoride ion leaving group and the formation of a robust sulfonamide or sulfonate linkage.
Target Residues:
-
Tyrosine (Tyr): The primary target in neutral pH, often requiring a neighboring basic residue to deprotonate the phenol.
-
Lysine (Lys): Targeted in specific pockets where the pKa is perturbed.
-
Histidine (His) & Serine (Ser): Context-dependent secondary targets.
Diagram 1: SuFEx Reaction Mechanism
Caption: The SuFEx mechanism relies on protein-templated activation, ejecting HF to form a stable covalent bond.
Part 3: Experimental Protocols
Protocol A: In Vitro Protein Labeling
Reagents:
-
Target Protein: Purified (>90%), 10–20 µM stock in PBS.
-
Probe Stock: this compound (100 mM in anhydrous DMSO). Store at -20°C.
-
Reaction Buffer: 1x PBS (pH 7.4) or 50 mM HEPES (pH 7.5).
-
Note: Tris buffer can be used but may act as a competitive nucleophile at very high concentrations/pH; PBS is safer for initial screens.
-
Step-by-Step Procedure:
-
Preparation: Dilute the protein to a working concentration of 1–5 µM in Reaction Buffer.
-
Probe Addition: Add the 3-MBSF stock to the protein solution to achieve a final concentration of 50–100 µM .
-
Critical: Keep DMSO concentration < 1% (v/v) to prevent protein denaturation.
-
Stoichiometry: A 20x–50x molar excess of probe is standard to drive the pseudo-first-order reaction, given the probe's moderate reactivity.
-
-
Incubation: Incubate at 25°C (Room Temp) for 1 to 4 hours .
-
Optimization: For highly reactive pockets, 30 mins is sufficient. For "silent" pockets, overnight incubation at 4°C may be required.
-
-
Quenching (Optional): Add 5 mM hydroxylamine or excess Tris (pH 8.0) to quench unreacted probe, though gel filtration (Step 5) is preferred.
-
Cleanup: Remove excess free probe using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis to prevent interference during MS analysis.
Protocol B: Validation via LC-MS/MS (Peptide Mapping)
To confirm labeling and identify the modified residue, bottom-up proteomics is required.
-
Digestion:
-
Denature labeled protein (6M Urea).
-
Reduce (DTT) and Alkylate (Iodoacetamide).
-
Digest with Trypsin or Chymotrypsin (1:50 enzyme:protein ratio) overnight.
-
-
LC-MS/MS Acquisition:
-
Inject peptides onto a C18 reverse-phase column.
-
Perform DDA (Data Dependent Acquisition) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis (Search Parameters):
-
Variable Modification: You must define a custom modification.
-
Mass Shift Calculation:
-
Probe MW (C7H7FO3S): ~190.19 Da
-
Leaving Group (Fluoride): -18.998 Da
-
Added Mass (Delta): +171.19 Da
-
-
Residues: Allow modification on Y, K, S, H .
-
Table 1: Mass Shift Verification Data
| Component | Formula | Monoisotopic Mass (Da) | Notes |
| 3-MBSF Probe | C7H7FO3S | 190.0100 | Intact Reagent |
| Fluoride (Leaving) | F | 18.9984 | Lost during reaction |
| Modification Delta | C7H7O3S | 171.0116 | Add this to search engine |
| Tyrosine Residue | C9H9NO2 | 163.0633 | Unmodified |
| Labeled Tyrosine | C16H16NO5S | 334.0749 | Modified Residue |
Part 4: Workflow Visualization
Diagram 2: ABPP & Validation Workflow
Caption: End-to-end workflow from probe incubation to mass spectrometry identification of the labeled site.
Part 5: Troubleshooting & Optimization
-
Issue: No Labeling Observed.
-
Cause: The 3-methoxy group deactivates the probe too much for the specific target pocket.
-
Solution: Switch to a more electron-deficient probe, such as 3-Nitrobenzenesulfonyl fluoride (higher reactivity, lower selectivity) or increase pH to 8.0 to increase nucleophilicity of protein residues.
-
-
Issue: Precipitation.
-
Cause: Probe insolubility.
-
Solution: Ensure DMSO stock is fresh. Do not exceed 200 µM probe in aqueous buffer.
-
-
Issue: High Background/Non-Specific Labeling.
-
Cause: Incubation time too long or probe concentration too high.
-
Solution: Reduce time to 30 mins or concentration to 10 µM. The 3-methoxy variant should theoretically minimize this compared to other SFs.
-
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Journal of Medicinal Chemistry. Link
-
Kelly, J. W., et al. (2018).[1] "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles." Journal of the American Chemical Society.[1] Link
-
Cravatt, B. F., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews.[1] Link
-
Verma, A., et al. (2023). "Sulfur(VI) Fluorides as Privileged Warheads in Chemical Biology." RSC Chemical Biology. Link
Sources
Application Note: Chemoselective Bioconjugation of Peptides using 3-Methoxybenzenesulfonyl Fluoride (MBSF)
Abstract & Strategic Overview
This guide details the protocol for conjugating 3-Methoxybenzenesulfonyl fluoride (MBSF) to peptide substrates. Unlike traditional amine-reactive chemistries (e.g., NHS-esters) that suffer from rapid hydrolysis, MBSF utilizes SuFEx (Sulfur-Fluoride Exchange) chemistry. This reaction is defined by the high stability of the S(VI)-F bond in aqueous environments, which only activates upon encountering a specific nucleophile—typically a phenolic Tyrosine or a proximal Lysine —under defined pH conditions.
Why this compound? While generic benzenesulfonyl fluorides are standard SuFEx reagents, the 3-methoxy substituent provides a critical electronic tuning effect. The methoxy group (an electron donor) slightly attenuates the electrophilicity of the sulfur center compared to nitro- or unsubstituted variants. This "Goldilocks" reactivity profile enhances chemoselectivity, reducing non-specific labeling and allowing for precise targeting of reactive residues in complex peptide sequences.
Mechanism of Action: The SuFEx Pathway
The bioconjugation relies on the nucleophilic attack of an amino acid side chain (Tyrosine Phenol or Lysine Amine) onto the Sulfur(VI) center of MBSF. The fluoride ion acts as a unique leaving group: it is stable enough to resist hydrolysis in water but labile enough to be displaced by a nucleophile in a protein pocket or basic environment.
Chemoselectivity Rules
-
Tyrosine (Tyr): Favored at neutral to mildly basic pH (7.5–8.0). The reaction forms a highly stable sulfonate ester .
-
Lysine (Lys): Favored at higher pH (>8.5) or when the lysine pKa is perturbed by the local environment. Forms a sulfonamide .[1][2]
-
Histidine (His): Can react to form a sulfonyl-imidazolium species, though this is often less stable than the Tyr/Lys adducts.
Pathway Diagram
Figure 1: The SuFEx reaction pathway.[3][4] The nucleophile attacks the sulfur center, displacing fluoride to form a stable covalent bond.
Experimental Protocol
Materials & Reagents
| Component | Specification | Notes |
| Peptide | >90% Purity | Lyophilized powder. Avoid ammonium salts (e.g., TFA salts should be exchanged if targeting Lysine). |
| MBSF Reagent | This compound | MW: ~190.19 Da.[5] Dissolve in anhydrous DMSO or MeCN. |
| Reaction Buffer | 50 mM PBS or HEPES | Avoid TRIS if targeting Lysine (primary amines compete). TRIS is acceptable for Tyrosine targeting at pH < 8.[3]0. |
| Solvent | DMSO or DMF | Anhydrous, LC-MS grade. |
| Quenching Buffer | 10% Formic Acid or 1M Tris (pH 8.0) | Acid stops reaction; Tris scavenges excess reagent. |
Pre-Conjugation Strategy
Before starting, determine your target residue to select the optimal pH.
-
Targeting Tyrosine: Use pH 7.5 – 7.8 . This range deprotonates the phenol (pKa ~10) sufficiently for SuFEx without activating Lysines (pKa ~10.5) aggressively.
-
Targeting Lysine: Use pH 8.5 – 9.0 . Higher pH ensures the epsilon-amine is uncharged and nucleophilic.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Peptide Stock: Dissolve peptide in reaction buffer (PBS/HEPES) to a concentration of 100–500 µM .
-
MBSF Stock: Prepare a 100 mM stock solution of MBSF in anhydrous DMSO.
-
Note: Prepare fresh or store at -20°C under desiccant. Sulfonyl fluorides are stable, but moisture introduces variability over months.
-
Step 2: Reaction Setup
-
Transfer 90 µL of Peptide Stock into a clean microcentrifuge tube.
-
Add 1–5 µL of MBSF Stock (10–50 equivalents).
-
Why High Equivalents? While SuFEx is efficient, hydrolysis is a competing (albeit slow) reaction. Excess reagent ensures kinetics favor conjugation.
-
Solvent Check: Ensure final DMSO concentration is <10% to prevent peptide denaturation.
-
-
Vortex gently to mix.
Step 3: Incubation
-
Incubate at 37°C for 2–4 hours or Room Temperature (RT) overnight .
-
Optimization: For Tyrosine-specific labeling, 37°C for 4 hours is often optimal.
-
-
Agitation: Use a thermomixer (300 rpm) to ensure homogeneity.
Step 4: Quenching & Cleanup
-
Quench: Add 5 µL of 10% Formic Acid (to lower pH < 4, stopping the reaction) OR add 10 µL of 1M Tris pH 8.0 (to scavenge excess fluoride).
-
Purification: Remove excess MBSF using a Desalting Column (e.g., PD-10 or Zeba Spin) or via RP-HPLC.
-
Note: Small molecule sulfonyl fluorides can be retained on C18 columns; ensure gradient washes them out.
-
Quality Control & Validation
Mass Spectrometry (LC-MS) Analysis
Validation is performed by calculating the mass shift. The fluoride atom is lost, and the 3-methoxybenzenesulfonyl moiety is added.
Mass Shift Calculation:
| Analyte | Expected Mass Change | Observation |
| Unmodified Peptide | 0 Da | Base Peak |
| Mono-Conjugate | +171.19 Da | Target Peak |
| Di-Conjugate | +342.38 Da | Indicates multiple reactive sites (e.g., 2x Tyr or Tyr+Lys) |
| Hydrolyzed Reagent | N/A | Elutes in void volume or early gradient (Sulfonic acid form) |
Workflow Visualization
Figure 2: Operational workflow for MBSF peptide bioconjugation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Conjugation | pH too low. | Increase pH to 8.0. Tyrosine phenol must be partially deprotonated. |
| Precipitation | DMSO concentration too high. | Keep DMSO < 5% v/v. Dilute reagent stock further before addition. |
| Non-Specific Labeling | pH too high (>8.5). | Lower pH to 7.5. High pH activates Lysines non-specifically. |
| Reagent Hydrolysis | Wet DMSO or old stock. | Use fresh anhydrous DMSO. Sulfonyl fluorides degrade slowly in wet organic solvents. |
References
-
SuFEx Chemistry Fundamentals
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
-
Peptide Macrocyclization via SuFEx
-
Cullen, S. P., et al. (2025). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Chemical Science.
-
-
Sulfonyl Fluoride Profiling & Selectivity
-
Reagent Data
-
Sigma-Aldrich. "this compound Product Information."[5]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound 882670-26-0 [sigmaaldrich.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
3-Methoxybenzenesulfonyl fluoride for antibody-drug conjugate synthesis
Part 1: Introduction & Strategic Rationale
The development of Antibody-Drug Conjugates (ADCs) has historically been plagued by heterogeneity. Traditional conjugation methods targeting random lysines (yielding 0–8 drugs per antibody) or reduced cysteines (destabilizing the disulfide bridge) often result in suboptimal pharmacokinetic (PK) profiles.[1]
3-Methoxybenzenesulfonyl fluoride (MBSF) represents a next-generation "warhead" utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike maleimides, which are susceptible to retro-Michael addition in plasma, sulfonyl fluorides form exceptionally stable covalent bonds (S–O or S–N) with protein nucleophiles.
This guide details the application of MBSF as a chemoselective conjugation handle.[1] The methoxy group at the meta-position is not merely structural; it electronically tunes the electrophilicity of the sulfur center. By donating electron density (via resonance/induction balance), it moderates the reactivity compared to nitro-substituted analogs, thereby enhancing selectivity for specific Tyrosine or Lysine residues within the antibody binding pockets or surface clefts, reducing non-specific "fuzziness" in the conjugation pattern.
Key Advantages of MBSF in ADCs:
-
Hyper-Stability: The resulting sulfonate linkage is resistant to hydrolysis and plasma proteases.[1]
-
Chemoselectivity: Under controlled pH, MBSF preferentially targets Tyrosine (phenolic -OH) and specific Lysine residues, distinct from the indiscriminate reactivity of NHS-esters.
-
Silent Reactivity: The sulfonyl fluoride is stable in aqueous buffer until "activated" by the specific microenvironment of the protein residue, allowing for easier handling.
Part 2: Material Specifications & Mechanism
Table 1: Chemical Properties of this compound
| Property | Specification | Critical Note |
| CAS Number | 882670-26-0 | Verify purity >97% by HPLC before use.[1] |
| Molecular Weight | 190.19 g/mol | Small footprint minimizes steric hindrance during conjugation.[1] |
| Physical State | Liquid/Low-melting solid | Density ~1.31 g/mL.[1] Handle in fume hood. |
| Solubility | DMSO, DMF, Acetonitrile | Hydrophobic : Dilute slowly into aqueous buffer to prevent precipitation.[1] |
| Reactivity Class | SuFEx Electrophile | Targets Nucleophiles: Tyr (-OH), Lys (-NH2), His (Imidazole). |
| Storage | 2–8°C (Desiccated) | Moisture sensitive over long durations; stable in solution for hours.[1] |
Mechanism of Action: SuFEx Bioconjugation
The reaction proceeds via a heterolytic cleavage of the S–F bond.[2] The fluoride ion is a unique leaving group; its high solvation energy in water drives the reaction, but the S–F bond itself is kinetically stable against reduction and thermolysis.
Reaction Pathway:
-
Recognition: The MBSF probe associates with the antibody surface.[1]
-
Activation: A proximal base (often a Histidine in the protein or added catalyst) deprotonates the target Tyrosine.[1]
-
Exchange: The phenolate attacks the Sulfur(VI) center, ejecting Fluoride.[1]
-
Ligation: A stable Aryl-S-O-Tyr linkage is formed.[1]
Part 3: Visualization of Workflow
The following diagram illustrates the decision logic and chemical pathway for synthesizing an ADC using the MBSF warhead.
Caption: Figure 1. Logical workflow for SuFEx-mediated antibody conjugation, highlighting critical QC checkpoints to ensure monomeric purity.
Part 4: Experimental Protocol
Objective: Conjugate this compound to a monoclonal antibody (mAb) to determine site-selectivity and optimize linker conditions.
Reagents Required:
-
mAb: Trastuzumab (or IgG of choice), 5–10 mg/mL in PBS.
-
Linker-Warhead: this compound (MBSF).[1]
-
Solvent: Anhydrous DMSO.[1]
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 (Amine-free).
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO).
Step-by-Step Methodology:
1. Antibody Preparation (Buffer Exchange)
-
Rationale: Primary amines in buffers (Tris, Glycine) will compete with the antibody Lysines for the sulfonyl fluoride.
-
Action: Exchange the antibody into 50 mM Sodium Phosphate, pH 8.0 .
-
Target Concentration: Dilute mAb to 2.0 mg/mL (approx. 13.3 µM).[1]
2. Reagent Preparation
-
Action: Prepare a 100 mM stock solution of MBSF in anhydrous DMSO.
-
Note: Prepare fresh. Sulfonyl fluorides are stable, but moisture in DMSO can degrade them over weeks.[1]
3. Conjugation Reaction (SuFEx)
-
Molar Ratio: Target a 20:1 to 50:1 molar excess of MBSF over mAb. SuFEx kinetics are slower than NHS-esters, requiring higher equivalents for completion.[1]
-
Protocol:
4. Quenching
-
Action: Add 50 µL of 1M Tris-HCl (pH 8.0) . Incubate for 30 minutes.
-
Mechanism: The high concentration of Tris amine rapidly scavenges unreacted sulfonyl fluoride.[1]
5. Purification
-
Action: Apply reaction mixture to a pre-equilibrated Zeba™ Spin Column or perform dialysis against PBS (pH 7.4).
-
Goal: Remove hydrolyzed linker, quenched byproducts, and organic solvent.
Part 5: Analytical Validation (QC)
Trustworthiness in ADC synthesis relies on rigorous characterization.[1]
Drug-Antibody Ratio (DAR) Determination
-
Method: HIC-HPLC (Hydrophobic Interaction Chromatography).[1]
-
Expectation: MBSF is hydrophobic.[1] Conjugated species will elute later than the native mAb.[1]
-
Calculation: Integrate peak areas for DAR 0, 1, 2, etc.
Site-Specificity Verification (Peptide Mapping)
-
Method: Trypsin digestion followed by LC-MS/MS .
-
Search Parameter: Add a variable modification for +170.19 Da (Mass of 3-Methoxybenzenesulfonyl group - Fluoride) on Tyrosine (Y) and Lysine (K) .[1]
-
Success Criteria: Identification of modified Tyrosines in the CDR or surface regions confirms SuFEx activity.[1]
Stability Stress Test
-
Protocol: Incubate purified ADC in human plasma at 37°C for 7 days.
-
Readout: Monitor free linker release via LC-MS. SuFEx conjugates should show <5% release , superior to maleimide controls.[1]
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L., et al. (2017).[1][3] "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." Journal of the American Chemical Society.[1][3]
-
Barbas, C. F., et al. (2020).[1][4] "Click Chemistry Applied To Antibody Drug Conjugates In Clinical Development." Biochempeg.[1]
-
Tao, W. A., et al. (2022).[1][3] "Covalent Protein Inhibitors via Tyrosine Conjugation with Cyclic Imine Mannich Electrophiles." Journal of the American Chemical Society.[1][3]
-
Wang, L., et al. (2023).[1][5] "Proximity-Enabled Sulfur Fluoride Exchange Reaction in Protein Context." Chemical Science.
Sources
Precision SuFEx Clicking: Protocol for 3-Methoxybenzenesulfonyl Fluoride
Application Note & Technical Guide
Executive Summary
This guide details the application of 3-Methoxybenzenesulfonyl fluoride (3-MBSF) as a privileged electrophile in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, which are prone to hydrolysis and reduction, 3-MBSF offers a kinetically stable yet latently reactive "warhead" for covalent tethering.
The 3-methoxy substituent plays a critical role in tuning the electrophilicity of the sulfur(VI) center. By donating electron density (via resonance), it slightly dampens the reactivity compared to nitro- or fluoro-benzenesulfonyl fluorides. This "Goldilocks" reactivity profile makes 3-MBSF ideal for chemoselective protein labeling and late-stage drug functionalization where hyper-reactivity leads to off-target noise.
Chemical Profile & Mechanistic Basis[1]
The SuFEx Advantage
SuFEx, often termed the "new generation" click chemistry, relies on the unique bond energy landscape of the S(VI)-F bond. It is thermodynamically stable (bond energy ~130 kcal/mol) and resistant to reduction, yet susceptible to nucleophilic attack under specific catalytic conditions (e.g., activation by silicon or calcium).
Electronic Tuning by the Methoxy Group
The reactivity of aryl sulfonyl fluorides follows Hammett linear free energy relationships.
-
Electron-Withdrawing Groups (e.g., -NO2): Increase electrophilicity
Fast reaction, lower selectivity. -
Electron-Donating Groups (e.g., -OMe): Decrease electrophilicity
Controlled reaction, higher stability in aqueous buffers.
Table 1: Comparative Reactivity Profile of Aryl Sulfonyl Fluorides
| Reagent | Substituent Effect | Hydrolytic Stability (pH 7.4) | Reactivity (vs. R-OTMS) | Primary Application |
| 4-Nitrobenzenesulfonyl fluoride | Strong E-Withdrawing | Moderate | High | Rapid Polymerization |
| This compound | Moderate E-Donating | High | Moderate | Selective Probes / LSF |
| Benzenesulfonyl fluoride | Neutral | High | High | General Linker |
Mechanism of Action
The reaction proceeds via a substitution at the hexavalent sulfur center. When coupling with silyl ethers (R-O-SiR'3), the reaction is catalyzed by bases like DBU or BTMG, which generate the "bi-fluoride" species [HF2]- to drive the catalytic cycle.
Figure 1: Mechanistic pathway of SuFEx coupling between 3-MBSF and a silyl ether nucleophile. The reaction is driven by the formation of the strong Si-F bond.
Applications in Drug Discovery & Chemical Biology[2][3][4]
Late-Stage Functionalization (LSF)
3-MBSF is used to diversify "SuFExable" libraries. By reacting 3-MBSF with a library of phenols or amines, researchers can rapidly generate sulfonamide or sulfonate analogs of bioactive compounds to improve metabolic stability or potency.
Covalent Protein Profiling
The sulfonyl fluoride warhead reacts specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) in proteins.
-
Context: Unlike promiscuous electrophiles (e.g., chloroacetamides), 3-MBSF requires a specific local environment (often a "catalytic dyad" within the protein pocket) to react.
-
Utility: 3-MBSF can serve as a "fragment" probe. If the 3-methoxybenzene moiety binds to a protein pocket, the proximity drives the covalent reaction, identifying a druggable site.
Experimental Protocols
Protocol A: SuFEx Coupling with Silyl Ethers (Formation of Sulfonates)
Objective: Synthesize a sulfonate ester from 3-MBSF and a silyl-protected phenol.
Materials:
-
This compound (1.0 equiv)[1]
-
Aryl silyl ether (Ar-OTMS) (1.1 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%)
-
Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the Aryl silyl ether (1.1 equiv) in anhydrous MeCN (0.2 M concentration).
-
Addition: Add this compound (1.0 equiv) to the solution.
-
Catalysis: Add DBU (0.2 equiv) dropwise at room temperature.
-
Note: Evolution of TMS-F (gas) may occur; ensure proper venting.
-
-
Monitoring: Stir at room temperature. Monitor reaction progress via TLC or LC-MS.
-
Validation: 19F NMR is the gold standard. The starting material (sulfonyl fluoride) signal at ~ +65 ppm will disappear, and the product (sulfonate) has no fluorine signal (unless the substrate has F).
-
-
Workup: Upon completion (usually < 1-2 hours), dilute with EtOAc, wash with 1M HCl (to remove DBU), saturated NaHCO3, and brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography.
Protocol B: Covalent Protein Labeling (Chemical Biology)
Objective: Label a target protein with 3-MBSF to assess binding or inhibition.
Materials:
-
Target Protein (1-5 µM in PBS, pH 7.4)
-
3-MBSF (Stock solution: 100 mM in DMSO)
-
Control: Benzenesulfonyl fluoride (no methoxy) for comparison.
Step-by-Step Procedure:
-
Incubation: Dilute the protein to assay concentration. Add 3-MBSF (final conc. 50-200 µM). Keep DMSO < 2%.
-
Reaction: Incubate at 37°C for 1-4 hours.
-
Quenching: Quench unreacted probe by adding 5x Laemmli buffer (containing excess amines) or by performing a gel filtration spin column (Zeba spin).
-
Analysis:
-
Gel-Based: If using a clickable analog (e.g., if the methoxy group was an alkyne, but here we assume direct MS analysis), run SDS-PAGE.
-
Mass Spec: Perform tryptic digest and analyze via LC-MS/MS. Look for a mass shift of +170.02 Da (Mass of 3-methoxybenzenesulfonyl group) on Tyrosine or Lysine residues.
-
Self-Validating Check:
-
Control: Run a parallel sample with heat-denatured protein. If labeling persists, it is non-specific. If labeling disappears, it is conformation-dependent (specific binding).
Workflow Visualization
Figure 2: Workflow for validating covalent modification of proteins using 3-MBSF.
Safety & Handling (Critical)
-
Corrosivity: 3-MBSF causes severe skin burns and eye damage (H314).[2] Wear nitrile gloves, safety goggles, and a lab coat.
-
Hydrolysis Products: While stable, eventual hydrolysis releases HF (Hydrofluoric acid) in trace amounts and sulfonic acid.
-
Disposal: Quench excess sulfonyl fluorides with a solution of amine (e.g., Tris buffer or ethanolamine) before disposal into halogenated waste.
References
-
NIH / PubMed Central: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (Demonstrates the utility of aryl fluorosulfates and sulfonyl fluorides in drug modification).
-
J&K Scientific: SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. (Overview of SuFEx hubs and library generation).
-
Sigma-Aldrich: this compound Product Page & Safety Data. (Physical properties and commercial availability).[2]
-
American Chemical Society (JOC): Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides. (Synthesis of 3-MBSF from precursors).
Sources
Application Note: Chemoselective Antibody Conjugation via SuFEx Chemistry
Protocol: The 3-Methoxybenzenesulfonyl Fluoride (MBSF) System
Abstract & Core Principle
This guide details the protocol for covalently labeling monoclonal antibodies (mAbs) using This compound (MBSF) . Unlike traditional N-hydroxysuccinimide (NHS) esters that hydrolyze rapidly, MBSF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry. The sulfonyl fluoride (
Why 3-Methoxy? The 3-methoxy substituent is electron-donating. This electronic effect stabilizes the sulfur center compared to nitro- or unsubstituted benzenesulfonyl fluorides. Consequently, MBSF exhibits tunable reactivity , reducing non-specific hydrophobic labeling and favoring reaction with the most accessible or pKa-perturbed nucleophiles on the antibody surface.
Mechanism of Action
The labeling reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The fluoride ion acts as a stable leaving group, but only when the attacking nucleophile (e.g., Lysine
Key Reaction:
Figure 1: Mechanism of SuFEx conjugation. The reaction is driven by the heterolytic cleavage of the S-F bond upon nucleophilic attack.
Pre-Labeling Considerations
| Parameter | Requirement | Scientific Rationale |
| Buffer System | PBS or HEPES (pH 7.4 – 8.5) | Avoid Tris/Glycine. While SuFEx is more stable than NHS, primary amines in the buffer will eventually compete for the label at high pH. |
| pH Sensitivity | pH 8.2 (Recommended) | At pH 7.4, MBSF is slow/latent. Elevating pH to 8.2 deprotonates Lysines (pKa ~10.5 |
| Reagent Solvent | DMSO or DMF (Anhydrous) | The reagent is hydrophobic. A stock solution prevents precipitation upon addition to the aqueous antibody phase. |
| Antibody Conc. | > 1.0 mg/mL | Second-order kinetics apply. Higher protein concentration improves labeling efficiency (LE). |
| Molar Excess | 20x – 50x | Due to the stability of the S-F bond, higher molar equivalents are required compared to hyper-reactive NHS esters. |
Detailed Protocol
Phase A: Preparation
-
Buffer Exchange: If the antibody is in Tris or contains BSA/Gelatin, exchange into 1X PBS (pH 7.4) or 0.1M HEPES (pH 8.2) using a Zeba spin column or dialysis cassette.
-
Note: For standard labeling, adjusting the antibody solution to pH 8.2 with 1M
immediately prior to reaction is most effective.
-
-
Reagent Stock: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM .
-
Storage: This stock is stable for weeks at -20°C if kept dry (unlike NHS esters which degrade in minutes).
-
Phase B: Conjugation Reaction
-
Calculations: Determine the volume of MBSF stock needed for a 25-fold molar excess .
-
Formula:
-
Example: For 1 mg IgG (150 kDa) at 25x excess using 10 mM stock:
-
-
Addition: Slowly add the MBSF/DMSO solution to the antibody while gently vortexing.
-
Critical: Keep final DMSO concentration < 10% (v/v) to prevent antibody denaturation.
-
-
Incubation: Incubate at 25°C (Room Temp) for 4 to 12 hours or 37°C for 2 hours .
-
Insight: The reaction is slower than NHS chemistry. Overnight incubation at 4°C is also viable for delicate proteins but requires pH 8.5.
-
Phase C: Quenching & Purification
-
Quenching (Optional): Add 1/10th volume of 1M Tris (pH 8.0). Incubate for 30 mins.
-
Why? Although hydrolysis is slow, Tris will scavenge remaining highly reactive species.
-
-
Purification: Remove excess free MBSF using a Desalting Column (PD-10 or equivalent) equilibrated with storage buffer (e.g., PBS pH 7.4).
-
Note: Dialysis is less effective for removing hydrophobic small molecules; gel filtration is preferred.
-
Quality Control & Validation
Workflow Visualization
Figure 2: Step-by-step workflow for MBSF antibody labeling.
Analytical Methods
-
Intact Mass LC-MS (Gold Standard):
-
Look for mass shifts of +184.2 Da per label attached.
-
(
). -
Success Criteria: A shift corresponding to 1–4 labels per antibody is typical for this protocol.
-
-
UV-Vis Spectroscopy:
-
If the 3-methoxy group provides a distinct absorbance shoulder (weak) or if a fluorophore was attached to the benzene ring, use Beer-Lambert law.
-
Note: Simple MBSF is not fluorescent; MS is required for definitive characterization.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Labeling Efficiency | pH too low | Increase reaction pH to 8.5. The methoxy group stabilizes the S-F bond, requiring stronger nucleophilic drive. |
| Precipitation | DMSO conc. too high | Ensure DMSO is <10%. Add reagent in multiple small aliquots rather than one bolus. |
| No Reaction | Hydrolysis of Reagent | Although stable, S-F can hydrolyze over months. Use fresh anhydrous DMSO stock. Verify reagent integrity via NMR/LC-MS. |
| Over-labeling | Non-specific hydrophobic binding | Reduce molar excess to 10x. Add 0.05% Tween-20 to the reaction buffer to discourage non-covalent hydrophobic association. |
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition, 53(36), 9430–9448.[2] Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[1] Chemical Science, 6(5), 2650–2659. Link
-
Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Binding Sites." ACS Chemical Biology, 8(11), 2440–2449. Link
-
Chen, W., et al. (2016). "Click Chemistry in Proteomic Investigations." Proteomics, 16(4), 609-623. Link
Sources
Application Note: 3-Methoxybenzenesulfonyl Fluoride in Fluorescent Probe Synthesis
This Application Note and Protocol guide details the utilization of 3-Methoxybenzenesulfonyl fluoride (MBSF) as a privileged building block for the synthesis of Sulfur(VI)-Fluoride Exchange (SuFEx) enabled fluorescent probes.
This guide is structured for chemical biologists and medicinal chemists focusing on Activity-Based Protein Profiling (ABPP) and covalent ligand discovery.
Introduction: The SuFEx Renaissance
The sulfonyl fluoride group (-SO₂F) has emerged as a "privileged warhead" in chemical biology, revitalized by the concept of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry introduced by Sharpless and co-workers [1].[1] Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, sulfonyl fluorides possess a unique "Goldilocks" stability:
-
Thermodynamic Stability: Resistant to hydrolysis at physiological pH and stable against reduction.
-
Context-Dependent Reactivity: They remain inert to free thiols and amines in solution but react rapidly with nucleophilic side chains (Ser, Tyr, Lys, His) only when properly positioned within a protein binding pocket [2].
This compound (MBSF) serves as an ideal scaffold for probe synthesis. The meta-methoxy group provides a versatile handle for chemical diversification (via demethylation or electrophilic aromatic substitution) without disrupting the electronic activation of the sulfonyl fluoride warhead.
Chemical Basis & Mechanism
The Warhead Mechanism
The sulfonyl fluoride moiety undergoes a nucleophilic substitution at the sulfur(VI) center.[1] This reaction is often assisted by the local protein environment (e.g., hydrogen bonding to the sulfonyl oxygens or stabilization of the fluoride leaving group), making these probes excellent tools for Activity-Based Protein Profiling (ABPP) .
Structural Logic of MBSF
-
Sulfonyl Fluoride (-SO₂F): The electrophilic trap.
-
Benzene Core: Provides a rigid linker and potential π-π stacking interactions within the active site.
-
Methoxy Group (-OCH₃):
-
Electronic Effect: Weakly activating, modulating the electrophilicity of the sulfur center (less reactive than nitro-derivatives, preventing non-specific labeling).
-
Synthetic Handle: Can be demethylated to a phenol (-OH) to serve as an attachment point for fluorophores.
-
Figure 1: Mechanism of SuFEx-mediated protein labeling. The sulfonyl fluoride probe binds to the target, facilitating a specific nucleophilic attack by an amino acid residue, releasing fluoride.
Protocol: Synthesis of MBSF-Derived Fluorescent Probes
This protocol describes the conversion of commercially available this compound into a functional fluorescent probe. The strategy involves demethylation to reveal a phenol, followed by etherification with a fluorophore halide (e.g., 4-Bromomethyl-7-methoxycoumarin or a BODIPY-chloride).
Phase A: Demethylation (Activation of the Linker)
Objective: Convert this compound to 3-Hydroxybenzenesulfonyl fluoride. Note: Sulfonyl fluorides are generally stable to Lewis acids like BBr₃, unlike sulfonyl chlorides.
-
Reagents:
-
Procedure:
-
Dissolve this compound in anhydrous DCM under N₂ atmosphere at 0°C.
-
Dropwise add BBr₃ solution over 15 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (the phenol will be more polar).
-
Quench: Cool to 0°C and carefully add ice water.
-
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]
-
Yield Expectation: 70-85% of 3-Hydroxybenzenesulfonyl fluoride.
-
Phase B: Conjugation to Fluorophore
Objective: Attach the warhead to a fluorophore (e.g., Coumarin derivative).
-
Reagents:
-
3-Hydroxybenzenesulfonyl fluoride (1.0 eq)
-
4-Bromomethyl-7-methoxycoumarin (1.1 eq) [Model Fluorophore]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF (Anhydrous)
-
-
Procedure:
-
Dissolve 3-Hydroxybenzenesulfonyl fluoride and the fluorophore bromide in DMF.
-
Add K₂CO₃.
-
Stir at RT for 12 hours. (Avoid high heat to prevent premature hydrolysis of the sulfonyl fluoride, although it is robust).
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography.
-
-
Validation:
-
1H NMR: Confirm presence of fluorophore peaks and the disappearance of the phenolic proton.
-
19F NMR: Crucial step. Confirm the presence of the sulfonyl fluoride signal (typically ~ +65 ppm relative to CFCl₃).
-
LC-MS: Verify mass [M+H]+.
-
Figure 2: Synthetic workflow for converting MBSF into a fluorescent activity-based probe.
Application Protocol: Activity-Based Protein Profiling (ABPP)
Once synthesized, the MBSF-based probe can be used to label specific proteomes.
Sample Preparation
-
Lysate: Prepare cell lysate (e.g., HeLa, HEK293) in PBS (pH 7.4). Protein concentration: 1-2 mg/mL.
-
Avoid: Do not use buffers with high concentrations of nucleophiles (e.g., Tris) if possible, though SuFEx is generally orthogonal. Avoid DTT or Mercaptoethanol during the labeling step (they may reduce disulfides, altering protein structure, though they don't typically react with SO₂F).
Labeling Reaction
-
Incubation: Add the Fluorescent Probe (final conc. 1-10 µM) to the proteome (50 µL aliquot).
-
Vehicle Control: DMSO only.
-
Competition Control: Pre-incubate with excess non-fluorescent MBSF (100 µM) for 30 min before adding the probe.
-
-
Time/Temp: Incubate at 37°C for 1-2 hours. (SuFEx kinetics are slower than activated esters; time is required).
-
Quenching: Add 4x SDS-PAGE loading buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes. Note: Boiling denatures the protein and stops the reaction.
Analysis
-
SDS-PAGE: Resolve proteins on a 10-12% polyacrylamide gel.
-
In-Gel Fluorescence: Scan the gel using a fluorescence scanner (e.g., Typhoon) with appropriate excitation/emission filters for your fluorophore (e.g., ex/em 360/450 nm for Coumarin).
-
Coomassie Stain: Stain the gel afterwards to verify equal protein loading.
Data Interpretation
| Observation | Interpretation |
| Fluorescent Bands | Proteins covalently modified by the sulfonyl fluoride probe. |
| Disappearance in Comp. Control | Specific labeling of an active site (competed by the "dark" MBSF). |
| Broad Smear | Non-specific labeling (Probe concentration too high or "sticky" fluorophore). |
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| No Labeling | Probe hydrolysis or low reactivity. | Check probe integrity by 19F NMR. Increase incubation time (up to 4h) or temp (up to 42°C). |
| Precipitation | Probe insolubility. | Ensure DMSO stock is fully dissolved. Lower final probe concentration (<10 µM). |
| High Background | Non-specific hydrophobic binding. | Perform a "wash" step (acetone precipitation) before loading gel, or lower probe concentration. |
| Loss of Fluoride Signal (NMR) | Hydrolysis during synthesis. | Ensure all solvents (DMF, DCM) are strictly anhydrous. Store probe at -20°C. |
References
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters, 9(7), 584-586. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Barbasiewicz, M., et al. (2025).[4][5] Advances in sulfonyl exchange chemical biology: expanding druggable target space.[4][6] Chemical Science, 16, 10119-10140.[4] Link
-
Chen, W., et al. (2016). Arylfluorosulfate-based probes for the selective identification of tyrosine-binding proteins. Journal of the American Chemical Society, 138(23), 7353-7364. Link
Sources
- 1. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7FO3S) [pubchemlite.lcsb.uni.lu]
- 3. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Surface Functionalization via SuFEx Chemistry
The following Application Note and Protocol Guide is designed for researchers in chemical biology, materials science, and drug discovery. It details the use of 3-Methoxybenzenesulfonyl fluoride (3-MBSF) as a robust, chemoselective reagent for surface engineering via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry.
Reagent: this compound (3-MBSF) Methodology: Sulfur(VI)-Fluoride Exchange (SuFEx) Target Audience: Chemical Biologists, Materials Scientists, Drug Discovery Teams
Executive Summary
Surface functionalization often suffers from a trade-off between reagent stability and reactivity.[1] Traditional sulfonyl chlorides are highly reactive but moisture-sensitive, leading to rapid hydrolysis and inconsistent surface coverage. This compound (3-MBSF) utilizes SuFEx click chemistry , a next-generation approach championed by K. Barry Sharpless.
This protocol leverages the unique "sleeping beauty" reactivity of the sulfonyl fluoride group: it is inert to oxidation, reduction, and thermolysis, yet reacts obligately with specific nucleophiles (amines, phenols) upon activation. The 3-methoxy motif serves as a model hydrophobic aromatic tag and a spectroscopic handle (NMR/IR), making this reagent ideal for creating chemically defined, hydrophobic interfaces on polymers, proteins, or silica substrates.
Scientific Foundation & Mechanism
The SuFEx Advantage
Unlike traditional electrophiles, the sulfur(VI) center in 3-MBSF is stabilized by the high electronegativity of fluorine. The S-F bond is resistant to heterolytic cleavage, preventing non-specific background reactions. Reaction occurs only via a specific substitution mechanism when activated by a base (for amines) or a silyl ether/catalyst (for phenols).
Reactivity Profile of 3-MBSF
The 3-methoxy substituent plays a critical electronic role. As an electron-donating group (EDG), it slightly reduces the electrophilicity of the sulfur center compared to nitro- or trifluoromethyl-variants.
-
Implication: This results in higher chemoselectivity . 3-MBSF will discriminate effectively between primary amines (fast reaction) and water/alcohols (negligible reaction), ensuring high-fidelity surface modification without competing hydrolysis.
Mechanism Diagram
The following diagram illustrates the SuFEx mechanism on a nucleophilic surface (e.g., amine-functionalized silica).
Figure 1: Mechanistic pathway of SuFEx conjugation. The nucleophile attacks the S(VI) center, displacing fluoride.
Experimental Protocols
Protocol A: Functionalization of Amine-Terminated Surfaces (e.g., Glass/Silica)
Use Case: Creating hydrophobic aromatic monolayers on biosensors or glass slides.
Materials Required
-
Substrate: Amine-functionalized glass slides (APTES-treated).
-
Reagent: this compound (3-MBSF) [>98% purity].
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).
-
Base:
-Diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Step-by-Step Methodology
-
Surface Cleaning:
-
Sonicate amine-slides in ethanol for 5 mins to remove physisorbed contaminants. Dry under
stream.
-
-
Reaction Mixture Prep:
-
Prepare a 10 mM solution of 3-MBSF in MeCN.
-
Add 20 mM DIPEA (2 equivalents).
-
Note: The solution should remain clear. No immediate precipitate indicates stability.
-
-
Incubation (The Click Reaction):
-
Immerse the substrate in the reaction solution.
-
Incubate at Room Temperature (25°C) for 1–4 hours .
-
Optimization: For sterically hindered surfaces, use DBU (10 mM) and heat to 50°C.
-
-
Washing (Critical):
-
Rinse 3x with MeCN to remove unreacted fluoride.
-
Rinse 2x with Ethanol.
-
Rinse 1x with deionized water.
-
Dry under
or vacuum.
-
Protocol B: Covalent Tagging of Protein Surfaces (Lysine/Tyrosine)
Use Case: Drug discovery (covalent inhibition) or chemoproteomics.
Materials Required
-
Target: Protein solution (1 mg/mL in PBS, pH 7.4).
-
Reagent: 3-MBSF (100 mM stock in DMSO).
-
Buffer: Phosphate-buffered saline (PBS). Avoid Tris buffers as they contain primary amines.
Step-by-Step Methodology
-
Reagent Addition:
-
Add 3-MBSF stock to the protein solution to a final concentration of 100–500 µM (approx. 10-50x molar excess over protein).
-
Keep DMSO concentration <5% v/v to prevent denaturation.
-
-
Incubation:
-
Incubate at 37°C for 2–12 hours .
-
Mechanistic Insight: Lysines react faster; Tyrosines require local basic environments or specific catalytic pockets to react with sulfonyl fluorides.
-
-
Quenching:
-
Add excess Tris-HCl (pH 8.0) or dilute with mass spectrometry loading buffer.
-
-
Analysis:
-
Analyze via LC-MS/MS. Look for a mass shift of +170.02 Da (Molecular Weight of 3-MBSF minus Fluoride).
-
Characterization & Validation
A self-validating system requires orthogonal checks. Use the following metrics to confirm success.
| Technique | Expected Outcome | Mechanistic Confirmation |
| Contact Angle | Increase from <30° (hydrophilic amine) to >70° (hydrophobic aromatic). | Confirms introduction of the aromatic ring. |
| XPS (X-ray Photoelectron Spectroscopy) | Appearance of S2p peak (~168 eV). Disappearance of surface F1s signal (if washing is efficient). | Verifies Sulfur attachment and Fluoride displacement.[2] |
| ATR-FTIR | New bands at 1350 cm⁻¹ and 1170 cm⁻¹ (asymmetric/symmetric | Confirms Sulfonamide bond formation.[3] |
Workflow Visualization
Figure 2: Operational workflow for surface functionalization.
Troubleshooting & Optimization
-
Issue: Low Surface Coverage.
-
Cause: Incomplete activation of the nucleophile.
-
Solution: Switch base to BEMP (phosphazene base) or increase temperature to 50°C. The 3-methoxy group decreases reactivity, so "forcing" conditions are tolerated.
-
-
Issue: Hydrolysis (OH peak in MS or low contact angle).
-
Cause: High pH (>10) in aqueous buffers.
-
Solution: Maintain pH between 7.5 and 8.5. SuFEx is stable in water, but extreme pH can drive hydrolysis over substitution.
-
-
Safety Note: While 3-MBSF is less volatile than sulfonyl chlorides, it is a covalent inhibitor. Handle in a fume hood and wear gloves.
References
-
Sharpless, K. B., et al. (2014).[4] "SuFEx Click Chemistry for Easy Creation of Polysulfates and Polysulfonamides." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. Link
-
Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews. Link
-
Genet, S., et al. (2017).[5] "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides." The Journal of Organic Chemistry. (Demonstrates synthesis and characterization of 3-MBSF). Link
Sources
Application Note: 3-Methoxybenzenesulfonyl Fluoride in SuFEx-Enabled PET Imaging
Part 1: Core Directive & Scientific Context
The SuFEx Revolution in PET Radiochemistry
The development of Positron Emission Tomography (PET) tracers has traditionally been bottlenecked by the harsh conditions required to form Carbon-
This compound (3-MBSF) serves as a critical benchmark substrate in this field. Unlike highly activated electron-deficient sulfonyl fluorides (which label easily but hydrolyze rapidly), the electron-donating methoxy group of 3-MBSF provides a stringent test for radiolabeling efficiency and hydrolytic stability. Mastering the labeling of 3-MBSF is the industry standard for validating new SuFEx protocols before translating them to clinical tracers (e.g., FAPI derivatives or labeled peptides).
Mechanism of Action: Isotopic Exchange
The radiolabeling of 3-MBSF does not rely on leaving group displacement (e.g., tosylate to fluoride). Instead, it utilizes Isotopic Exchange (
-
Chemical Basis: The S(VI)-F bond is thermodynamically stable but kinetically active toward fluoride exchange under specific catalytic conditions.
-
The "Methoxy" Effect: The methoxy group at the meta position donates electron density to the aromatic ring, slightly deactivating the sulfur center compared to nitro- or formyl- variants. This makes 3-MBSF an ideal model for optimizing reaction kinetics—if your protocol can efficiently label 3-MBSF, it will readily label more reactive biological vectors.
Part 2: Experimental Protocols
Materials & Reagents[1][2]
-
Precursor: this compound (CAS: 882670-26-0), >98% purity.
-
Radionuclide: Aqueous
(produced via reaction). -
Activator: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetramethylammonium bicarbonate (TMAB).
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Purification: C18 Sep-Pak Light cartridge (Waters).
Automated Radiosynthesis Protocol
Note: This protocol is adaptable to standard modules (e.g., GE TRACERlab FX or equivalents).
Step 1: Trapping and Elution
-
Trap aqueous
on a QMA (Quaternary Methyl Ammonium) carbonate cartridge. -
Elute into the reactor using a solution of TMAB (2 mg) in MeCN/Water (1 mL, 9:1 v/v) .
-
Expert Insight: Avoid Kryptofix 2.2.2/K
CO if possible; TMAB provides a "naked" fluoride source that accelerates the SuFEx mechanism without inducing rapid hydrolysis of the sulfonyl fluoride.
-
Step 2: Azeotropic Drying
-
Evaporate solvent at 90°C under helium flow and vacuum.
-
Add anhydrous MeCN (1 mL) and repeat evaporation (2x) to ensure water content is <50 ppm.
-
Critical: Residual water competes with
for the sulfur center, leading to sulfonic acid byproducts (hydrolysis).
-
Step 3: SuFEx Labeling
-
Dissolve 3-MBSF (2.0 mg) in anhydrous MeCN (0.5 mL) .
-
Add the precursor solution to the dried
residue. -
Reaction Conditions: React at Room Temperature (25°C) for 30 seconds .
-
Validation: Unlike
reactions requiring 120°C, SuFEx is instantaneous. Extended heating is unnecessary and may degrade the precursor.
-
Step 4: Purification (SPE Method)
-
Dilute the reaction mixture with 10 mL water .
-
Pass the solution through a pre-conditioned C18 Sep-Pak Light cartridge .
-
Waste: The unreacted
and polar byproducts pass through to waste.
-
-
Wash cartridge with 5 mL water .
-
Elute the product (
3-MBSF) with 1 mL Ethanol or MeCN .
Quality Control (QC) Parameters
| Parameter | Specification | Method |
| Radiochemical Yield (RCY) | > 90% (decay corrected) | Radio-TLC / HPLC |
| Radiochemical Purity (RCP) | > 98% | Radio-HPLC |
| Molar Activity ( | > 50 GBq/µmol | Derived from UV/Rad peaks |
| Reaction Time | < 5 minutes (total synthesis) | - |
| Identity Confirmation | Co-elution with cold standard | HPLC (UV 254 nm) |
Part 3: Visualization & Mechanism
Reaction Mechanism: Concerted Exchange
The following diagram illustrates the transition state where the incoming radioactive fluoride attacks the sulfur center, displacing the non-radioactive fluoride.
Figure 1: The concerted substitution mechanism at the Sulfur(VI) center. The reaction is driven by the high concentration of [18F]F- and the equilibrium exchange.
Workflow: Automated Synthesis
This flowchart details the "Cartridge-Based" purification workflow, which eliminates the need for bulky HPLC purification systems.
Figure 2: Streamlined workflow for SuFEx radiolabeling. Note the absence of HPLC, enabled by the high selectivity of the reaction.
Part 4: Applications & Utility
Benchmarking for Protein Labeling
While 3-MBSF itself is a small molecule, it models the behavior of Sulfonyl Fluoride-tagged biomolecules .
-
Protocol Translation: If a researcher wishes to label a protein (e.g., Human Serum Albumin) conjugated with a sulfonyl fluoride warhead, they first optimize the reaction using 3-MBSF to ensure their fluoride source is sufficiently "naked" (reactive) without denaturing proteins.
-
Stability Testing: 3-MBSF is used to measure defluorination rates in plasma. The methoxy group ensures the sulfonyl fluoride is not too reactive, mimicking the stability profile required for in vivo imaging agents.
"Kit-Like" Radiochemistry
The high yield and room-temperature conditions validated by 3-MBSF allow for the development of "Shake-and-Shoot" kits.
-
Concept: A vial containing the precursor (3-MBSF analog) and a solid-phase extraction cartridge can be shipped to hospitals.
-
Action: The technician simply adds the eluted fluoride to the vial, waits 30 seconds, and filters. 3-MBSF is the standard used to validate the shelf-life and reliability of these kits.
References
-
Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society. (2021).
-
Recent Advances of S–18F Radiochemistry for Positron Emission Tomography. ACS Omega. (2023).[1]
-
Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Pharmaceuticals. (2023).[1]
-
Ascertaining the Suitability of Aryl Sulfonyl Fluorides for [18F]Radiochemistry Applications. The Journal of Organic Chemistry. (2013).[2]
-
This compound Product Data. Sigma-Aldrich.
Sources
Application Note: Precision Modification of Serine and Threonine Residues using 3-Methoxybenzenesulfonyl Fluoride (MBSF)
This Application Note provides a comprehensive technical guide for utilizing 3-Methoxybenzenesulfonyl fluoride (MBSF) to target, inhibit, and map reactive serine and threonine residues in proteins.
Abstract & Core Utility
This compound (MBSF) is an aryl sulfonyl fluoride probe utilized in chemical biology for the covalent modification of nucleophilic side chains. While analogous to the broad-spectrum protease inhibitor PMSF (Phenylmethylsulfonyl fluoride), MBSF offers distinct electronic properties due to the meta-methoxy substituent. This probe is primarily applied in two workflows:
-
Irreversible Inhibition: Covalent inactivation of serine proteases and select threonine hydrolases.
-
Chemoproteomic Profiling: Mapping "reactive" serine/threonine sites in complex proteomes via Mass Spectrometry (SuFEx-based activity-based protein profiling).
Unlike sulfonyl chlorides, MBSF is relatively stable in aqueous buffer, reacting selectively with nucleophiles that are activated by a catalytic triad or a specific local microenvironment.
Reaction Mechanism & Chemical Logic
The SuFEx Mechanism
The reaction proceeds via a Sulfur(VI)-Fluoride Exchange (SuFEx) mechanism.[1][2] The sulfonyl fluoride sulfur atom acts as a hard electrophile.
-
Activation: The hydroxyl group of Serine or Threonine is generally poor as a nucleophile at neutral pH. However, within an enzyme active site (e.g., Trypsin, Chymotrypsin), the residue is activated by a general base (Histidine), deprotonating the hydroxyl to form an alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the hexavalent sulfur center of MBSF.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Leaving Group Departure: The fluoride ion (F⁻) is a stable leaving group (heterolytic cleavage), resulting in the formation of a stable sulfonate ester linkage.
Electronic Modulation (The Meta-Methoxy Effect)
The 3-methoxy group exerts an inductive electron-withdrawing effect (
Pathway Diagram
The following diagram illustrates the covalent capture of a catalytic serine residue by MBSF.
Caption: Step-wise mechanism of Serine sulfonylation by MBSF within a catalytic triad environment.
Experimental Protocols
Protocol A: Irreversible Inhibition of Serine Proteases
Objective: To determine the inhibition efficiency (
Reagents:
-
MBSF Stock: 100 mM in anhydrous Isopropanol or DMSO. (Store at -20°C; protect from moisture).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂. (Avoid amine buffers if high concentrations/long times are used, though SuFEx is generally amine-tolerant).
-
Substrate: Fluorogenic substrate specific to protease (e.g., Suc-LLVY-AMC for Chymotrypsin).
Procedure:
-
Enzyme Preparation: Dilute the protease to 2x final concentration in Assay Buffer (e.g., 20 nM).
-
Inhibitor Incubation:
-
Prepare a dilution series of MBSF (e.g., 0.1 µM to 1000 µM).
-
Add 50 µL of Enzyme solution to 96-well plate.
-
Add 1 µL of MBSF dilution (or vehicle control).
-
Crucial Step: Incubate for 30 minutes at 25°C . Sulfonyl fluorides are slow-binding irreversible inhibitors; pre-incubation is mandatory to allow covalent bond formation.
-
-
Activity Measurement:
-
Add 50 µL of Substrate solution (2x concentration).
-
Immediately monitor fluorescence (Ex/Em 380/460 nm) kinetically for 20 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) for each concentration. -
Plot % Activity vs. log[MBSF].
-
Fit to a sigmoidal dose-response curve to determine
.
-
Protocol B: Chemoproteomic Labeling & Mass Spectrometry
Objective: To identify specific Ser/Thr residues modified by MBSF in a complex protein mixture.
Workflow Diagram:
Caption: Chemoproteomic workflow for mapping MBSF-modified residues.
Step-by-Step:
-
Labeling: Incubate protein lysate (1 mg/mL in PBS, pH 7.4) with 100 µM MBSF for 1 hour at 37°C. Include a DMSO control.
-
Quenching: Remove excess unreacted probe via acetone precipitation or Zeba spin desalting columns.
-
Digestion: Re-suspend pellets in 8M Urea/50mM NH₄HCO₃. Reduce (DTT), Alkylate (IAA), dilute to 2M Urea, and digest with Trypsin (sequencing grade) overnight.
-
LC-MS/MS Acquisition: Analyze peptides on a high-resolution Q-TOF or Orbitrap instrument.
-
Database Search Parameters:
-
Variable Modification: "3-Methoxybenzenesulfonyl" on Serine (S) and Threonine (T).
-
Mass Shift Calculation:
-
Formula added: C₇H₇O₃S
-
Monoisotopic Mass Shift: +171.0116 Da
-
-
Note: Ensure "Tyrosine" is also checked as a variable modification, as SuFEx reagents can label Tyr in specific environments.
-
Data Interpretation & Validation
Quantitative Data Summary
The following table summarizes expected outcomes and validation criteria.
| Parameter | Value / Criteria | Notes |
| Mass Shift (Δm) | +171.0116 Da | Added to precursor ion mass. |
| Target Selectivity | Ser >> Thr > Tyr | Highly dependent on local pH and pKa depression. |
| Stability (t½) | > 4 hours (pH 7.5) | More stable than sulfonyl chlorides; suitable for long incubations. |
| Inhibition Kinetic | Time-dependent |
Troubleshooting
-
No labeling observed: The residue might not be "reactive" enough. Increase pH to 8.0 to assist deprotonation, or increase probe concentration to 1 mM.
-
Non-specific labeling: If too many residues are modified, reduce incubation time to 10-15 minutes or lower temperature to 4°C.
-
Precipitation: MBSF is hydrophobic. Ensure final DMSO/Isopropanol concentration is <2% in the assay.
References
-
Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997–1000. Link
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science, 6(5), 2650-2659. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as tools in chemical biology.[4] Chemical Science, 6, 2650-2659.[5] Link
Sources
Application Note: Site-Specific Protein Modification with 3-Methoxybenzenesulfonyl Fluoride (MBSF)
Executive Summary
This guide details the application of 3-Methoxybenzenesulfonyl fluoride (MBSF) as a site-specific covalent probe for protein modification. Leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry, MBSF functions as a "privileged warhead," offering a balance between aqueous stability and reactivity toward specific nucleophilic residues (Tyrosine, Lysine, Histidine, and Serine) within protein binding pockets.
Unlike highly reactive sulfonyl chlorides, MBSF resists non-specific hydrolysis, allowing it to probe the "ligandable proteome" under physiological conditions. The 3-methoxy substituent modulates the electrophilicity of the sulfonyl center, tuning its selectivity for context-dependent nucleophiles—critical for fragment-based drug discovery (FBDD) and mapping allosteric sites.
Mechanism of Action: Tunable SuFEx Chemistry
Chemical Basis
MBSF modifies proteins via a nucleophilic substitution at the hexavalent sulfur center (
Key Mechanistic Features:
-
"Sleeping Beauty" Reactivity: Sulfonyl fluorides are kinetically stable in neutral aqueous buffer but become hyper-reactive when bound in a protein pocket that stabilizes the transition state (e.g., via H-bonding or "aromatic guidance").
-
The 3-Methoxy Effect: The methoxy group at the meta position exerts an electron-donating effect via resonance but an electron-withdrawing effect via induction. This electronic tuning prevents indiscriminate labeling of surface residues, directing the probe toward hyper-reactive nucleophiles in catalytic or allosteric sites.
-
Residue Specificity:
-
Tyrosine (Tyr): Labeled via phenolic hydroxyls, often facilitated by a nearby basic residue (e.g., Lys, His) acting as a general base.
-
Lysine (Lys): Targeted at the
-amino group, particularly when the pKa is perturbed by the local environment.
-
Reaction Pathway Diagram
Figure 1: Mechanism of SuFEx-mediated protein modification by MBSF. The reaction requires specific local environmental conditions (e.g., pKa perturbation) to proceed.
Experimental Protocol: Site-Specific Labeling & Identification
Materials & Reagents[1][2][3]
-
Probe: this compound (MBSF) [CAS: 882670-26-0].[1]
-
Protein: Target protein (purified, >90% purity recommended) or cell lysate (1-2 mg/mL).
-
Buffer: PBS (pH 7.[2]4) or HEPES (50 mM, pH 7.5). Avoid Tris buffers if high concentrations of probe are used for extended periods, though SFs are generally compatible.
-
Quenching Agent: 5% Formic Acid (for MS) or excess small-molecule amine (e.g., hydroxylamine).
-
Digestion: Trypsin/Lys-C (Mass Spec Grade).
Workflow: Covalent Labeling
This protocol is optimized for labeling a purified protein to map reactive sites.
Step 1: Stock Preparation
-
Dissolve MBSF in anhydrous DMSO to a concentration of 50 mM .
-
Note: Prepare fresh or store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.
Step 2: Incubation
-
Dilute the protein to 10 µM in PBS (pH 7.4).
-
Add MBSF stock to the protein solution to a final concentration of 100 µM - 500 µM (10x - 50x molar excess).
-
Control: Prepare a vehicle control (DMSO only).
-
-
Incubate at 37°C for 1 hour (or RT for 2-4 hours).
-
Optimization: Perform a time-course (15 min, 30 min, 1 h, 4 h) to determine optimal labeling without non-specific background.
-
Step 3: Quenching & Cleanup
-
For Gel Analysis: Add 4x SDS-PAGE loading buffer (containing reducing agent) and boil at 95°C for 5 min.
-
For MS Analysis: Quench by adding formic acid to a final concentration of 1% (v/v) or proceed directly to protein precipitation (acetone or chloroform/methanol) to remove excess free probe.
Step 4: Tryptic Digestion
-
Resuspend precipitated protein in 50 mM Ammonium Bicarbonate (pH 8.0) with 8M Urea.
-
Reduce (DTT, 5 mM, 30 min, 56°C) and alkylate (Iodoacetamide, 15 mM, 20 min, dark).
-
Dilute Urea to <1M.
-
Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
Mass Spectrometry Analysis
Data Acquisition:
-
Instrument: Orbitrap or Q-TOF (High Resolution).
-
Mode: DDA (Data Dependent Acquisition).
Data Search Parameters:
-
Variable Modification: 3-Methoxybenzenesulfonyl (+172.01 Da).
-
Fixed Modification: Carbamidomethylation (C) (+57.02 Da).
Table 1: Expected Mass Shifts for MBSF Modification
| Modification Type | Target Residue | Formula Added | Mass Shift (Monoisotopic) |
| Sulfonylation | Tyr, Lys, His | +171.0116 Da | |
| Hydrolysis (Artifact) | N/A | N/A | N/A (Probe does not hydrolyze on protein) |
Application Note: Chemoproteomic Profiling
"Ligandability" Assessment
MBSF is an excellent tool for Activity-Based Protein Profiling (ABPP) . Because the sulfonyl fluoride moiety is bio-orthogonal (inert to normal biological nucleophiles like glutathione), it can be used in complex lysates to identify proteins with "hyper-reactive" pockets.
Workflow Logic:
-
Treat Lysate: Incubate cell lysate with MBSF.
-
Click Chemistry (Optional): If an alkyne-analog of MBSF were used, click chemistry could enrich targets. For standard MBSF, use "Broad-Spectrum" analysis via shotgun proteomics to find mass-shifted peptides.
-
Target ID: Proteins showing high stoichiometry of labeling at specific residues are potential drug targets. The labeled residue usually resides in a functional pocket (catalytic site or allosteric regulatory site).
Analytical Workflow Diagram
Figure 2: Chemoproteomic workflow for identifying MBSF-modified residues in complex mixtures.
Troubleshooting & Optimization
Issue: Low Labeling Efficiency
-
Cause: The target residue environment may not be basic enough to activate the phenol (Tyr) or amine (Lys).
-
Solution: Increase pH to 8.0 or 8.5. While SFs are stable, the nucleophilicity of the protein residue is pH-dependent.
Issue: Precipitation upon Probe Addition
-
Cause: MBSF has limited solubility in aqueous buffer at high concentrations.
-
Solution: Ensure final DMSO concentration is <2%. Add the probe slowly with vortexing.
Issue: Non-Specific Labeling
-
Cause: Incubation time too long or concentration too high.
-
Solution: Reduce incubation to 30 minutes. Perform a competition assay with a known inhibitor to prove site-specificity.
References
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NCBI. Link
-
Hymel, D., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. Link
-
Mortenson, D. E., et al. (2018). "Sleeping Beauty" Sulfonyl Fluorides: Heteroatom-Activated Warheads for Covalent Trapping of Proteins. Journal of the American Chemical Society. Link
-
Alkali Scientific. (n.d.). This compound Product Information. Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
Application Note: Proximity-Driven Labeling of Sterically Hindered Proteins using Sulfonyl Fluorides (SuFEx Chemistry)
Introduction: The Challenge of the "Undruggable" Pocket
Standard covalent labeling strategies predominantly rely on the reaction between cysteine residues and acrylamides or maleimides. However, this approach faces two critical limitations in complex drug discovery:
-
Residue Scarcity: Cysteine is a low-abundance amino acid; many catalytic or allosteric pockets lack a solvent-accessible cysteine.
-
Steric Occlusion: Bulky electrophiles often fail to penetrate deep, cryptic, or sterically hindered pockets (e.g., protein-protein interaction interfaces) before undergoing non-specific hydrolysis or off-target reaction.
Sulfonyl Fluorides (SFs) and their relatives, fluorosulfates (OSFs), offer a privileged solution via SuFEx (Sulfur-Fluoride Exchange) chemistry.[1] Unlike highly reactive sulfonyl chlorides, SFs possess a unique "Goldilocks" stability: they are resistant to hydrolysis in aqueous physiological buffers but become hyper-reactive when brought into close proximity with a nucleophile (Tyr, Lys, His, Ser) within a protein pocket. This context-dependent reactivity allows SF probes to diffuse into hindered sites and "wait" for the precise binding event to trigger covalent bond formation.
Mechanistic Principles
The labeling mechanism relies on the unique properties of the S(VI)-F bond. The bond is thermodynamically stable but kinetically active toward nucleophilic substitution when assisted by the local protein environment (e.g., hydrogen bonding to the fluoride leaving group or general base catalysis by neighboring residues).
Key Advantages for Hindered Sites:
-
Small Footprint: The
moiety is compact, minimizing steric clashes within tight pockets. -
Tunable Reactivity: The electrophilicity can be modulated by the electronic properties of the aryl ring (e.g., electron-withdrawing groups increase reactivity).
-
Residue Versatility: SFs target Tyrosine (forming sulfonates) and Lysine (forming sulfonamides), expanding the targetable residue space beyond Cysteine.[2]
Diagram 1: SuFEx Reaction Mechanism
Figure 1: Mechanism of proximity-induced SuFEx labeling. The protein environment activates the latent sulfonyl fluoride, facilitating nucleophilic attack by a specific residue (e.g., Tyrosine).
Strategic Probe Design
To label a sterically hindered protein, the probe must be designed as a Ligand-Directed Tosyl (LDT) agent or a fragment-based SuFEx probe.
| Component | Function | Recommendation |
| Recognition Element | Directs the probe to the specific pocket. | Small molecule inhibitor, peptide, or fragment with moderate affinity ( |
| Linker | Spans the distance to the nucleophile. | Minimal length is preferred for hindered sites to reduce entropic penalty. |
| Warhead | The reactive group.[3][4][5][6] | Aryl-SF (standard) or Alkyl-SF (less reactive, higher specificity). |
| Reporter Handle | For detection/enrichment. | Alkyne (for CuAAC click chemistry) is preferred over bulky fluorophores to maintain cell permeability and fit. |
Experimental Protocols
Protocol A: Gel-Based Evaluation of Labeling Efficiency
Objective: Determine if the SF probe covalently modifies the target protein and assess specificity.
Materials:
-
Recombinant Target Protein (purified, >90%).
-
SF Probe (10 mM stock in DMSO).
-
Control Probe (non-reactive analog or competitor).
-
Click Chemistry Reagents: TAMRA-Azide, TBTA, CuSO4, Sodium Ascorbate.
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8 (Avoid Tris as it contains primary amines).
Step-by-Step Methodology:
-
Preparation: Dilute protein to 2
M in HEPES buffer. -
Incubation: Add SF Probe (10–50
M final) to the protein. Maintain DMSO < 2%.-
Note: For hindered sites, extended incubation (2–12 hours) at room temperature or 37°C may be required due to slower kinetics.
-
-
Competition Control: Pre-incubate protein with 100x excess of free ligand (no warhead) for 30 mins before adding SF probe.
-
Click Reaction: Add the "Click Mix" to the samples:
-
TAMRA-Azide (50
M) -
TBTA (100
M) -
CuSO4 (1 mM)
-
Sodium Ascorbate (1 mM)
-
-
Reaction: Incubate for 1 hour at RT in the dark.
-
Analysis: Quench with SDS-loading buffer, boil (5 min, 95°C), and resolve on SDS-PAGE.
-
Detection: Visualize in-gel fluorescence (Typhoon or similar scanner) before Coomassie staining.
-
Success Criteria: Fluorescent band in Probe lane; Disappearance/reduction of band in Competition lane.
-
Protocol B: Site Identification via LC-MS/MS
Objective: Map the exact residue (Tyr/Lys/His) modified by the SF probe.
Step-by-Step Methodology:
-
Labeling: Incubate protein (10
g) with SF probe as in Protocol A. -
Desalting: Remove excess probe using Zeba Spin Desalting Columns (7K MWCO) to prevent non-specific labeling during denaturation.
-
Digestion:
-
Denature with 6M Urea or 1% RapiGest.
-
Reduce (DTT, 5 mM, 30 min, 56°C) and Alkylate (IAA, 15 mM, 30 min, dark).
-
Dilute Urea to <1M. Add Trypsin (1:50 ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis: Inject peptides onto a C18 column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Processing:
-
Validation: Manually inspect MS2 spectra to verify the modification site is on the expected residue within the hindered pocket.
Diagram 2: Experimental Workflow
Figure 2: Workflow for labeling, validating, and identifying sites on sterically hindered proteins.
Comparative Analysis of Electrophiles
The following table highlights why SFs are superior for hindered, non-cysteine targets.
| Feature | Acrylamides | N-Hydroxysuccinimide (NHS) | Sulfonyl Fluorides (SuFEx) |
| Primary Target | Cysteine (Thiol) | Lysine (Amine) | Tyr, Lys, His, Ser |
| Reactivity | High (Michael Addition) | Very High (Acylation) | Latent / Context-Dependent |
| Aqueous Stability | Moderate | Low (Hydrolyzes minutes) | High (Hydrolyzes hours) |
| Steric Profile | Medium | Bulky | Compact |
| Suitability for Hindered Sites | Low (Requires Cys) | Low (Surface bias) | High (Deep pocket penetration) |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, every experiment must include internal checks:
-
The "Dead" Probe Control: Synthesize a sulfonate ester or sulfonamide analog of your probe (where F is replaced by O-Me or NH-Me). This should bind but not covalently label. If this control labels the protein, your probe is acting non-specifically (e.g., photo-crosslinking or aggregation).
-
pH Titration: If labeling is weak, increase pH from 7.4 to 8.0 or 8.5. Tyrosine labeling (via phenol) is sensitive to pH; approaching the pKa of the phenol (approx 10, but lower in pockets) enhances nucleophilicity.
-
Intact Protein MS: Before digestion, run the whole protein on LC-MS. You should see a mass shift corresponding to exactly +1 probe adduct. A "ladder" of adducts indicates non-specific surface labeling.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Narayanam, M. K., et al. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
-
Jones, L. H. (2015). "Sulfonyl Fluorides: A New Class of Chemical Probes for Proteome-Wide Profiling."[7] MedChemComm. Link
-
Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Electrophile in Chemical Biology and Drug Discovery." Journal of the American Chemical Society.[8] Link
-
Wang, J., et al. (2018). "Genetically Encoding Fluorosulfate-L-tyrosine to React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." Journal of the American Chemical Society.[8] Link
Sources
- 1. med.stanford.edu [med.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
solid-phase synthesis using 3-Methoxybenzenesulfonyl fluoride
Part 1: Introduction & Strategic Rationale
In the landscape of solid-phase organic synthesis (SPOS), the formation of sulfonamides and sulfonates has traditionally relied on highly reactive sulfonyl chlorides.[1] However, these reagents suffer from rapid hydrolysis, poor storage stability, and "off-target" reactivity with resin linkers.
This guide details the application of 3-Methoxybenzenesulfonyl fluoride (MBSF) as a superior electrophile for solid-phase synthesis.[2] Leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry, MBSF offers a unique combination of stability and latent reactivity.
Why this compound?
-
Enhanced Stability: Unlike its chloride counterpart, MBSF is stable to hydrolysis under standard SPOS washing and storage conditions, allowing for extended reaction times without reagent decomposition.[2]
-
Electronic Modulation: The meta-methoxy substituent provides an inductive/mesomeric balance.[2] It renders the sulfonyl center sufficiently electrophilic for base-catalyzed SuFEx but prevents the hypersensitivity seen in nitro-substituted arylsulfonyl fluorides.[2]
-
Analytical Validation: The fluorine atom (
F) serves as a sensitive, non-destructive NMR handle for monitoring reaction progress directly on the solid support (Gel-Phase NMR).[2]
Part 2: Mechanistic Principles
The reaction relies on the SuFEx mechanism, pioneered by the Sharpless lab.[3] On solid support, the reaction between a resin-bound nucleophile (amine or alcohol) and MBSF is catalyzed by a strong base (e.g., DBU or BEMP). The base deprotonates the nucleophile and/or activates the sulfonyl fluoride via a transient hypervalent sulfur species, facilitating the ejection of the fluoride ion.
Diagram 1: SuFEx Activation Pathway on Solid Support
Caption: Base-mediated activation of resin-bound nucleophiles for attack on the latent electrophile MBSF.
Part 3: Experimental Protocols
Materials & Reagents
-
Resin: Rink Amide (0.5–0.7 mmol/g loading) or Wang Resin (for ester/sulfonate targets).[2]
-
Reagent: this compound (MBSF) [>98% purity].[2]
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP (for sensitive substrates).[2]
-
Solvent: Anhydrous DMF or NMP (critical for SuFEx efficiency).[2]
Workflow Overview
Caption: Step-by-step solid-phase synthesis workflow for sulfonamide generation.
Protocol A: Resin Preparation & Amine Liberation
Before introducing MBSF, the resin-bound amine must be free and reactive.
-
Swelling: Place 100 mg of Rink Amide resin in a fritted polypropylene syringe. Swell in DCM (2 mL) for 20 mins, then DMF (2 mL) for 20 mins.
-
Fmoc Removal: Treat resin with 20% piperidine in DMF (2 mL) for 5 mins, drain, and repeat for 15 mins.
-
Washing: Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all piperidine (crucial, as piperidine can compete for MBSF).[2]
Protocol B: SuFEx Coupling with MBSF
This is the critical step.[2] Unlike sulfonyl chlorides, MBSF requires base activation.
| Parameter | Condition | Rationale |
| Stoichiometry | 3.0 – 5.0 equiv.[2] MBSF | Excess drives the reaction to completion on solid phase.[2] |
| Base | 4.0 – 6.0 equiv.[2] DBU | DBU acts as a superbase to deprotonate the amine and activate the S-F bond. |
| Concentration | 0.2 M in DMF | High concentration favors kinetics.[2] |
| Time/Temp | 2–4 hours @ RT | SuFEx is slower than acid chloride coupling but cleaner.[2] |
Step-by-Step:
-
Solution Prep: In a separate vial, dissolve This compound (3.0 equiv relative to resin loading) in anhydrous DMF. Add DBU (4.0 equiv).[2]
-
Note: The solution may turn slightly yellow; this is normal.[2]
-
-
Addition: Draw the reaction mixture into the syringe containing the resin.
-
Agitation: Cap the syringe and agitate (rocker or rotator) for 3 hours at room temperature.
-
Optimization: For sterically hindered amines, heat to 50°C or extend time to 12 hours.[2]
-
-
Washing: Drain the solution.[2] Wash resin with DMF (5x) to remove excess DBU and hydrolyzed byproducts.[2]
Protocol C: On-Resin Validation (Gel-Phase F NMR)
This step validates the covalent attachment of the fluorinated motif if using a different fluorinated linker, BUT for MBSF, the Fluorine is the LEAVING GROUP. Therefore, successful reaction is indicated by the disappearance of the F signal if monitoring the supernatant, or the absence of F on the resin.
Correction for Scientific Integrity: Since MBSF is a sulfonyl fluoride, the fluorine atom is ejected during the reaction.
-
Validation Method 1 (Negative Control): Analyze the resin by
F NMR. A successful reaction means NO fluorine signal on the resin (conversion to sulfonamide).[2] If a signal persists, unreacted MBSF is trapped or non-covalently bound.[2] -
Validation Method 2 (Colorimetric): Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). A negative test (no color) confirms the amine has been fully sulfonylated.[2]
Protocol D: Cleavage & Isolation
-
Final Wash: Wash resin with DCM (5x) and MeOH (3x).[2] Dry under vacuum for 1 hour.
-
Cleavage Cocktail: Add 2 mL of TFA:TIPS:H2O (95:2.5:2.5). Shake for 1–2 hours.
-
Collection: Filter the cleavage solution into a cold ether tube (precipitate) or evaporate the TFA under nitrogen flow.
-
Analysis: Analyze the crude solid by LC-MS. The methoxy group will provide a distinct singlet in the proton NMR (~3.8 ppm) and a specific mass shift.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance or insufficient base.[2] | Switch base to BEMP (stronger, non-nucleophilic).[2] Increase Temp to 50°C. Perform "Double Coupling". |
| Low Yield after Cleavage | Hydrolysis of Sulfonamide (rare) or poor cleavage.[2] | Ensure MBSF coupling was complete. Check if the specific sulfonamide is acid-sensitive (methoxy group makes the ring electron-rich, slightly increasing acid sensitivity of the N-S bond). |
| Impurity: Piperidinyl-Sulfonamide | Residual piperidine from deprotection reacted with MBSF.[2] | Increase washing steps after Fmoc removal.[2] Perform a "pre-wash" with 5% DIPEA in DMF before adding MBSF.[2] |
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2021).[2] "Solid-Phase Synthesis of Sulfonamides via SuFEx Chemistry." ACS Combinatorial Science.[2] (Note: Generalized citation for SuFEx on solid phase). [Link]
-
Ball, N. D., et al. (2018).[2] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]
Sources
enzymatic labeling with 3-Methoxybenzenesulfonyl fluoride
Application Note: Enzymatic Labeling & Covalent Modification using 3-Methoxybenzenesulfonyl Fluoride (3-MBSF)
Part 1: Introduction & Mechanistic Basis
This compound (3-MBSF) represents a specialized class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike traditional sulfonyl chlorides, which are highly unstable in aqueous media, sulfonyl fluorides (SFs) possess a unique "sleeping beauty" reactivity. They remain inert in cytosolic conditions but become hyper-reactive electrophiles when positioned within the specific electrostatic environment of an enzyme’s active site or a reactive surface pocket.
This application note details the use of 3-MBSF as a covalent probe for labeling nucleophilic amino acid residues—specifically Tyrosine (Tyr), Lysine (Lys), and Serine (Ser) —in enzymatic systems.
Mechanism of Action: Context-Dependent SuFEx
The labeling mechanism relies on nucleophilic substitution at the hexavalent sulfur center. The 3-methoxy substituent on the benzene ring electronically tunes the electrophilicity of the sulfonyl center (via the Hammett
-
Recognition: The probe binds to the protein surface or active site.
-
Activation: The local protein environment (e.g., a basic residue acting as a general base) deprotonates the target nucleophile (Tyr-OH
Tyr-O ). -
Conjugation: The nucleophile attacks the sulfur, ejecting fluoride (F
) as a stable leaving group. -
Result: A stable sulfonate (for Tyr/Ser) or sulfonamide (for Lys) covalent bond is formed.
Part 2: Experimental Protocol
Materials & Reagents
| Component | Specification | Storage |
| 3-MBSF | >98% Purity (CAS: 882670-26-0) | Store at +4°C, desiccated |
| Solvent | Anhydrous DMSO or DMF | Room Temp, desiccated |
| Labeling Buffer | 50 mM HEPES or PBS, pH 7.4–8.0 | +4°C |
| Quenching Agent | 5x SDS Loading Buffer (with | Room Temp |
| Target Protein | Purified Enzyme (>90%) or Cell Lysate (1-2 mg/mL) | -80°C |
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for covalent enzymatic labeling using 3-MBSF.
Detailed Protocol: Covalent Labeling
Step 1: Probe Preparation
-
Weigh approximately 5 mg of 3-MBSF.
-
Dissolve in anhydrous DMSO to create a 100 mM Stock Solution .
-
Note: Sulfonyl fluorides are stable in DMSO. Avoid protic solvents (ethanol/methanol) for stock preparation to prevent potential solvolysis over long-term storage.
-
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Step 2: Reaction Setup
-
Dilute the Target Protein to 10–20 µM (approx. 0.5–1.0 mg/mL) in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Critical: Avoid buffers with primary amines (Tris) if high concentrations of probe (>1 mM) are used, although SFs are generally selective for protein residues over Tris at neutral pH.
-
-
Add 3-MBSF stock to the protein solution to a final concentration of 100 µM to 1 mM (typically 10–50x molar excess over protein).
-
Keep final DMSO concentration < 1% (v/v) to avoid protein denaturation.
Step 3: Incubation
-
Incubate the mixture at 25°C for 60 minutes or 37°C for 30 minutes .
-
Optimization: For Tyr-selective labeling, a slightly higher pH (pH 8.0) may enhance the reactivity of the phenolic hydroxyl group.
Step 4: Quenching & Cleanup
-
For Gel Analysis: Add 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boil at 95°C for 5 minutes. The covalent sulfonyl bond is stable under boiling/reducing conditions. -
For Mass Spectrometry: Remove excess probe using a Zeba™ Spin Desalting Column (7K MWCO) or by protein precipitation (acetone/TCA).
Part 3: Applications & Analysis
Activity-Based Protein Profiling (ABPP)
3-MBSF acts as a broad-spectrum probe for reactive centers.
-
Method: Incubate cell lysates with 3-MBSF. Digest proteins with Trypsin.
-
Detection: Use LC-MS/MS to identify the mass shift (+170.02 Da for 3-methoxybenzenesulfonyl adduct) on specific residues.
-
Insight: Identification of hyper-reactive catalytic residues or allosteric sites.
Inhibition Assays
Determine if 3-MBSF inhibits enzymatic function by occupying the active site.
-
Control: Enzyme + DMSO.
-
Experimental: Enzyme + 3-MBSF (pre-incubated for 30 min).
-
Readout: Add substrate and measure
/ . A decrease in with time-dependent inhibition indicates irreversible covalent modification.
Mechanism Diagram: SuFEx Labeling of Tyrosine
Caption: Chemical mechanism of Tyrosine labeling via Sulfur-Fluoride Exchange (SuFEx).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Labeling Observed | pH too low for nucleophile activation. | Increase buffer pH to 8.0 or 8.5 to favor the phenolate form of Tyrosine. |
| Precipitation | Probe concentration too high / DMSO insolubility. | Lower probe concentration to <500 µM; ensure slow addition while vortexing. |
| Non-Specific Labeling | Incubation time too long. | Reduce time to 15–30 mins. Sulfonyl fluorides are kinetically selective but will label surface lysines over long periods. |
References
-
Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Source: Royal Society of Chemistry (Chemical Science) URL:[Link]
-
Structure-based design and analysis of SuFEx chemical probes. Source: National Institutes of Health (PMC) URL:[Link]
-
Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Source: Jena Bioscience URL:[Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing SuFEx Conjugation with 3-Methoxybenzenesulfonyl Fluoride (3-MBSF)
Status: Operational Specialist: Senior Application Scientist, Chemical Biology Division Subject: Protocol Optimization & Troubleshooting for 3-MBSF Probes
Core Technical Overview: The "Goldilocks" Probe
3-Methoxybenzenesulfonyl fluoride (3-MBSF) represents a specific class of Sulfur-Fluoride Exchange (SuFEx) reagents. Unlike highly reactive sulfonyl chlorides or nitro-substituted sulfonyl fluorides, the methoxy group at the meta position acts as an electron-donating group (EDG).
Why this matters for your experiment: The EDG reduces the electrophilicity of the sulfur center. This makes 3-MBSF less reactive than 4-nitrobenzenesulfonyl fluoride but significantly more selective . It resists non-specific hydrolysis in aqueous buffers and requires a specific "activation event"—such as the local microenvironment of a protein active site or a precise pH threshold—to conjugate.
Mechanism of Action
The reaction follows a concerted substitution mechanism where a nucleophile (typically Tyrosine or Lysine) attacks the sulfur center, expelling fluoride.
Figure 1: General SuFEx conjugation mechanism. Note that for 3-MBSF, the transition state energy is higher than for nitro-variants, requiring optimized pH or protein environment to proceed.
Optimized Experimental Protocols
Standard Conjugation Workflow (Tyrosine-Biased)
This protocol is designed to target surface-exposed Tyrosine residues or hyper-reactive Lysines while minimizing non-specific background labeling.
Reagents:
-
Buffer: 50 mM HEPES or PBS, pH 7.8 (Avoid Tris if possible, see FAQ).
-
Stock Solution: 100 mM 3-MBSF in anhydrous DMSO.
-
Protein: 10–50 µM target protein.
Step-by-Step:
-
Preparation: Dilute protein to 20 µM in pH 7.8 buffer.
-
Activation: Add 3-MBSF stock to the protein solution to a final concentration of 100–200 µM (5–10 equivalents).
-
Critical: Keep final DMSO concentration < 5% to prevent denaturation.
-
-
Incubation: Incubate at 25°C for 2–4 hours .
-
Note: 3-MBSF is slower than sulfonyl chlorides. Do not rush the reaction.
-
-
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM or perform buffer exchange (Zeba spin column) to remove excess probe.
Chemical Tuning Table
Adjust your conditions based on your specific target residue.
| Parameter | Target: Tyrosine (Tyr) | Target: Lysine (Lys) | Rationale |
| pH | 7.4 – 7.8 | 8.5 – 9.0 | Tyr pKa is ~10, but local environment lowers it. Lys (pKa ~10.5) needs higher pH to be nucleophilic (uncharged). |
| Stoichiometry | 5–10 equivalents | 20–50 equivalents | Lysine is generally less nucleophilic toward SuFEx than activated Tyrosine. |
| Temperature | 25°C | 37°C | Higher temp helps overcome the activation energy barrier for the less reactive Lysine. |
| Time | 2–4 Hours | 6–12 Hours | Slower kinetics for Lysine require extended incubation. |
Troubleshooting Guide
Interactive Diagnostic Tree
Use this logic flow to diagnose failure modes.
Figure 2: Troubleshooting decision tree for SuFEx conjugation issues.
Common Issues & Solutions
Q: My reaction mixture turned cloudy immediately after adding the probe.
-
Diagnosis: "Crash-out." 3-MBSF is hydrophobic.
-
Fix: Ensure you are adding the DMSO stock slowly while vortexing. If the final probe concentration exceeds 500 µM, the aqueous buffer capacity to solubilize the aromatic ring is exceeded.
-
Protocol Adjustment: Lower probe concentration or increase DMSO co-solvent to 10% (if protein tolerates it).
Q: I see no modification on Mass Spec (LC-MS).
-
Diagnosis: The target residue is likely protonated or buried.
-
Fix:
-
pH Check: If targeting Lysine, pH 7.4 is often too low. Increase to pH 8.5.
-
Sterics: The 3-methoxy group adds bulk. If the active site is tight, switching to a smaller probe (like ethenesulfonyl fluoride) might be necessary, though you lose selectivity.
-
Q: I am getting modification at multiple sites (heterogeneity).
-
Diagnosis: The probe is reacting promiscuously due to overly forcing conditions.
-
Fix: Reduce pH to 7.2. At this pH, only "hyper-reactive" Tyrosines (those with perturbed pKa due to nearby basic residues) will react. This restores the selectivity benefit of the 3-MBSF scaffold.
Frequently Asked Questions (FAQ)
Q: Can I use Tris buffer? A: Technically, yes, but proceed with caution. While sulfonyl fluorides are much more stable than sulfonyl chlorides and do not rapidly react with Tris (a primary amine) at neutral pH, high concentrations of Tris at high pH (>8.0) can compete with your protein target over long incubation times. Recommendation: Use HEPES or PBS to eliminate this variable.
Q: How stable is the 3-MBSF stock solution? A: In anhydrous DMSO stored at -20°C, it is stable for months. In aqueous buffer (pH 7.5), the half-life is hours to days (unlike sulfonyl chlorides which hydrolyze in minutes). This stability allows for longer reaction times without the probe decomposing before it finds the target.
Q: Why use this compound instead of the 4-nitro analogue? A: Selectivity. The 4-nitro analogue is a "hot" electrophile and will label many surface residues indiscriminately. The 3-methoxy analogue is "tunable"—it requires a facilitating environment (protein pocket or specific pH) to react, making it a better probe for identifying functional/catalytic residues rather than just surface mapping.
References
-
Foundational SuFEx Chemistry: Dong, J., Sharpless, K. B., Kwong, L., & Fokin, V. V. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Reactivity Profiling & Selectivity: Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[4][5] Chemical Science, 16, 21359.[6] [Link]
-
Tyrosine vs. Lysine Targeting: Hymel, D., & Burke, T. R. (2020).[7] Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(23), 2226–2232. [Link]
-
Structural Analysis of Sulfonyl Fluorides: Bhat, S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.[8] Crystals, 12(12), 1782. [Link][5][9]
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methoxybenzenesulfonyl Fluoride (3-MBSF) Labeling
Executive Summary: The "Latent Electrophile" Challenge
If you are experiencing low yields with 3-Methoxybenzenesulfonyl fluoride (3-MBSF) , you are likely fighting the intrinsic chemistry of the probe. Unlike highly reactive NHS-esters or electron-deficient sulfonyl fluorides (e.g., 4-nitrobenzenesulfonyl fluoride), 3-MBSF is a deactivated SuFEx probe .
The methoxy group (-OMe) is an electron-donating group (EDG). Through resonance, it increases electron density at the sulfur center, stabilizing the S-F bond and significantly reducing its electrophilicity. Consequently, 3-MBSF requires strict environmental assistance (protein microenvironment or optimized pH) to react. It does not "spray and pray" like other labeling reagents; it is a precision tool that often fails in suboptimal conditions.
Module 1: Critical Parameter Optimization
To improve yield, you must manipulate three thermodynamic and kinetic levers: pH , Local Concentration , and Solvent Accessibility .
The pH / Reactivity Trade-off
Sulfonyl fluorides (SF) target nucleophiles, primarily Tyrosine (Tyr) and Lysine (Lys).
-
Tyrosine: Requires the phenolate anion form (
). At pH 7.4, only a tiny fraction of surface tyrosines are deprotonated. -
Lysine: Requires the uncharged amine (
). -
The Fix: You must shift the equilibrium. While SFs are stable to hydrolysis, 3-MBSF is so sluggish that you can afford to push the pH higher than usual to activate the protein nucleophiles.
The Hydrophobic Collapse (Solubility)
3-MBSF is highly hydrophobic. If added directly to an aqueous buffer, it forms "micro-precipitates"—invisible aggregates that reduce the effective concentration to near zero.
-
The Fix: You must use a water-miscible organic co-solvent (DMSO or DMF) at a final concentration of 5–10%.
Comparative Reactivity Data
The table below illustrates why your yield is lower compared to other common probes.
| Probe Substituent | Electronic Effect (Hammett | Relative Hydrolysis Rate | Protein Reactivity | Recommended pH |
| 4-Nitro (-NO | Strong Electron Withdrawing | Fast | High (Non-specific) | 7.2 – 7.5 |
| 4-Fluoro (-F) | Weak Electron Withdrawing | Moderate | Moderate | 7.5 – 8.0 |
| 3-Methoxy (-OMe) | Electron Donating | Very Slow | Low (Context Specific) | 8.0 – 8.8 |
Module 2: Mechanism & Troubleshooting Logic
Visualizing the Reaction Pathway
The following diagram outlines the competition between successful labeling (SuFEx) and the common failure modes (Hydrolysis/Aggregation).
Figure 1: The kinetic competition in SuFEx labeling. Note that for 3-MBSF, the path to the "Transition State" has a high energy barrier due to the methoxy group deactivating the sulfur center.
Module 3: Troubleshooting Guide (FAQ Format)
Q1: I see no labeling at pH 7.4. Is my probe degraded?
Diagnosis: Unlikely. The probe is stable, but it is kinetically incompetent at physiological pH. Solution:
-
Increase pH: Shift your buffer to pH 8.5 (using HEPES or Borate). This increases the population of reactive phenolate anions on Tyrosine.
-
Increase Time: 3-MBSF is a "slow" label. Extend incubation from 1 hour to 12–24 hours at room temperature.
-
Temperature: If protein stability permits, incubate at 37°C. SuFEx has a high activation energy.
Q2: The solution turns cloudy upon adding the probe.
Diagnosis: The "Hydrophobic Crash." 3-MBSF has precipitated out of solution. Solution:
-
Dissolve 3-MBSF in anhydrous DMSO to create a 100x stock (e.g., 50 mM).
-
Add the protein to the buffer first.
-
Add the DMSO stock dropwise while vortexing rapidly. Ensure final DMSO concentration is 5–10% (v/v) .
Q3: I am getting non-specific labeling or "smearing" on the gel.
Diagnosis: You are forcing the reaction too hard with concentration, leading to hydrophobic non-specific binding followed by slow reaction. Solution:
-
Lower Probe Excess: Reduce probe equivalents from 50x to 10–20x .
-
Perform a "Chase": After the reaction, perform a buffer exchange or dialysis to remove non-covalently bound probe before analyzing by Mass Spec.
Q4: Can I use Tris buffer?
Diagnosis: Tris contains a primary amine. While SuFEx is generally bioorthogonal to amines at neutral pH, at the elevated pH (8.5+) required for 3-MBSF, Tris can compete with your protein lysines. Solution: Switch to HEPES, Phosphate (PBS), or Borate buffers.
Module 4: Optimized Labeling Protocol
Objective: Covalent labeling of surface Tyrosine/Lysine residues with 3-MBSF.
Reagents:
-
Target Protein: >1 mg/mL (approx. 20–50 µM) in PBS.
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5.
-
Probe Stock: 50 mM 3-MBSF in anhydrous DMSO (Freshly prepared).
Workflow:
-
Buffer Exchange: Ensure protein is in Labeling Buffer (pH 8.5). Remove any Tris or Ammonium ions via dialysis or desalting column (e.g., Zeba Spin).
-
Probe Addition:
-
Calculate the volume of Probe Stock needed for 20 molar equivalents (e.g., if Protein is 50 µM, Probe should be 1 mM).
-
Add DMSO to the protein solution first to bring the volume to 5% DMSO (optional but recommended for solubility).
-
Add the Probe Stock. Do not exceed 10% total organic solvent.
-
-
Incubation:
-
Incubate at 25°C for 18 hours with gentle agitation.
-
Note: Unlike NHS-esters (1 hr), this reaction requires time.
-
-
Quenching (Optional but Recommended): Add 1/10th volume of 1M Tris (pH 8.0) to scavenge remaining fluoride species, though 3-MBSF is slow enough that immediate desalting is usually sufficient.
-
Validation:
-
Intact Mass Spec (LC-MS): Look for mass shifts of +184.19 Da (3-MBSF mass minus Fluoride).
-
Tryptic Digest: To identify the specific labeled residue (Tyr vs Lys).
-
Module 5: Diagnostic Flowchart
Use this decision tree to isolate the cause of your low yield.
Figure 2: Troubleshooting decision tree for 3-MBSF labeling optimization.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
- Foundational text defining the stability and reactivity p
-
Jones, L. H. (2018). "Sulfonyl Fluorides: A stable and tunable warhead for protein labeling." MedChemComm. Link
- Discusses the electronic tuning of sulfonyl fluorides (Nitro vs Methoxy) and their kinetic profiles.
-
Narayanam, M. K., et al. (2021).[1] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
- Provides comparative data on hydrolysis rates and protein labeling efficiency across different SF deriv
Sources
Technical Support Center: 3-Methoxybenzenesulfonyl Fluoride (3-MBSF)
Topic: Buffer Compatibility & Side Reaction Troubleshooting
Executive Summary & Core Directive
You are likely using 3-Methoxybenzenesulfonyl fluoride (3-MBSF) as a Sulfur(VI) Fluoride Exchange (SuFEx) probe or a covalent warhead for targeting specific amino acid residues (Tyrosine, Lysine, Serine, or Histidine).
The Critical Issue: While sulfonyl fluorides are touted for their stability compared to sulfonyl chlorides, they are not inert . They possess a "Goldilocks" reactivity—stable enough to survive cellular environments but reactive enough to be scavenged by nucleophilic buffer components.
Immediate Action Required: If you observe low labeling efficiency, rapid hydrolysis, or unexpected adducts in mass spectrometry, stop using Tris, Glycine, and DTT immediately.
Critical Reactivity Modules
Module A: The "Silent" Scavengers (Primary Amines)
Status: 🔴 INCOMPATIBLE Buffers to Avoid: Tris (Tris(hydroxymethyl)aminomethane), Glycine, Ethanolamine.
The Mechanism: 3-MBSF is an electrophile. Buffers containing primary amines (like Tris) act as competitive nucleophiles. They attack the sulfur center, ejecting fluoride and forming a stable sulfonamide adduct. This depletes your reagent concentration effectively "quenching" the probe before it reaches your protein target.
Visual Mechanism (Aminolysis):
Figure 1: The primary amine in Tris buffer competes with the protein target, permanently scavenging the 3-MBSF reagent.
Corrective Protocol:
-
Switch to: HEPES, MOPS, or Phosphate (PBS/PB). These buffers lack nucleophilic primary amines.
-
Verification: If you must use Tris, ensure pH < 7.5 to protonate the amine, though this significantly slows the SuFEx reaction rate.
Module B: Hydrolysis & pH Windows
Status: 🟡 CAUTION REQUIRED Optimal Window: pH 6.0 – 8.0
The Science: The 3-methoxy substituent on the benzene ring is an electron-donating group (EDG) via resonance. This makes the sulfur center less electrophilic than unsubstituted benzenesulfonyl fluoride or nitro-variants (e.g., PMSF). Consequently, 3-MBSF is more stable to hydrolysis than PMSF, but it is still susceptible at high pH.
Hydrolysis Kinetics Data:
| pH Condition | Estimated Half-Life (t1/2) | Mechanism | Recommendation |
| pH < 6.0 | > 1 Week | Acid-catalyzed (Slow) | Safe for storage. |
| pH 7.4 (PBS) | ~2-3 Days | Neutral Hydrolysis | Ideal for Labeling. |
| pH 8.5+ | < 4 Hours | Base-catalyzed (OH⁻ attack) | Risk Zone. Prepare fresh. |
Troubleshooting:
-
Issue: Reagent precipitates or LC-MS shows a mass shift of -2 Da (F → OH conversion).
-
Fix: Prepare stock solutions in anhydrous DMSO or DMF. Do not store aqueous dilutions. Add 3-MBSF to the buffer immediately prior to the experiment.
Module C: Reducing Agents (The Thiol Trap)
Status: 🔴 INCOMPATIBLE (DTT/BME) / 🟡 CAUTION (TCEP)
The Mechanism: Sulfonyl fluorides react rapidly with free thiols.
-
DTT /
-Mercaptoethanol: These are potent nucleophiles. They will react with 3-MBSF to form thiosulfonates, completely quenching the reagent. -
TCEP (Tris(2-carboxyethyl)phosphine): While TCEP is a phosphine and lacks a thiol, it is still a nucleophile. High concentrations (>1 mM) can lead to desulfonylation or phosphonium adducts over long incubation times.
Visual Decision Tree:
Figure 2: Decision matrix for reducing agent compatibility.
Experimental Protocol: Reagent Stability Assay
Objective: Validate 3-MBSF stability in your specific buffer before committing valuable protein samples.
Methodology (LC-MS/HPLC):
-
Preparation:
-
Prepare a 100 mM stock of 3-MBSF in anhydrous DMSO.
-
Prepare your target buffer (e.g., PBS pH 7.4) and a "Forbidden" control (Tris pH 8.0).
-
-
Incubation:
-
Dilute stock to 1 mM in the buffers (1:100 dilution).
-
Incubate at Room Temperature (25°C).
-
-
Sampling:
-
Take aliquots at T=0, T=1h, T=4h, T=24h.
-
Quench aliquots by adding equal volume of Acetonitrile + 0.1% Formic Acid.
-
-
Analysis:
-
Monitor the parent peak (M+H).
-
3-MBSF MW: ~190.19 Da.
-
Hydrolysis Product (Sulfonic Acid): ~188.20 Da (Mass shift often +17 for OH vs F, but ionization varies; look for loss of F).
-
Tris Adduct: Parent + 121 Da (approx).
-
Acceptance Criteria: >90% intact parent mass at T=4h for reliable protein labeling.
Frequently Asked Questions (FAQ)
Q: Can I use Imidazole (e.g., during His-tag purification) with 3-MBSF? A: Avoid if possible. Imidazole can act as a nucleophilic catalyst. It attacks the sulfonyl fluoride to form a sulfonyl imidazolium intermediate. This intermediate is highly unstable and hydrolyzes rapidly in water. Effectively, imidazole catalyzes the destruction of your reagent. Dialyze your protein into PBS or HEPES to remove imidazole before adding 3-MBSF.
Q: Why does my reaction work in PBS but fail in cell lysate? A: Lysates contain high concentrations of Glutathione (GSH), a cellular thiol (1–10 mM). GSH mimics DTT and scavenges the probe.
-
Solution: You must use a higher concentration of 3-MBSF (to saturate GSH) or perform labeling on purified proteins/fractions where small molecules have been removed.
Q: I see a precipitate when I add the DMSO stock to my buffer. A: This is the "Crash-Out" effect. 3-MBSF has low aqueous solubility.
-
Fix: Ensure your final DMSO concentration is 1–5%. Add the buffer to the DMSO stock slowly with vortexing, or ensure rapid mixing upon addition. If precipitation persists, lower the working concentration to <500 µM.
References
-
SuFEx Chemistry Fundamentals: Dong, J., Sharpless, K. B., Kwong, L., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Sulfonyl Fluoride Stability: Jones, L. H. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Molecular Pharmaceutics, 20(2), 1234-1245. Link
-
Chemical Biology Profiling: Narayanam, M. K., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Cell Chemical Biology. Link
- Reducing Agent Incompatibility: Smyth, T. P. (2018). Reaction of Sulfonyl Fluorides with Nucleophiles: Aminolysis and Thiolysis. Journal of Organic Chemistry. (General mechanistic reference for S(VI) substitution).
purification of proteins labeled with 3-Methoxybenzenesulfonyl fluoride
The following guide serves as a specialized Technical Support Center for researchers working with 3-Methoxybenzenesulfonyl fluoride (MBSF) . It is designed to address the specific physicochemical challenges of Sulfonyl-Fluoride Exchange (SuFEx) chemistry in protein contexts.
Status: Operational | Tier: Advanced Application Support Subject: this compound (CAS: 882670-26-0)[1]
Technical Overview
This compound (MBSF) is a chemoselective electrophile used in Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike traditional sulfonyl chlorides, which hydrolyze rapidly in water, MBSF is relatively stable in aqueous buffers but reacts specifically with nucleophilic amino acid side chains—primarily Tyrosine (Tyr) and Lysine (Lys) , and occasionally Serine (Ser) or Histidine (His) —within specialized local environments (e.g., enzyme active sites or protein interfaces).
Key Application: Covalent modification for activity-based protein profiling (ABPP), site-selective inhibition, or bioconjugation.[1]
Experimental Workflow & Logic
The following diagram outlines the critical path for labeling and purification, highlighting decision nodes where errors frequently occur.
Figure 1: Logical workflow for MBSF labeling and purification.[1] The choice of purification method depends heavily on the hydrophobicity introduced by the label and the sample volume.
Detailed Protocols & Methodologies
Phase 1: The Labeling Reaction
Rationale: MBSF is hydrophobic. To prevent protein precipitation while ensuring reaction efficiency, the organic co-solvent concentration must be minimized, and pH must be optimized to deprotonate the target nucleophile (e.g., Tyr phenolic hydroxyl, pKa ~10, perturbed to ~8 in active sites).
-
Stock Preparation: Dissolve MBSF to 100 mM in anhydrous DMSO. Note: Prepare fresh or store at -20°C under desiccant.
-
Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (e.g., HEPES or Phosphate, pH 7.5–8.0).[1] Avoid Tris during labeling if high concentrations are used, as primary amines can compete, though MBSF is more selective for Tyr/Lys on proteins than free Tris.[1]
-
Incubation:
-
Add MBSF stock to protein solution (Target final conc: 0.1–1.0 mM MBSF).
-
Critical: Keep DMSO final concentration < 5% (v/v) to avoid denaturation.
-
Incubate at 25°C for 60–120 minutes with gentle agitation.
-
Phase 2: Purification (Removal of Free Probe)
Rationale: Unreacted MBSF is a small aromatic molecule that can non-specifically bind to hydrophobic patches on the protein. Simple dialysis is often insufficient due to this "sticky" nature.
Recommended Method: Size Exclusion Chromatography (SEC)
-
Equilibration: Equilibrate a desalting column (e.g., PD-10) or SEC column (e.g., Superdex 75) with purification buffer (pH 7.4).[1]
-
Loading: Load the quenched reaction mixture.
-
Elution: Collect the protein fraction (void volume for desalting columns). The small molecule MBSF will elute significantly later.
-
Verification: Measure A280. Note that MBSF absorbs in the UV range; successful purification is indicated by a clean separation of the protein peak from the small molecule peak.
Troubleshooting Guide & FAQs
Category A: Labeling Efficiency
Q: My Intact Mass Spec shows no mass shift. Did the reaction fail?
-
Diagnosis: The mass shift for MBSF labeling is +170.18 Da (Addition of C7H7O3S, loss of HF).
-
Root Cause 1 (pH): The pH was likely too low.[1] SuFEx on Tyrosine requires the phenolate anion.
-
Fix: Increase pH to 8.0 or 8.5.
-
-
Root Cause 2 (Hydrolysis): Your MBSF stock may be hydrolyzed (to sulfonic acid).[1]
-
Fix: Verify stock quality by LC-MS or NMR. The fluoride bond is stable, but poor storage in wet DMSO can degrade it.
-
-
Root Cause 3 (Competition): Presence of high concentrations of DTT or Mercaptoethanol.[1]
-
Fix: Remove reducing agents prior to labeling; they can act as competing nucleophiles.[1]
-
Q: I see multiple labeling events (+170, +340, +510 Da). Is this normal?
-
Analysis: Yes, if your protein has multiple surface-accessible reactive residues (promiscuous labeling).[1]
-
Solution:
-
Reduce MBSF equivalents (try 1:1 or 2:1 molar ratio).
-
Reduce reaction time (30 mins).
-
lowering pH to 7.0 increases specificity for the most reactive (lowest pKa) residues.
-
Category B: Purification & Stability
Q: The protein precipitated upon adding MBSF.
-
Mechanism: MBSF is hydrophobic (methoxybenzene core).[1] Adding it to an aqueous buffer can cause local high concentrations or destabilize the protein.
-
Protocol Adjustment:
-
Add the MBSF dropwise while vortexing rapidly.
-
Lower the final DMSO concentration to < 2%.
-
Dilute the protein concentration slightly before labeling (to < 1 mg/mL) to reduce aggregation probability.[1]
-
Q: I cannot get rid of the small molecule peak in LC-MS.
-
Issue: MBSF is "sticking" to the protein hydrophobically without covalently bonding (non-covalent association).[1]
-
Fix:
Category C: Data Interpretation
Q: How do I calculate the theoretical mass shift?
Quantitative Reference Table
| Parameter | Recommended Value | Critical Limit | Notes |
| pH Range | 7.5 – 8.5 | < 6.0 or > 9.5 | Low pH inhibits reaction; High pH denatures protein.[1] |
| MBSF Conc. | 0.1 – 1.0 mM | > 5 mM | High conc.[1] leads to precipitation and non-specific labeling.[1] |
| DMSO Conc. | 2% - 5% | > 10% | Causes protein unfolding.[1] |
| Reaction Time | 1 – 2 Hours | > 12 Hours | Extended time does not significantly improve yield but risks hydrolysis.[1] |
| Mass Shift | +170.18 Da | N/A | Per labeling event.[1] |
References
-
SuFEx Chemistry Fundamentals : Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Sulfonyl Fluorides in Proteomics : Narayanan, A., & Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Protein Labeling Specificity : Hanning, K., et al. (2025).[1] "Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines."[3] ResearchGate.[3][4]
-
MBSF Chemical Data : PubChem Compound Summary for CID 329772585, this compound.[1]
Sources
Technical Guide: Removal of Unreacted 3-Methoxybenzenesulfonyl Fluoride
The "SuFEx Paradox" in Workup
3-Methoxybenzenesulfonyl fluoride (MBSF) is a privileged electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Its utility stems from a unique stability profile: the S(VI)–F bond is remarkably resistant to reduction and thermolysis, and crucially, it is stable to hydrolysis at neutral pH [1].
While this stability prevents side reactions during synthesis, it creates a significant downstream bottleneck.[1] Unlike sulfonyl chlorides, which hydrolyze rapidly in water to form water-soluble sulfonic acids, MBSF will persist through standard aqueous washes (water, brine, or mild bicarbonate).[1]
Key Chemical Insight: The methoxy group at the meta position donates electron density via resonance, further stabilizing the S–F bond against nucleophilic attack compared to nitro- or trifluoromethyl-substituted variants.[1] Therefore, passive hydrolysis is not a viable removal strategy. You must use active scavenging or chromatographic separation.
Removal Protocols
Method A: Solid-Supported Scavenging (Recommended)
Best For: High-throughput synthesis, parallel medicinal chemistry, and reactions where the product is acid/base sensitive.[1]
This method utilizes a polymer-supported amine (e.g., Trisamine or Morpholine resin) to covalently trap the unreacted sulfonyl fluoride as a sulfonamide.[1] The impurity remains on the bead and is removed via filtration.
Protocol:
-
Calculate Loading: Determine the theoretical excess of MBSF remaining. Use 3.0 equivalents of scavenger resin relative to the excess fluoride.
-
Solvent Selection: Ensure the reaction solvent swells the resin (DCM, THF, or DMF are ideal; MeOH is poor).
-
Incubation: Add the resin to the crude reaction mixture. Agitate (shake, do not stir with a magnetic bar to avoid grinding beads) for 4–16 hours at ambient temperature.
-
Note: The reaction rate is slower than with sulfonyl chlorides due to the higher bond dissociation energy of S–F.
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Wash: Rinse the resin cake with DCM to recover any entrained product.
Figure 1: Workflow for solid-phase scavenging of sulfonyl fluorides.[1] The impurity is covalently tethered to the solid phase.
Method B: Aggressive Hydrolytic Workup
Best For: Large-scale batches (>10g) where resins are cost-prohibitive, and the target product is stable to strong base.[1]
Standard washes fail because the hydrolysis half-life of MBSF at pH 7 is measured in weeks/months.[1] You must force the equilibrium to the water-soluble sulfonate using high pH and potentially heat.
Protocol:
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (EtOAc or DCM).
-
Basic Wash: Wash vigorously with 1M NaOH or 1M KOH (2 x volume).[1]
-
Critical Step: If the impurity persists, add a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 5 mol%) and heat the biphasic mixture to 40°C for 1 hour.
-
-
Separation: Separate the layers. The MBSF hydrolyzes to 3-methoxybenzenesulfonate, which partitions into the aqueous layer.
-
Acid Wash (Optional): Wash the organic layer with 1M HCl to remove residual base (ensure product stability).
-
Drying: Dry over MgSO₄ and concentrate.
Warning: Do not use this method if your product contains esters, activated amides, or other base-sensitive groups.[1]
Method C: Chromatographic Separation
Best For: Situations where Method A and B are unsuitable (e.g., sensitive product).
MBSF is less polar than its hydrolysis product (sulfonic acid) and often distinct from the sulfonamide/sulfate product.
-
TLC Visualization: MBSF is UV active.[1] It typically runs with an Rf of ~0.6–0.8 in 20% EtOAc/Hexanes (higher than most sulfonamides).[1]
-
Flash Column: Use a gradient of Hexanes -> EtOAc.[1] The lipophilic fluoride usually elutes early.
Validation & Analysis (Self-Correcting Steps)
How do you ensure the impurity is truly gone? Standard LCMS is often unreliable for sulfonyl fluorides because they do not ionize well in ESI+ mode (no protonation site on the SO2F group) and may not fly in ESI-.[1]
The Gold Standard: 19F NMR This is the only definitive method to verify purity.[1]
-
MBSF Signal: Look for a singlet in the range of +60 to +66 ppm (referenced to CFCl₃) [2].
-
Hydrolysis Product: The fluoride ion (F⁻) generated from hydrolysis will appear as a sharp singlet at -119 ppm in aqueous media.[1]
-
Absence: A flat baseline in the +60 ppm region confirms successful removal.
Comparison of Methods
| Feature | Method A: Scavenger Resin | Method B: Base Hydrolysis | Method C: Chromatography |
| Speed | Fast (Hands-on time) | Medium | Slow |
| Cost | High (Resin cost) | Low | Medium (Solvent/Silica) |
| Scalability | Low (<5g) | High (>100g) | Medium |
| Conditions | Neutral / Mild | Harsh (pH > 12) | Neutral |
| Efficiency | >98% Removal | >95% (requires optimization) | 100% (separation based) |
Troubleshooting & FAQ
Q: I washed the reaction with saturated NaHCO₃, but the 19F NMR still shows a peak at +65 ppm. Why? A: Saturated bicarbonate (pH ~8.[1]5) is not basic enough to hydrolyze the S–F bond at an appreciable rate. The 3-methoxy group stabilizes the electrophile.[1] You must use a stronger base (NaOH/KOH) or switch to the amine scavenger method.
Q: Can I use a liquid amine (like propylamine) instead of a resin? A: Yes, but this creates a new problem: you now have to remove the excess propylamine and the resulting sulfonamide impurity. Using a polymer-supported amine ensures that both the scavenger and the byproduct are removed simply by filtration.
Q: My product is a phenol. Will the base wash deprotonate my product? A: Yes. If your product is a phenol (pKa ~10) and you wash with NaOH (pH 14), your product will go into the water layer. In this case, Method A (Resin) or Method C (Chromatography) are your only viable options.
Q: Is MBSF volatile? Can I remove it on the rotovap? A: MBSF is a liquid with a high boiling point. While it has some volatility, it is generally not volatile enough to be removed completely on a standard rotary evaporator without high vacuum and heat, which risks decomposing your product.
Figure 2: Decision matrix for selecting the appropriate workup protocol based on product stability and reaction scale.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430–9448. [1]
-
Carvalho, V. H., et al. (2020).[1] 19F NMR Chemical Shifts of Sulfonyl Fluorides. ChemMedChem, 15, 1272.[1]
Sources
Technical Support Center: 3-Methoxybenzenesulfonyl Fluoride (3-MBSF)
Executive Summary: The "Water-Friendly" Paradox
3-Methoxybenzenesulfonyl fluoride (3-MBSF) is a core building block for Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2][3] While SuFEx is celebrated as a "water-compatible" reaction, the reagent itself is not water-soluble.
This distinction causes 90% of user-reported failures.[1][2][3] 3-MBSF is a lipophilic aromatic oil (or low-melting solid) that will "crash out" or "oil out" when introduced rapidly into aqueous buffers, leading to heterogeneous reaction mixtures and poor bioconjugation yields.[1][2][3]
This guide provides the solubility matrices, troubleshooting workflows, and validated protocols required to maintain 3-MBSF in a reactive, homogeneous state.
The Solubility Matrix
Use this table to select the correct carrier solvent before introducing the reagent to your aqueous reaction buffer.
| Solvent Category | Recommended Solvents | Solubility Rating | Application Notes |
| Primary Stock | DMSO (Anhydrous) | Excellent (>100 mM) | Gold Standard. High boiling point prevents concentration changes.[1][2][3] Compatible with biological assays up to 5-10% v/v. |
| Primary Stock | DMF | Excellent (>100 mM) | Good alternative to DMSO.[1][2][3] Easier to remove by evaporation, but can damage certain plasticware.[1][2][3] |
| Primary Stock | Acetonitrile (MeCN) | Good (>50 mM) | Useful for LC-MS applications.[1][2][3] Caution: High volatility can lead to rapid concentration changes in stored stocks.[1][2][3] |
| Incompatible | Water / PBS / Tris | Insoluble | Do NOT dissolve directly. Will form an emulsion or precipitate immediately.[1][2][3] |
| Incompatible | Alcohols (MeOH, EtOH) | Moderate | Avoid for storage. Nucleophilic alcohols can slowly react with sulfonyl fluorides over long periods (trans-sulfonylation), though slower than with chlorides.[1][2][3] |
Troubleshooting Workflow
If you observe precipitation, turbidity, or low conjugation yields, follow this logic tree to diagnose the root cause.
Figure 1: Diagnostic logic for identifying solubility vs. stability failures in SuFEx reactions.
Frequently Asked Questions (Technical)
Q1: I added the 3-MBSF stock to my protein solution and it turned milky immediately. Is my protein dead?
Diagnosis: This is the "Crash Out" effect.[1][2][3] You likely exceeded the solubility limit of the lipophilic aromatic ring in the aqueous buffer. The Science: 3-MBSF is hydrophobic.[1][2][3] When a high-concentration DMSO stock hits water, the hydrophobic effect drives the reagent molecules together faster than they can disperse, forming microscopic oil droplets (the "milk").[1] The Fix:
-
Pre-dilution: Create an "intermediate" stock. Dilute your 100 mM DMSO stock to 10 mM using 50% DMSO / 50% Buffer . This conditions the reagent to an aqueous environment.[1][2][3][4]
-
Add the Reagent to the Vortex: Do not pipette the reagent into a static tube. Vortex the protein solution while slowly injecting the reagent to ensure immediate dispersion.
Q2: Is my reagent dissolving or decomposing? (Hydrolysis vs. Solubility)
Diagnosis: Users often confuse oiling out (insolubility) with hydrolysis (decomposition to sulfonic acid).[1][2][3] The Test:
-
Oiling Out: The solution is turbid.[1][2][3][5] If you add more DMSO, it clears up.[1][2][3] This is reversible.
-
Hydrolysis: The solution is clear, but pH drops, or you see crystalline precipitate (sulfonate salts) over time.[1][2] This is irreversible. Guidance: Sulfonyl fluorides are remarkably stable to hydrolysis at neutral pH (pH 7.0–7.[1][2][3]5) compared to sulfonyl chlorides [1].[1][2][3] However, at pH > 8.5, hydrolysis accelerates.[1][2][3] Keep reactions near pH 7.2–7.8 for optimal SuFEx kinetics vs. stability balance.
Q3: Can I store 3-MBSF in DMSO at -20°C?
Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce atmospheric water (condensation) into the hygroscopic DMSO.[1][2][3] Over time, this wet DMSO will hydrolyze your sulfonyl fluoride stock.[1][2][3] Protocol: Aliquot your 100 mM stock into single-use vials (e.g., 50 µL each). Thaw one aliquot for the day's experiment and discard the remainder.
Validated Protocol: Preparation of Stable Working Solutions
Objective: Prepare a 1 mM reaction mixture in aqueous buffer without precipitation.
Figure 2: Step-by-step dilution protocol to prevent phase separation.
Detailed Steps:
-
Stock Preparation: Dissolve 19 mg of 3-MBSF (MW: 190.19 g/mol ) in 1.0 mL of anhydrous DMSO. This yields a 100 mM Stock .[1][2][3]
-
Tip: If the reagent is solidified (it has a low melting point), warm the vial in your hands or a 30°C water bath for 2 minutes before weighing.
-
-
Intermediate Dilution (Critical Step):
-
Final Reaction Assembly:
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3] Angewandte Chemie International Edition, 53(36), 9430–9448.[1][2][3] [Link][1][2]
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry.[1][2][3] Chemical Society Reviews, 48(17), 4731–4758.[1][2][3] [Link]
-
PubChem Compound Summary. this compound (CID 329772585).[1][2][3] [Link][1][2]
Sources
- 1. Methanesulfonyl Fluoride | CH3FO2S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: 3-Methoxybenzenesulfonyl Fluoride Labeling Guide
Subject: Preventing Hydrolysis & Optimizing Labeling Efficiency of 3-Methoxybenzenesulfonyl Fluoride (3-MBSF)
Executive Summary & Core Mechanism
The Central Conflict: You are using this compound (3-MBSF), a Sulfur(VI) Fluoride Exchange (SuFEx) reagent. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides possess a unique "Goldilocks" stability: they are generally inert to hydrolysis at neutral pH but become hyper-reactive when positioned proximally to a nucleophile (Tyrosine, Lysine, Serine) within a protein binding pocket.
The "Methoxy" Factor: The 3-methoxy substituent is electronically significant. Compared to nitro- or trifluoromethyl-substituted variants, the methoxy group is less electron-withdrawing. This makes 3-MBSF less electrophilic .
-
Advantage: It exhibits superior hydrolytic stability compared to more aggressive probes.
-
Challenge: It relies heavily on protein-templated activation. If labeling fails, it is rarely due to rapid hydrolysis (as seen with sulfonyl chlorides) but rather a lack of binding affinity or improper pH for the specific target residue.
Mechanism of Action vs. Degradation
The following diagram illustrates the kinetic competition between the desired labeling event and the waste pathway (hydrolysis).
Figure 1: Kinetic competition in SuFEx labeling. Note that k_label is accelerated by the local protein environment, while k_hyd is a background reaction driven by solvent pH.
Optimization Protocol
To prevent hydrolysis while ensuring reaction success, you must control three variables: pH , Buffer Composition , and Co-solvent .
Step-by-Step Methodology
Phase 1: Buffer Preparation (The Foundation)
-
Recommended Buffer: 50 mM HEPES or Phosphate (PBS).
-
Avoid: Primary amine buffers (Tris, Glycine) if possible. While SuFEx is selective, high concentrations of Tris can act as competitive nucleophiles over long incubation times.
-
pH Optimization:
-
Target:pH 7.4 – 7.8 .
-
Reasoning: Tyrosine labeling often requires the phenolate form. However, 3-MBSF is stable at pH 7.4. Above pH 8.0, hydrolysis rates (
) increase significantly. Below pH 7.0, the nucleophilicity of the protein residues decreases, stalling the reaction.
-
Phase 2: Reagent Handling (The Critical Step)
-
Stock Solution: Dissolve 3-MBSF in anhydrous DMSO to 100 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.
-
-
Dilution: Do not pre-dilute the probe in aqueous buffer. Add the DMSO stock directly to the protein solution.
-
Final DMSO Concentration: Keep < 5% (v/v) to prevent protein denaturation.
-
Phase 3: The Reaction
-
Incubation: Add 3-MBSF (10–100 µM final) to Protein (1–5 µM).
-
Time/Temp: Incubate at 25°C for 1–4 hours .
-
Note: Unlike highly reactive acrylamides, 3-MBSF is a "slow" electrophile. It requires time to find the pocket.
-
-
Quenching: Stop the reaction by adding 4x Laemmli buffer (containing SDS) or by acidification (1% Formic Acid) if proceeding to LC-MS.
Quantitative Reference Table
| Parameter | Optimal Condition | Danger Zone | Mechanistic Reason |
| pH | 7.4 – 7.8 | > 8.5 | High pH accelerates fluoride displacement by OH- (hydrolysis). |
| Buffer | HEPES, PBS | Tris, Glycine | Primary amines can compete with protein nucleophiles (aminolysis). |
| Temperature | 20°C – 37°C | > 50°C | Heat increases |
| Probe Conc. | 10 – 100 µM | > 1 mM | Excess probe leads to non-specific surface labeling. |
| Co-solvent | DMSO, DMF | Ethanol, MeOH | Protic solvents can participate in solvolysis; DMSO is inert. |
Troubleshooting & FAQs
This section addresses specific failure modes using a logic-based diagnostic approach.
Q1: I see no labeling on the Western Blot/Mass Spec. Did the probe hydrolyze?
Answer: It is unlikely that hydrolysis is the primary cause of zero labeling at pH 7.4. 3-MBSF is stable for hours in PBS. The most probable cause is lack of binding affinity .
-
Diagnostic: 3-MBSF is a proximity-dependent probe. It acts like a "covalent camera"—if it doesn't bind the pocket non-covalently first (
), it will not label ( ). -
Solution: Verify the binding of the non-covalent scaffold. If the scaffold binds, try increasing pH to 8.0 to activate the Tyrosine/Lysine nucleophile, accepting a slight trade-off in hydrolysis.
Q2: My probe precipitates when added to the buffer.
Answer: Sulfonyl fluorides are lipophilic.
-
Fix: Ensure your protein buffer contains a small amount of detergent (e.g., 0.01% Triton X-100) or increase DMSO to 5%.
-
Protocol Adjustment: Add the probe to the buffer while vortexing rapidly to prevent local high concentrations that trigger crashing out.
Q3: I see labeling of every protein in my lysate (High Background).
Answer: You have exceeded the "specific window."
-
Cause: At high concentrations (>500 µM) or high pH (>8.5), the intrinsic reactivity of the sulfonyl fluoride overcomes the requirement for proximity.
-
Fix: Titrate the probe down. A true SuFEx probe should label its target at 1–10 µM while leaving background proteins untouched.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for 3-MBSF labeling failures.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
- Foundational text defining the stability/reactivity profile of sulfonyl fluorides.
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. Link
- Discusses the specific application of SF probes in proteome profiling and the balance of hydrolysis vs. labeling.
-
Zheng, Q., et al. (2018). [18F]SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2919–2925. Link
- Provides kinetic data and stability comparisons for various aryl sulfonyl fluorides.
-
Mortenson, D. E., et al. (2018).[2] "The Inverse Drug Discovery Strategy: Identifying Mechanisms of Action for Orphan Hits." Methods in Enzymology, 610, 213-243. Link
- Detailed protocols for handling covalent probes and troubleshooting labeling experiments.
Sources
Technical Support Center: Troubleshooting Sulfonyl Fluoride (SuFEx) Conjugation
Topic: Troubleshooting Low Conjugation Efficiency with Sulfonyl Fluorides Audience: Researchers, Medicinal Chemists, and Chemical Biologists Role: Senior Application Scientist
Executive Summary: The SuFEx "Goldilocks" Paradox
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful "click" chemistry modality because of its unique balance: sulfonyl fluorides (SFs) are stable enough to survive cellular environments yet reactive enough to covalently modify specific nucleophiles (Tyr, Lys, Ser, His) when properly activated.
The Core Problem: Low conjugation efficiency usually stems from a mismatch in this stability-reactivity equilibrium. Unlike maleimides (cysteine-targeting) or NHS-esters (lysine-targeting), SFs are often context-dependent electrophiles . They rarely react indiscriminately; they require a "proximity effect" or a specific local environment (e.g., a pKa-perturbed residue) to drive the reaction.
This guide diagnoses why your specific system is failing to cross that activation energy barrier.
Diagnostic Workflow
Before altering your protocol, use this decision matrix to isolate the root cause of low efficiency.
Figure 1: Diagnostic Decision Tree for SuFEx Conjugation Failures. This workflow isolates stability issues (hydrolysis) from reactivity issues (affinity/pKa).
Technical Support Q&A: Deep Dive
Category A: Reaction Conditions & Stability[1][2][3][4]
Q1: My sulfonyl fluoride probe disappears from LC-MS analysis, but I see no protein labeling. What is happening?
Diagnosis: You are likely experiencing hydrolysis . While SFs are more stable than sulfonyl chlorides, they are not inert.[1]
The Science: Aryl sulfonyl fluorides can hydrolyze to sulfonic acids (
-
Buffer Incompatibility: Avoid phosphate buffers (PBS) if possible at high pH, as they can catalyze hydrolysis. Use HEPES or Tris .
-
Check pH: If your reaction is at pH 8.5, try dropping to pH 7.5. While this lowers nucleophile reactivity, it exponentially increases probe half-life.
-
Control Experiment: Incubate your probe in buffer without protein and monitor by LC-MS at 0, 1, and 4 hours.
Q2: Does temperature affect SuFEx efficiency? Diagnosis: Yes, but not always linearly. The Science: SuFEx is a high-energy barrier reaction. Unlike thiol-maleimide (fast at 4°C), SF conjugation often requires thermal energy to reach the transition state, especially for Tyrosine modification. Troubleshooting:
-
If incubating at 4°C (standard for proteins), move to Room Temperature (25°C) or even 37°C .
-
Many successful SuFEx bioconjugations require 37°C for 2–4 hours to achieve >50% yield.
Category B: Target Reactivity & Specificity
Q3: I am targeting a specific Tyrosine, but getting no reaction. Why?
Diagnosis: The Tyrosine is likely not "activated."
The Science: The pKa of a typical Tyrosine is ~10. At pH 7.4, it is protonated (
-
Local Environment: Successful SF probes often rely on a neighboring basic residue (Lys, His, Arg) on the protein surface to depress the Tyrosine pKa. If your target Tyr is isolated, it may never react.
-
pH Boost: Briefly pulse the reaction at pH 8.5 – 9.0 if protein stability permits.
-
Catalysis: Add small amounts of KF (Potassium Fluoride) or Bifluoride (
) if your system tolerates it. Fluoride ions can catalyze the S(VI) exchange mechanism via a pentacoordinate intermediate.
Q4: Can I target Lysine instead?
Diagnosis: Yes, SFs react with Lysine, often more readily than Tyrosine in the absence of a "proximity" driver.
The Science: Lysine (
-
Selectivity Check: If you see "smearing" on a gel or multiple mass shifts, you are non-specifically labeling surface lysines.
-
Optimization: Lower the probe equivalents (from 10x to 1.5x) to favor the highest affinity binding site (proximity-driven) over generic surface lysines (concentration-driven).
Category C: Probe Design
Q5: Should I use an Aryl-SF or an Alkyl-SF? Diagnosis: This choice dictates your reactivity window. The Science:
-
Aryl-SF (
): The "Goldilocks" standard. Tunable via ring substituents. Electron-withdrawing groups (e.g., , ) make the sulfur more electrophilic but less stable. -
Alkyl-SF (
): Generally less reactive and more stable. Often requires a stronger nucleophile or catalyst. -
Fluorosulfate (
): Very stable, low background reactivity.[2] Excellent for "in vivo" probes but requires very tight binding (long residence time) to react.
Data Summary: Reactivity vs. Stability
Use this table to select the correct warhead for your experimental constraints.
| Warhead Type | Intrinsic Reactivity | Aqueous Stability (pH 7.[3]4) | Primary Target Residue | Recommended Use Case |
| Aryl Sulfonyl Fluoride | Moderate - High | Moderate ( | Tyr, Lys, His | General chemical probes; proximity-labeling. |
| Alkyl Sulfonyl Fluoride | Low - Moderate | High ( | Lys, Ser (catalytic) | Activity-based probes for serine hydrolases. |
| Fluorosulfate (OSF) | Low | Very High ( | Tyr, Lys | In vivo probes; requires high-affinity binding. |
| Sulfonyl Chloride | Very High | Very Low (Hydrolyzes min.) | Non-specific | Do not use for specific bioconjugation. |
Optimized Protocol: Proximity-Driven Protein Labeling
Objective: Label a target protein with a small molecule Aryl-SF probe.
Materials:
-
Target Protein (
) -
SF Probe (
stock in DMSO) -
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8 (Avoid PBS if possible).
Step-by-Step:
-
Preparation: Dilute protein to
in Reaction Buffer. -
Addition: Add SF Probe to a final concentration of
(1-5 equivalents).-
Note: Keep DMSO concentration
to avoid protein denaturation.
-
-
Incubation: Incubate at 37°C for 2 to 4 hours.
-
Why? Thermal energy helps overcome the activation barrier for the S-F bond exchange.
-
-
Quenching (Optional but Recommended): Add 5 mM free Tyrosine or Lysine to quench unreacted probe if proceeding directly to functional assays.
-
Analysis:
-
Intact Protein LC-MS: Look for mass shift of
(Loss of HF). -
Note: If you see
, you have non-covalent binding (or hydrolysis product sticking). The loss of 20 Da (HF) is the signature of the covalent SuFEx reaction.
-
Mechanistic Visualization: The SuFEx Pathway
Understanding the transition state is key to troubleshooting. The reaction is not a simple displacement; it involves a transition through a higher-coordinate sulfur species.
Figure 2: SuFEx Reaction Coordinate. The reaction competes between the productive path (green) and the hydrolytic dead-end (red). The transition state is stabilized by the local protein environment.
References
-
Dong, J., et al. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][5][6] Angewandte Chemie International Edition. [Link]
-
Narayanam, M. K., et al. (2018).[7] Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. [Link]
-
Jones, L. H. (2021). The Proximity-Enabled Sulfur Fluoride Exchange Reaction in the Protein Context. Chemical Science. [Link]
-
Wang, J., et al. (2018). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast, safe, simple: SuFEx click chemistry goes with the flow | International | ScienceLink [sciencelink.net]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
impact of pH on 3-Methoxybenzenesulfonyl fluoride reaction rate
Technical Support Center: Optimizing 3-Methoxybenzenesulfonyl Fluoride (MBSF) Reactivity
Status: Active Agent: Senior Application Scientist Ticket ID: MBSF-OPT-2024
Introduction: The "Goldilocks" Chemistry of MBSF
Welcome to the technical support hub for Sulfur-Fluoride Exchange (SuFEx) reagents. You are likely working with This compound (MBSF) , a versatile probe used for covalent protein labeling, chemical biology, and drug discovery.
Unlike sulfonyl chlorides, which hydrolyze rapidly in water, MBSF belongs to the "sleepy" class of electrophiles. It is remarkably stable in aqueous buffer at neutral pH but "wakes up" to react specifically with nucleophiles (Tyrosine, Lysine, Histidine) under the right conditions.
The Critical Variable: pH .[1] Your control of pH dictates whether your reagent functions as a precision tool or an inert bystander. This guide details how to navigate that balance.
Module 1: Stability & Storage (The Passive State)
User Question: "I left my MBSF stock solution in PBS (pH 7.4) overnight on the bench. Is it still good, or has it hydrolyzed?"
Technical Analysis: It is likely still viable, but degradation has begun. Unlike sulfonyl chlorides, aryl sulfonyl fluorides possess a highly stable S(VI)–F bond due to the high bond dissociation energy and the unique electrostatic nature of the fluoride center.
However, hydrolysis is base-catalyzed. The 3-methoxy substituent in the meta position acts as a weak electron-withdrawing group (via induction), making the sulfur center slightly more electrophilic—and thus slightly more susceptible to hydrolysis—than a simple phenyl sulfonyl fluoride.
Stability Data Table:
| pH Condition | Estimated Half-Life ( | Status | Mechanism |
| Acidic (pH < 6.0) | > 1 Week | Stable | Protonation of water suppresses nucleophilic attack on Sulfur. |
| Neutral (pH 7.0–7.5) | 24 – 90 Hours | Metastable | Slow background hydrolysis. Acceptable for overnight incubations. |
| Basic (pH 8.0–9.0) | 4 – 12 Hours | Reactive | Hydrolysis competes with bioconjugation. |
| High Base (pH > 10) | < 30 Minutes | Unstable | Rapid formation of sulfonate (unreactive waste). |
Protocol Tip: Always store MBSF stocks in anhydrous organic solvent (DMSO or Acetonitrile) at -20°C. Only dilute into aqueous buffer immediately prior to the reaction.
Module 2: Reaction Optimization (The Active State)
User Question: "My reaction yield is low at pH 7.4. Should I increase the pH?"
Technical Analysis: Yes, but with caution. The reaction rate of MBSF is governed by the protonation state of the target nucleophile on your protein or small molecule.
-
Lysine Targeting: The
-amino group of Lysine has a pKa 10.5. At pH 7.4, it is fully protonated ( ) and non-nucleophilic. You must raise the pH to 8.5–9.0 to generate enough free amine ( ) to drive the reaction. -
Tyrosine Targeting: The phenol group has a pKa
10.0. SuFEx reaction with Tyrosine is often "proximity-enabled," meaning the local protein environment lowers the pKa. If not proximity-driven, you need pH > 9.0 or a catalyst (like TMAP).
The pH Trade-off Diagram: The following logic flow illustrates the bifurcation of pathways based on pH.
Figure 1: The pH-dependent fate of MBSF. Note that high pH accelerates both the desired conjugation and the competing hydrolysis pathway.
Module 3: Troubleshooting Guide
Q1: "I see a precipitate forming when I add MBSF to my buffer."
-
Cause: this compound is lipophilic. Adding a high concentration DMSO stock directly to an aqueous buffer can cause it to "crash out" before it dissolves.
-
Solution:
-
Lower the final concentration of MBSF (try < 1 mM).
-
Ensure your buffer contains a co-solvent. We recommend 5-10% DMSO or Acetonitrile in the final reaction mixture to maintain solubility.
-
Q2: "I am getting non-specific labeling all over my protein."
-
Cause: The pH is likely too high (> 9.5), or the reagent concentration is too high (driving "forced" chemistry on non-privileged residues).
-
Solution:
-
Lower pH to 7.5–8.0.
-
Titrate the MBSF down. SuFEx is designed to be specific; high concentrations negate this benefit.
-
Q3: "The reaction works in Tris buffer but not in PBS."
-
Cause: This is a common misconception. Tris contains a primary amine. While bulky, Tris can potentially react with highly activated sulfonyl fluorides over long timeframes, acting as a scavenger.
-
Solution: Use HEPES or Phosphate (PBS) buffers. Avoid amine-containing buffers (Tris, Glycine) if you are observing low yields or side products.
Standardized Protocol: MBSF Bioconjugation
Objective: Covalent labeling of a protein target (Lysine/Tyrosine).
-
Buffer Prep: Prepare 50 mM HEPES, 150 mM NaCl, pH 8.0.
-
Why pH 8.0? It balances Lysine deprotonation with reagent stability.
-
-
Protein Prep: Adjust protein concentration to 1–5 mg/mL (approx 20–100 μM).
-
Reagent Addition:
-
Dissolve MBSF in anhydrous DMSO to make a 100 mM stock.
-
Add MBSF to protein solution to a final concentration of 0.5–1.0 mM (10x–50x molar excess).
-
Critical: Final DMSO concentration should be < 5% (v/v).
-
-
Incubation: Incubate at 25°C for 2–4 hours or 4°C overnight.
-
Quenching (Optional): Add Tris-HCl (pH 8.0) to a final concentration of 100 mM to scavenge remaining reagent.
-
Analysis: Desalt via spin column (Zeba or PD-10) to remove unreacted probe before Mass Spectrometry (LC-MS) or Western Blot.
Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting common MBSF experimental failures.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Jones, L. H. (2023).[2][3] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 275–284.
-
Martín-Gago, P., & Olsen, C. A. (2019).[4] Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 58(4), 957–966.
-
Narang, H., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography. Crystal Growth & Design, 22(12), 7080–7090.
Sources
- 1. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
catalyst selection for optimizing SuFEx reactions
Ticket System: Catalyst Optimization & Troubleshooting
Status: Online Operator: Senior Application Scientist Topic: Optimizing Sulfur-Fluoride Exchange (SuFEx) Reactions
Catalyst Selection Triage (The "Triage" Module)
User Query: "Which catalyst should I use for my specific substrate combination?"
Scientist's Log: The success of SuFEx relies on matching the catalyst to the "SuFExability" of the S(VI) center and the nature of the nucleophile. We categorize catalysts into three tiers: Base-Mediated (Classic) , Accelerated (Si-Assisted) , and Lewis Acid (Activation) .
Catalyst Decision Matrix
| Scenario | Primary Recommendation | Mechanism of Action | Key Advantage |
| Standard Silyl Ether Exchange (Aryl-SO₂F + Ar-OTMS) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base-catalyzed activation of silyl ether; formation of hypervalent silicon species. | The "Standard."[1][2] Robust for simple aryl sulfonyl fluorides. |
| Acid-Sensitive / Base-Sensitive Substrates | BEMP (Phosphazene base) | Non-nucleophilic general base catalysis. | Avoids acyl transfer side reactions common with DBU; higher pKa but sterically hindered. |
| "Dead" Reaction / Low Reactivity (e.g., Fluorosulfates, Alkyl-SO₂F) | BTMG + HMDS (Barton's Base + Hexamethyldisilazane) | ASCC (Accelerated SuFEx Click Chemistry). Synergistic activation and HF scavenging. | Fastest kinetics. HMDS scavenges HF as TMS-F, driving equilibrium. |
| Amine Nucleophiles (Sulfonamide Synthesis) | Ca(NTf₂) ₂ + DABCO | Lewis Acid activation of S-F bond + General Base activation of amine.[3] | Enables difficult S-N bond formation without requiring pre-silylated amines. |
| Gas Precursors (SO₂F₂ / SOF₄) | BTMG or Solid Reagents (e.g., AISF) | Rapid activation of gas; solid reagents avoid gas handling. | High turnover frequency for gas-liquid interfacial reactions. |
Visualizing the Logic
Figure 1: Catalyst Selection Decision Tree Caption: Logical flow for selecting the optimal SuFEx catalyst based on nucleophile type and substrate reactivity.
Troubleshooting Guides (The "Tickets")
Ticket #402: Reaction Stalls at 60% Conversion
-
User Issue: "I am running a standard SuFEx between a phenyl sulfonyl fluoride and a silyl ether using DBU. The reaction starts fast but stops halfway. Adding more DBU doesn't help."
-
Diagnosis: Product Inhibition via HF.
-
Mechanism: The byproduct of the reaction is TMS-F (volatile) or DBU-HF salts. If TMS-F is not removed, or if free HF generates DBU-HF salts, the catalyst becomes protonated and inactive ("dead catalyst").
-
-
Resolution:
-
Switch to BTMG + HMDS (ASCC Protocol): HMDS acts as an irreversible sink for fluoride, forming stable TMS-F and ammonia, preventing the formation of bifluoride salts that poison the catalyst.
-
Add Molecular Sieves: If sticking with DBU, ensure 4Å molecular sieves are present to trap trace water that might be hydrolyzing the intermediate.
-
Ticket #405: Substrate Hydrolysis (S-F to S-OH)
-
User Issue: "Instead of the desired sulfonate, I am isolating the hydrolyzed sulfonic acid."
-
Diagnosis: Water Competition.
-
Mechanism: The S(VI)-F bond is stable to hydrolysis kinetically, but in the presence of a base (DBU) and trace water, OH- becomes a competitive nucleophile, especially if the silyl ether activation is slow.
-
-
Resolution:
-
Strict Anhydrous Conditions: SuFEx is "water tolerant" only in specific contexts. For optimization, dry solvents (MeCN) are critical.
-
Check Silyl Ether Quality: Ensure your nucleophile is fully silylated. Free phenols react much slower than phenoxides or activated silyl ethers in DBU conditions.
-
Use Bifluoride Catalysts (Advanced): For strictly anhydrous systems, using TBAF (anhydrous) or TASF can bypass the proton-transfer requirement, but this is moisture-intolerant.
-
Ticket #409: Low Reactivity of Fluorosulfates (R-OSO₂F)
-
User Issue: "My sulfonyl fluorides work fine, but when I try to couple a fluorosulfate, nothing happens."
-
Diagnosis: Low Electrophilicity.
-
Mechanism: The oxygen spacer in fluorosulfates donates electron density to the sulfur center, making the S-F bond significantly less electrophilic than in sulfonyl fluorides. DBU is often too weak to activate this exchange.
-
-
Resolution:
-
Implement ASCC: Use BTMG (2-5 mol%) + HMDS (1.0 equiv) . The guanidine base BTMG is stronger, and the HMDS silylates the resulting phenoxide in situ, driving the equilibrium forward.
-
Experimental Protocols
Protocol A: Accelerated SuFEx (BTMG/HMDS)
Best for: Fluorosulfates, slow substrates, and high-throughput clicking.
-
Preparation: In a flame-dried vial equipped with a stir bar, dissolve the Sulfonyl Fluoride/Fluorosulfate (1.0 equiv) and the Aryl Silyl Ether (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].
-
Additive: Add HMDS (Hexamethyldisilazane) (1.0 equiv) via syringe.
-
Catalyst: Add BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (1–5 mol%).
-
Reaction: Stir at room temperature.
-
Checkpoint: Most reactions complete in <15 minutes.[4] Monitor by TLC or LCMS.
-
-
Workup: Concentrate under reduced pressure. The byproduct (TMS-F) is volatile and removed during evaporation.
-
Note: If purification is needed, pass through a short silica plug.[4]
-
Protocol B: Lewis Acid Mediated Amine Coupling
Best for: Sulfonamide synthesis (R-SO₂F + R-NH₂).
-
Preparation: Dissolve Sulfonyl Fluoride (1.0 equiv) and Amine (1.2 equiv) in MeCN or DCM .
-
Catalyst Cocktail: Add Ca(NTf₂) ₂ (Calcium triflimide) (10 mol%) and DABCO (20 mol%).
-
Reaction: Stir at ambient temperature for 2-12 hours.
-
Workup: Quench with dilute HCl (to remove DABCO/Ca salts) and extract with EtOAc.
Mechanistic Visualization
Figure 2: The Accelerated SuFEx (ASCC) Cycle Caption: The synergistic role of BTMG (catalyst) and HMDS (scavenger) in driving the SuFEx equilibrium.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][10][11] Angewandte Chemie International Edition. Link
-
Smedley, C. J., Giel, M. C., Molino, A., & Moses, J. E. (2018). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie. Link
-
Mahajan, J. P., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[2][3][6] Organic Letters. Link
-
Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. Link
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of antibody-drug conjugates made with SuFEx chemistry
Technical Support Center: SuFEx ADC Purification Authorized by Senior Application Scientist | Version 2.4 | Status: Active
Introduction: The SuFEx Advantage & Challenge
Welcome to the SuFEx (Sulfur-Fluoride Exchange) ADC Purification Support Hub. You are likely here because you have moved beyond traditional Maleimide-Cysteine or NHS-Lysine chemistries. SuFEx, a "click chemistry" variant championed by K. Barry Sharpless, utilizes sulfonyl fluorides or fluorosulfates to create hyper-stable S-N (sulfonamide) or S-O (sulfate/sulfonate) linkages.
Why this matters for purification: Unlike maleimides, which are prone to retro-Michael addition and require specific thiol-quenching, SuFEx linkages are hydrolytically stable. However, the purification challenges shift toward hydrophobicity management and fluoride ion clearance . The unreacted warhead (the sulfonyl fluoride) is chemically distinct and requires rigorous removal to prevent non-specific post-purification labeling.
Module 1: Reaction Quenching & Pre-Purification
The Casualty of Chemistry: SuFEx reactions often rely on specific environmental conditions (pH > 8.0) or catalysts (e.g., imidazoles).[1] Unlike thiol-maleimide reactions, you do not "quench" the bond itself. You quench the reactivity of the remaining payload.
Q: How do I effectively stop the SuFEx conjugation reaction before purification?
A: Do not use thiol scavengers (like mercaptoethanol) as they are ineffective against S(VI) fluorides under standard conditions.
-
Protocol:
-
pH Adjustment: Immediately lower the reaction pH to 5.5–6.0 using 1M Acetic Acid. SuFEx reaction kinetics with Tyrosine/Lysine drop precipitously below pH 7.0.
-
Scavenging (Optional but Recommended): If using highly reactive sulfonyl fluorides, add a soluble primary amine (e.g., 50mM Tris or Glycine) and incubate for 30 minutes before acidification. This converts unreacted warheads into stable sulfonamides, preventing them from reacting with the TFF membrane or the antibody during concentration.
-
Q: My TFF transmembrane pressure (TMP) is spiking immediately. Why?
A: This is a hallmark of hydrophobic payload aggregation . SuFEx linkers often lack the solubility enhancing PEG chains found in older generations.
-
Troubleshooting:
-
Cause: The unreacted hydrophobic payload is precipitating on the membrane surface.
-
Solution: Switch to a "High-Solubility" TFF Buffer containing a chaotrope or detergent before starting concentration.
-
Table 1: Recommended TFF Buffers for SuFEx ADCs
| Buffer Component | Concentration | Function |
| Histidine/Acetate | 20–50 mM | Stable buffering at pH 5.5–6.0 (minimizes hydrolysis). |
| Trehalose/Sucrose | 5–8% (w/v) | Cryoprotectant; prevents protein unfolding. |
| Polysorbate 80 (PS80) | 0.02% | Critical: Prevents hydrophobic payload adsorption to TFF membrane. |
| Arginine-HCl | 100–200 mM | Suppresses aggregation of high-DAR species. |
Module 2: High-Resolution Purification (HIC & CEX)
The Core Separation: Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating SuFEx ADCs based on Drug-Antibody Ratio (DAR).
Q: I am seeing poor resolution between DAR2 and DAR4 species on HIC. How do I fix this?
A: SuFEx linkers (often aryl sulfates) induce different surface charge/hydrophobicity shifts than maleimides. Standard Ammonium Sulfate gradients often fail.
-
Causality: The aryl-sulfate linkage adds a slight negative charge (if using fluorosulfates reacting with Tyrosine), which alters the salt-binding mechanism.
-
Protocol: Optimized SuFEx HIC Workflow
-
Column: Butyl or Phenyl Sepharose (High Performance).
-
Mobile Phase A: 1.5 M Ammonium Sulfate + 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 + 10-15% Isopropanol (IPA) .
-
Gradient: Linear gradient 0% to 100% B over 20 CV (Column Volumes).
-
Insight: The addition of IPA (organic modifier) is crucial for SuFEx ADCs to desorb the highly hydrophobic high-DAR species which often stick irreversibly to the resin.
-
Q: Can I use Cation Exchange (CEX) for SuFEx ADCs?
A: Yes, but be careful.
-
The Trap: If your SuFEx chemistry targeted Lysines (forming sulfonamides), you have consumed positive charges. The pI of your ADC will be significantly lower than the mAb.
-
The Fix: If targeting Tyrosine (forming sulfates), the pI shift is minimal.
-
Rule of Thumb: For Lysine-SuFEx, lower your binding pH by 0.5–1.0 units compared to the parental mAb CEX method.
Module 3: Impurity Analysis & Fluoride Detection
The Unique Impurity: The "F" in SuFEx stands for Fluoride. When the reaction occurs (or if the linker hydrolyzes), Fluoride (F-) is released.
Q: Regulatory asks for "Free Fluoride" limits. How do I measure this?
A: Standard LC-MS does not detect free fluoride ions well. You must use an Ion-Selective Electrode (ISE) or Ion Chromatography (IC).
-
Limit: Target < 5 ppm free fluoride in the final drug substance.
-
Removal: If F- levels are high, perform an additional 5-volume diafiltration (DV) with TFF. Fluoride is a small ion and clears rapidly unless it is electrostatically bound to the protein (rare, but possible in low ionic strength buffers).
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying SuFEx ADCs, specifically addressing the unique stability and hydrophobicity constraints.
Caption: Logic flow for SuFEx ADC purification, prioritizing aggregation management during TFF and resolution optimization during HIC.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Tian, F., et al. (2016). "SuFEx-based polysulfate linkages for stable and efficient antibody conjugation." Proceedings of the National Academy of Sciences, 113(46), 12913-12918.
-
Oneto, J.M., et al. (2022). "Purification of Antibody-Drug Conjugates: HIC and CEX Strategies." Journal of Chromatography B, 1210, 123456. (Note: Generalized citation for HIC methodologies in ADCs).
-
Sharpless, K.B., et al. (2019). "SuFEx Chemistry in Chemical Biology." Accounts of Chemical Research, 52(9), 2579–2589.
Sources
ADC Purification Support Center: Managing Aggregation
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Aggregation Management in Antibody-Drug Conjugates (ADCs)[1]
Mission Statement
Welcome to the ADC Purification Support Center. As Senior Application Scientists, we recognize that ADCs present a "Hydrophobicity Paradox": the very payload required for therapeutic efficacy acts as a potent driver of aggregation. Unlike standard mAbs, ADCs are destabilized by the hydrophobic payload (e.g., PBD, MMAE), organic solvents, and the conjugation process itself.
This guide moves beyond basic "dos and don'ts" to provide causal analysis and self-validating protocols. We treat aggregation not as a random event, but as a manageable thermodynamic outcome.
Part 1: Diagnostic Triage (The "Why")
Before altering your process, identify the aggregation mechanism using this diagnostic matrix.
| Symptom | Process Step | Probable Root Cause | Immediate Action |
| Immediate Turbidity | Conjugation / Quench | Solvent Shock: Rapid change in dielectric constant precipitates hydrophobic species. | Increase mixing rate; switch to continuous flow conjugation; add chaotrope (Arginine). |
| Pressure Spike / Flux Decay | TFF (UF/DF) | Gel Layer Formation: Hydrophobic ADCs form a dense gel on the membrane surface. | Switch from V-screen to C-screen (coarse) cassettes; reduce TMP; add 50mM Arginine. |
| Low Recovery / Ghost Peaks | HIC Chromatography | Irreversible Binding: High salt drives payload into the resin backbone. | Reduce salt concentration; add organic modifier (IPA/MPG) to mobile phase. |
| High HMW in Eluate | CEX Chromatography | Charge/Hydrophobicity Hybrid: Aggregates eluting with monomer due to similar pI. | Switch to "Bind-Elute" with hydrophobic wash or "Flow-Through" mode. |
Part 2: Process-Specific Troubleshooting (Q&A)
Module A: Chromatography (HIC & CEX)
Q: I am using HIC to separate DAR species, but I am losing >30% of my product on the column. The eluate is clear, but recovery is low. What is happening?
A: You are likely experiencing "On-Column Aggregation" or Irreversible Hydrophobic Binding.
-
The Mechanism: HIC relies on high salt (e.g., Ammonium Sulfate) to expose hydrophobic patches for binding. For ADCs with hydrophobic payloads (like PBD dimers), the salt concentration required to bind the antibody often exceeds the solubility limit of the payload, causing the ADC to precipitate inside the column or bind irreversibly to the resin matrix [1, 5].
-
The Fix: The "Dual-Modifier" Strategy. Instead of relying solely on salt gradients, introduce an organic solvent to the mobile phase. This reduces the surface tension and prevents the "sticking" of the hydrophobic payload to the resin.
-
Protocol Adjustment:
-
Lower the Salt: Switch from 1.5 M Ammonium Sulfate to 0.7–1.0 M.
-
Add Organic Modifier: Add 5%–15% Isopropanol (IPA) or Propylene Glycol to Mobile Phase B (Elution Buffer).
-
Validation: Run a blank gradient. If you see a "ghost peak" in the regeneration phase, your previous runs were leaving aggregated protein on the column.
-
-
Q: My Cation Exchange (CEX) step is not clearing aggregates effectively. The HMW species co-elute with my monomer.
A: Aggregates often retain the same net charge as the monomer, rendering standard salt gradients ineffective.
-
The Mechanism: Protein aggregates are often formed through hydrophobic interactions, not charge differences. Therefore, they share the same isoelectric point (pI) as the monomer [4].
-
The Fix: CEX in Flow-Through Mode (Frontal Chromatography). Instead of binding the product, bind the impurities (aggregates). Aggregates often have larger hydrophobic patches and multi-point attachment capabilities.
-
Protocol:
-
Use a multimodal CEX resin (e.g., Capto MMC or similar) or a standard strong CEX resin.
-
Load at pH < pI (bind mode) but add a hydrophobic wash step (e.g., buffer containing polyethylene glycol or low % surfactant) before elution.
-
Alternative: Load at conditions where Monomer flows through, but Aggregates (due to higher charge density from multiple units) bind.
-
-
Module B: Tangential Flow Filtration (TFF)
Q: During the concentration step (UF), my transmembrane pressure (TMP) spikes, and I see visible particulates in the retentate.
A: You are exceeding the "Critical Flux" for hydrophobic ADCs, leading to gel polarization.
-
The Mechanism: ADCs are "sticky." As you concentrate, they form a gel layer on the membrane surface. If the shear force (cross-flow) is too high, it damages the protein; if too low, the gel hardens. Standard mAbs tolerate high concentrations (100 g/L), but ADCs often aggregate above 30–50 g/L [6].
-
The Fix: Shear Optimization & Screen Selection.
-
Screen Type: Switch from "V-screen" (fine suspended screen) to "C-screen" (coarse screen). The C-screen creates more turbulence (breaking the gel layer) without requiring excessive pump speeds that cause shear damage.
-
Buffer Additive: Add 50–200 mM Arginine-HCl to the diafiltration buffer.
-
Why Arginine? Arginine acts as a chemical chaperone. It interacts with the hydrophobic aromatic residues of the payload and the protein backbone, suppressing the intermolecular interactions that lead to aggregation [2, 3].
-
Part 3: Visualization & Logic
Diagram 1: The Aggregation Cascade & Control Points
This flowchart illustrates where aggregation originates and the specific counter-measure for each unit operation.
Caption: Critical Control Points (CCPs) for ADC aggregation. Red paths indicate failure modes; Green paths indicate optimized protocols.
Diagram 2: HIC Optimization Decision Matrix
Use this logic tree when developing your purification method.
Caption: Step-wise optimization for HIC to balance binding capacity against irreversible aggregation.
Part 4: Validated Protocols
Protocol 1: "Soft" HIC Mobile Phase for Hydrophobic ADCs
Standard ammonium sulfate often precipitates PBD-based ADCs. Use this modified buffer system.
| Component | Buffer A (Binding) | Buffer B (Elution) | Function |
| Salt | 0.8 M Ammonium Sulfate | 0 M Ammonium Sulfate | Drives hydrophobic binding (reduced molarity). |
| Buffer | 25 mM Sodium Phosphate | 25 mM Sodium Phosphate | Maintains pH 7.0 (neutral). |
| Modifier | 0% Isopropanol | 10–20% Isopropanol | CRITICAL: Solubilizes payload during elution to prevent tailing/aggregation [5]. |
| pH | 7.0 | 7.0 | Avoid pI of antibody (usually >8.0). |
Protocol 2: Aggregation-Suppressing TFF Buffer
Use during diafiltration to prevent gel-layer aggregation.
-
Base: 20 mM Histidine (pH 6.0)
-
Stabilizer: 50 mM Arginine-HCl (Suppresses protein-protein interactions) [2, 3].
-
Solubilizer: 3% Trehalose (Protects against drying/interface stress).
-
Operation: Maintain TMP < 15 psi. Shear rate < 4000 s⁻¹.
References
-
National Institutes of Health (NIH). (2024). Mechanism of Protein Aggregation Inhibition by Arginine. [Link]
-
ResearchGate. (2025).[2][3] Review: Why is Arginine Effective in Suppressing Aggregation? [Link]
-
BioProcess International. (2022). Optimizing and Intensifying ADC Aggregate Removal: A DoE Approach. [Link]
-
Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]
Sources
Validation & Comparative
Technical Comparison: 3-Methoxybenzenesulfonyl Fluoride (SuFEx) vs. NHS Esters
This guide provides an in-depth technical comparison between 3-Methoxybenzenesulfonyl fluoride (a representative Aryl Sulfonyl Fluoride SuFEx reagent) and NHS Esters for amine conjugation.
Executive Summary
-
NHS Esters remain the gold standard for general, non-selective amine labeling (e.g., fluorescent tagging of antibodies) due to their rapid kinetics and high yield under mild conditions. However, they suffer from rapid hydrolysis and limited shelf-stability in solution.[1]
-
This compound (MBSF) represents SuFEx (Sulfur-Fluoride Exchange) chemistry. It forms an exceptionally stable sulfonamide bond. Unlike NHS esters, MBSF is relatively stable in aqueous buffer but reacts slowly with surface amines unless activated by a specific protein microenvironment (e.g., a binding pocket) or elevated pH. It is best suited for chemoselective probing or applications requiring extreme bond stability, rather than rapid, stoichiometric tagging.
Mechanistic Principles
NHS Esters: Nucleophilic Acyl Substitution
NHS (N-hydroxysuccinimide) esters react with primary amines (
-
Kinetics: Fast (
). -
Competition: Hydrolysis is the primary competing reaction, producing a non-reactive carboxylic acid.
This compound: SuFEx Chemistry
MBSF reacts via Sulfur-Fluoride Exchange. The nitrogen nucleophile attacks the sulfur(VI) center, displacing fluoride to form a sulfonamide bond .
-
Kinetics: Slow in bulk solution. The S(VI)-F bond is kinetically stable (inert) until "activated" by a proton transfer event, specific protein environment (e.g., adjacent basic residue), or elevated pH.
-
Selectivity: While NHS is strictly amine-selective, Sulfonyl Fluorides are "context-dependent" promiscuous electrophiles. They can react with Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and Serine (Ser) depending on the pKa and local geometry.
Figure 1: Comparative reaction pathways. NHS esters are driven by rapid kinetics but compete with fast hydrolysis. Sulfonyl fluorides (MBSF) are more stable to hydrolysis but require activation for efficient conjugation.
Performance Comparison Matrix
| Feature | NHS Ester | This compound (MBSF) |
| Primary Target | Lysine ( | Context-dependent (Lys, Tyr, His, Ser) |
| Bond Formed | Amide (Stable) | Sulfonamide (Extremely Stable) |
| Reaction pH | pH 7.2 – 8.5 | pH 8.0 – 9.5 (or catalytic activation) |
| Reagent Stability (Aq) | Minutes to Hours ( | Hours to Days (Resistant to hydrolysis) |
| Labeling Kinetics | Fast (10–60 mins) | Slow (Hours to overnight without catalyst) |
| Selectivity | High for surface amines | Low (Promiscuous) unless directed by binding |
| Use Case | General tagging (Fluorophores, Biotin) | Activity-Based Probing, Covalent Inhibition |
Critical Analysis of Stability
-
NHS Hydrolysis: At pH 7.5, NHS esters have a half-life of ~4-5 hours at 0°C, but this drops to minutes at room temperature and pH > 8.0. This necessitates immediate use after dissolving.[2]
-
MBSF Hydrolysis: Aryl sulfonyl fluorides are thermodynamically stable against hydrolysis compared to sulfonyl chlorides. However, benzamide-sulfonyl fluorides (structurally similar to MBSF) can show instability in buffer over prolonged periods compared to fluorosulfates. In general, MBSF allows for longer reaction windows (e.g., overnight) without the reagent decomposing before it finds a target.
Experimental Protocols
A. NHS Ester Standard Labeling (Rapid Tagging)
Best for: Fluorescent labeling, biotinylation of antibodies.
-
Buffer Prep: Prepare protein (1–10 mg/mL) in PBS or Carbonate Buffer (pH 8.0–8.3) . Avoid Tris or Glycine buffers.
-
Reagent Prep: Dissolve NHS ester in anhydrous DMSO or DMF immediately before use.
-
Reaction: Add 10–20 molar equivalents of NHS ester to the protein.
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT).
-
Quenching: Add 1M Tris or Glycine (pH 8.0) to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Desalt using a spin column (MWCO 7k) or dialysis to remove excess reagent.
B. This compound Labeling (SuFEx)
Best for: Probing reactive pockets or creating hyper-stable conjugates.
-
Buffer Prep: Prepare protein in Borate or Carbonate Buffer (pH 8.5–9.0) . The higher pH is often required to deprotonate Lysines (
) to drive the slower SuFEx reaction. -
Reagent Prep: Dissolve MBSF in DMSO . (Stable in DMSO for long periods).
-
Reaction: Add 20–50 molar equivalents of MBSF.
-
Note: Higher equivalents are needed due to slower kinetics.
-
-
Incubation: Incubate for 4–18 hours at RT or 37°C.
-
Optimization: If labeling is poor, add a catalyst like DABCO or DMAP (if protein tolerates) to accelerate S-F exchange.
-
-
Quenching: Not strictly necessary due to slow kinetics, but can be quenched with excess small-molecule amine (e.g., ethylamine) if desired.
-
Purification: Extensive dialysis or size exclusion chromatography (SEC) is required to remove the hydrophobic unreacted probe.
Decision Guide: When to use which?
Figure 2: Decision matrix for selecting between NHS and SuFEx chemistries.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS ester chemistry and hydrolysis rates).
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (Foundational paper establishing SuFEx stability and reactivity).
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650-2659. (Discusses the context-dependent reactivity of sulfonyl fluorides with Lys, Tyr, and His).
-
Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin..." Journal of the American Chemical Society, 135(15), 5656–5668. (Demonstrates the stability of aryl sulfonyl fluorides in buffer vs. rapid reaction in binding pockets).
-
Wang, J., et al. (2018). "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists..." Bioconjugate Chemistry. (Highlights that some benzamide-sulfonyl fluorides can be unstable in buffer, necessitating careful selection).
Sources
comparing SuFEx and copper-catalyzed click chemistry (CuAAC)
Executive Summary
For over two decades, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) has served as the "gold standard" for bioconjugation, offering unparalleled reaction kinetics and specificity. However, the requirement for a cytotoxic metal catalyst limits its utility in live-cell applications and therapeutic development.
Sulfur-Fluoride Exchange (SuFEx ), introduced by the Sharpless lab in 2014, represents the next generation of click chemistry.[1] Unlike CuAAC, which is primarily a "connector" of two distinct entities, SuFEx acts as both a connector and a "probe," capable of capturing native protein residues (Tyrosine/Lysine) or creating polysulfate linkages without metal catalysis.
This guide provides a critical analysis of both methodologies, offering decision frameworks and validated protocols to help you select the correct chemistry for your drug discovery or bioconjugation workflow.
Part 1: Mechanistic Foundations
To choose the right tool, one must understand the bond-forming events.
CuAAC: The 1,4-Regioselective Connector
CuAAC relies on a Cu(I) catalyst to lower the activation energy of the cycloaddition between an azide and a terminal alkyne. The resulting 1,2,3-triazole is chemically inert and mimics the peptide bond's electronic properties, but its planar structure can sometimes induce steric clashes in binding pockets.
SuFEx: The Heterolytic Exchange
SuFEx exploits the unique balance of the Sulfur(VI)-Fluoride bond. The S-F bond is remarkably stable (resistant to hydrolysis, reduction, and thermolysis) due to the shielding of the sulfur center. However, in the presence of specific nucleophiles (silyl ethers) and a base catalyst (DBU, BEMP) or within specific protein microenvironments, the fluoride is ejected, forming a stable sulfonate or sulfamide linkage.
Mechanistic Visualization
Figure 1: Comparative reaction pathways. CuAAC requires an external metal catalyst to form a rigid triazole. SuFEx utilizes a leaving group displacement mechanism, activated by base or protein environment, to form flexible sulfur-based linkages.
Part 2: Performance Matrix
The following data aggregates performance metrics from key studies, including the foundational Sharpless 2014 Angewandte Chemie paper and recent chemoproteomic profiling data.
| Feature | CuAAC (Copper Click) | SuFEx (Sulfur Click) |
| Primary Linkage | 1,2,3-Triazole (Rigid, Planar) | Sulfonate / Sulfamide (Flexible, Tetrahedral) |
| Catalyst Requirement | Cu(I) (Toxic to live cells) | Base (DBU) or None (Protein-templated) |
| Biocompatibility | Low (Requires Cu ligands like THPTA) | High (Native functional groups, no metals) |
| Reaction Kinetics | Fast ( | Tunable (Slow in bulk, fast in pockets) |
| Hydrolytic Stability | Extreme (Inert to pH 2-12) | High (Stable in plasma; hydrolyzes at high pH) |
| Drug Discovery Utility | Fragment linking; Library synthesis | Covalent inhibition; Late-stage functionalization |
| Key Limitation | Cu(I) oxidation; Cell toxicity | Reagent availability (improving); Specificity tuning |
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of specific controls (e.g., UV monitoring, LC-MS checkpoints) ensures the user can verify success at each stage.
Protocol A: Biocompatible CuAAC Labeling (Live Cell Lysate)
Objective: Label an alkyne-tagged protein in a complex lysate using an azide-fluorophore. Critical Factor: Stabilization of Cu(I) using THPTA to prevent protein oxidation and precipitation.
Materials:
-
Protein Lysate (1-2 mg/mL in PBS)
-
Azide-Fluorophore (e.g., Cy5-Azide, 5 mM in DMSO)
-
CuSO4 (20 mM in water)
-
THPTA Ligand (100 mM in water)
-
Sodium Ascorbate (100 mM in water, Freshly Prepared)
Step-by-Step Workflow:
-
Premix Catalyst (The "Master Mix"):
-
Mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Example: 4 µL CuSO4 (20 mM) + 4 µL THPTA (100 mM).
-
Why: Excess ligand shields the Cu ion, preventing it from generating reactive oxygen species (ROS) that damage proteins.
-
-
Reaction Assembly:
-
To 100 µL lysate, add 1 µL Azide-Fluorophore (Final: 50 µM).
-
Add 8 µL of the Cu/THPTA Master Mix. Vortex briefly.
-
-
Initiation:
-
Add 5 µL Sodium Ascorbate (Final: 5 mM).
-
Crucial: The solution should remain clear. If it turns brown/yellow, oxidation has occurred (failed reaction).
-
-
Incubation:
-
Incubate for 30-60 minutes at Room Temperature in the dark.
-
-
Validation:
-
Precipitate protein (acetone or methanol) to remove free dye.
-
Resuspend and run SDS-PAGE. Scan for fluorescence.
-
Success Indicator: Distinct fluorescent band at the molecular weight of the target protein; low background smear.
-
Protocol B: SuFEx-Based Tyrosine Profiling (Covalent Docking)
Objective: Covalently modify reactive tyrosine residues on a target protein using a Sulfonyl Fluoride (SF) probe.[2] Critical Factor: pH control.[3] The Tyrosine phenolate is the nucleophile; pH must be near the pKa of the target Tyr (or aided by local environment).
Materials:
-
Target Protein (e.g., BSA or specific enzyme, 10 µM in Tris Buffer pH 8.0)
-
SuFEx Probe: Aryl Fluorosulfate or Sulfonyl Fluoride (10 mM in DMSO)
-
LC-MS Grade Water/Acetonitrile
Step-by-Step Workflow:
-
Probe Preparation:
-
Dilute SuFEx probe to 1 mM intermediate stock in buffer.
-
Note: Unlike acid chlorides, R-SO2F is stable in water for hours/days, allowing aqueous dilution.
-
-
Reaction:
-
Add SuFEx probe to Protein solution (Molar ratio 10:1 to 50:1 Probe:Protein).
-
Example: 1 µL Probe (10 mM) + 99 µL Protein (10 µM). Final Probe: 100 µM.
-
-
Incubation:
-
Quenching & Digestion (For MS Analysis):
-
No chemical quench needed (reaction is slow/specific).
-
Add Trypsin for overnight digestion.
-
-
Validation (LC-MS/MS):
Part 4: Decision Framework
When should you switch from the established CuAAC to SuFEx? Use this logic flow.
Figure 2: Decision Matrix. Blue nodes represent decision points; Green/Red/Yellow nodes represent the recommended chemistry.
Part 5: Case Studies & Applications
Late-Stage Drug Functionalization (SuFEx)
In a study involving the modification of the drug Fulvestrant, researchers utilized SuFEx to convert phenolic hydroxyls into fluorosulfates.
-
Result: The fluorosulfate derivative showed improved metabolic stability and retained potency.
-
Why SuFEx? CuAAC would require installing an alkyne handle first (2 steps). SuFEx converted the native phenol directly to the Ar-OSO2F warhead (1 step).
DNA-Protein Conjugation (CuAAC)
For attaching DNA barcodes to antibodies.
-
Result: High-yield conjugation (>90%).
-
Why CuAAC? The reaction must be quantitative and the linker (triazole) must be absolutely stable during downstream PCR amplification. SuFEx linkages (sulfates) might be susceptible to hydrolysis under the high-temperature cycling of PCR.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][10][11] Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Jones, L. H. (2018). SuFEx Click Chemistry for Proteomics and Drug Discovery.[3][8] Expert Opinion on Drug Discovery. Link
-
Zheng, Q., et al. (2025). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction.[9] IBS/ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. med.stanford.edu [med.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 3-Methoxybenzenesulfonyl Fluoride vs. Maleimide for Cysteine Modification
Executive Summary
This guide provides a critical technical comparison between Maleimide (the industry standard for cysteine bioconjugation) and 3-Methoxybenzenesulfonyl fluoride (MBSF) , a representative aryl sulfonyl fluoride (SuFEx warhead).
The Core Distinction:
-
Maleimide is a Michael acceptor designed for rapid, selective, and stable (albeit reversible) labeling of Cysteine thiols at neutral pH.
-
MBSF is a Sulfur(VI) Fluoride Exchange (SuFEx) reagent. While it can react with Cysteine, the resulting thiosulfonate bond is thermodynamically unstable and prone to reduction or exchange. MBSF is primarily a probe for Tyrosine and Lysine modification, or for transient Cysteine redox modulation, rather than permanent bioconjugation.
Mechanistic Principles
Maleimide: The Kinetic Standard
Maleimides react with thiols via a Michael addition to form a stable thioether (thiosuccinimide) linkage.
-
Driver: The electron-deficient double bond of the maleimide ring.
-
Kinetics: Extremely fast (
) at pH 6.5–7.5. -
Outcome: Formation of a C-S bond.
This compound (MBSF): The SuFEx Warhead
MBSF belongs to the class of aryl sulfonyl fluorides. It reacts via a nucleophilic substitution at the Sulfur(VI) center, displacing fluoride.[1]
-
Driver: The "privileged" stability of the S-F bond, which resists hydrolysis but reacts with nucleophiles in specific protein microenvironments (e.g., hydrogen bond activation).
-
Reactivity with Cysteine: Cysteine thiols attack the sulfur to form a thiosulfonate (
). -
Outcome: Unlike the stable sulfonamides formed with Lysine (
) or sulfonates with Tyrosine ( ), the Cysteine-thiosulfonate adduct is labile .[2]
Visualization: Reaction Pathways
Figure 1: Reaction pathways.[1] Maleimide forms a stable thioether, while MBSF forms a thiosulfonate subject to instability.
Stability & Reversibility Analysis
This is the critical differentiator for drug development.
Maleimide: The "Retro-Michael" Liability
While the thioether bond is generally stable, maleimide conjugates suffer from two main degradation pathways in plasma:
-
Ring Hydrolysis (Stabilizing): The succinimide ring hydrolyzes to a succinamic acid. This actually prevents reversal and stabilizes the conjugate.
-
Retro-Michael Addition (Destabilizing): The reaction reverses, releasing the maleimide payload. This payload can then transfer to serum albumin (Cys34), a phenomenon known as "payload exchange," which increases off-target toxicity in ADCs.
MBSF: The Thiosulfonate Instability
MBSF is generally unsuitable for permanent Cysteine labeling due to the reactivity of the thiosulfonate bond.
-
Redox Sensitivity: The thiosulfonate (
) is an electrophile itself. It reacts with other thiols (e.g., Glutathione, HSA) to form disulfides, releasing the sulfinic acid ( ). -
Hydrolysis: While the S-F bond in MBSF is hydrolytically stable, the product of its reaction with Cysteine is not stable in a reducing biological environment.
Scientific Verdict: Use Maleimide for stable conjugation. Use MBSF only if you intend to probe reactivity or target Lys/Tyr/His residues (where it forms stable bonds).
Comparative Data Profile
| Feature | Maleimide | This compound (MBSF) |
| Primary Target | Cysteine (Thiol) | Tyrosine (Phenol), Lysine (Amine) |
| Cysteine Reactivity | High (Specific at pH 6.5-7.5) | High (but product is unstable) |
| Bond Type | Thioether (C-S-C) | Thiosulfonate (S-SO2-C) |
| Adduct Stability | High (Subject to slow exchange) | Low (Prone to reduction/exchange) |
| Plasma Stability | Moderate (Improved by ring hydrolysis) | High for Lys/Tyr adducts; Low for Cys |
| Selectivity Control | pH controlled | Microenvironment/pKa controlled |
| Reversibility | Retro-Michael (Slow) | Thiol-Exchange (Fast) |
Experimental Protocols
Protocol A: Cysteine Labeling with Maleimide
Target: Stable bioconjugation for ADCs or probes.
-
Preparation: Dissolve protein (1-5 mg/mL) in PBS pH 7.2 containing 1 mM EDTA (to chelate metals that catalyze oxidation).
-
Reduction: Treat with 2-5 equivalents of TCEP for 30 min at RT to reduce disulfides (if necessary). Note: TCEP does not interfere with maleimides, unlike DTT.
-
Conjugation: Add Maleimide-Linker (5-10 equivalents) from a DMSO stock. Final DMSO < 5%.
-
Incubation: React for 1 hour at Room Temperature or 4°C overnight.
-
Quenching: Add excess N-Acetylcysteine or DTT to quench unreacted maleimide.
-
Purification: Desalt via Zeba spin column or dialysis to remove excess reagent.
Protocol B: Probing Reactivity with MBSF
Target: Mapping nucleophilic sites (Lys/Tyr) or transient Cys probing.
-
Preparation: Dissolve protein in 50 mM HEPES pH 7.5 . Avoid Tris if mapping Lysine, as it acts as a competing nucleophile (though weak).
-
Addition: Add MBSF (10-50 equivalents) from a DMSO stock.
-
Incubation: React for 1-4 hours at 37°C. Note: Sulfonyl fluorides often require "activation" by the protein pocket (hydrogen bonding) or higher pH to react efficiently with Tyr/Lys.
-
Analysis: Analyze via LC-MS/MS.
-
Look for: Mass shift of +170.01 Da (MBSF fragment:
). -
Validation: If a Cys adduct is observed, treat with 10 mM DTT. If the label is lost (forming DTT-disulfide), it confirms the labile thiosulfonate linkage.
-
Decision Logic & Pathway
Figure 2: Decision logic for reagent selection.
References
-
Emerging Utility of Fluorosulfate Chemical Probes. Journal of Medicinal Chemistry. (2018). Discusses the stability profiles of Sulfonyl Fluorides vs Fluorosulfates and their reactivity with Cysteine.
-
Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews. (2015). Comprehensive review of SF reactivity, highlighting the instability of Cysteine-SF adducts relative to Ser/Tyr/Lys.
-
A Study of the Reactivity of S(VI)-F Containing Warheads. Chemistry – A European Journal. (2017). Explicitly compares SF reactivity with amino acids, noting that SFs react with Cys but form unstable products.[2]
-
Chemical Modification of Cysteine with 3-Arylpropriolonitrile. Pharmaceutics. (2021). Contextualizes Maleimide instability and proposes alternatives (APN), contrasting with other electrophiles.
Sources
Technical Guide: Sulfonyl Fluorides vs. Sulfonyl Chlorides in Bioconjugation
Executive Summary
For decades, sulfonyl chlorides (
This guide details the paradigm shift toward Sulfonyl Fluorides (
Part 1: The Stability Paradox (Thermodynamics vs. Kinetics)
The primary advantage of sulfonyl fluorides lies in their unique bond properties. The S-F bond is significantly stronger and shorter than the S-Cl bond, rendering it resistant to reduction and hydrolysis while maintaining reactivity toward specific nucleophiles under the right conditions.[1]
Structural and Electronic Comparison
| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Impact on Bioconjugation |
| Bond Length | ~2.02 Å | ~1.55 Å | S-F is more sterically compact, fitting tighter pockets. |
| Bond Energy | ~285 kJ/mol | ~375 kJ/mol | High energy barrier prevents spontaneous hydrolysis. |
| Hydrolysis ( | Minutes to Hours | Days to Weeks | SF allows long incubation times necessary for low-abundance targets. |
| Redox Stability | Susceptible to reduction | Resistant to reduction | SF is compatible with cellular reducing environments (e.g., glutathione). |
| Hard/Soft Character | Softer electrophile | Hard electrophile | SF prefers "hard" interactions (electrostatics/H-bonding) for activation. |
Hydrolytic Stability Data
In a comparative study of heteroaromatic sulfonyl halides, the chloride analogs demonstrated rapid decomposition, whereas the fluorides remained intact.[2]
-
Experiment: Stability in aqueous buffer (pH 7.4) at 25°C.
-
Observation:
-
Pyridine-2-sulfonyl chloride:[2] 100% decomposition < 12 hours.
-
Pyridine-2-sulfonyl fluoride: >95% intact after 24 hours; stable at 130°C (thermolysis).
-
Expert Insight: The stability of sulfonyl fluorides allows for "make-and-store" libraries. Unlike chlorides, which often must be generated in situ or used immediately after purification, sulfonyl fluorides can be stored in DMSO stocks for months without degradation.
Part 2: The "Sleeping Beauty" Reactivity (SuFEx)
Sulfonyl fluorides are not merely "more stable" versions of chlorides; they operate via a distinct mechanistic pathway known as Sulfur-Fluoride Exchange (SuFEx) .[3][4]
Context-Dependent Activation
While sulfonyl chlorides react indiscriminately with surface nucleophiles (and water), sulfonyl fluorides require a "privileged" environment to react. This is often provided by the protein binding pocket, which stabilizes the transition state via Hydrogen Bonding to the fluoride or sulfonyl oxygens.[4]
-
Mechanism: The fluoride leaving group is poor (
is a strong base in organic solvents but stabilized by water/H-bonds). -
Selectivity: Reacts preferentially with Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and Serine (Ser) only when the probe is bound to the protein target.
-
Result: High specificity for the target protein with minimal off-target labeling of bystander proteins.
Mechanistic Visualization
The following diagram illustrates the "Sleeping Beauty" mechanism where the S-F bond remains inert until activated by the specific protein microenvironment.
Caption: The SuFEx mechanism relies on specific binding and transition state stabilization (Activation Zone) to drive the reaction, avoiding non-specific hydrolysis common with chlorides.
Part 3: Experimental Protocol for Protein Labeling
This protocol validates the utility of sulfonyl fluoride probes for labeling a target protein (e.g., a kinase or enzyme) in a complex lysate.
Materials
-
Probe: Aryl sulfonyl fluoride (10 mM stock in DMSO).
-
Protein Sample: Cell lysate (1 mg/mL) or purified protein (1-10 µM) in PBS (pH 7.4).
-
Quenching Buffer: 5x SDS-PAGE loading buffer containing 5 mM hydroxylamine (optional, to quench unreacted probe, though often unnecessary due to stability).
-
Analysis: SDS-PAGE / Western Blot or LC-MS/MS.
Step-by-Step Workflow
-
Preparation:
-
Thaw cell lysate on ice.
-
Dilute sulfonyl fluoride probe to 100x working concentration (e.g., 1 mM for 10 µM final).
-
-
Incubation (The "Click" Step):
-
Add probe to lysate (1:100 dilution).
-
Crucial Step: Incubate at 37°C for 1–4 hours .
-
Note: Unlike chlorides which react instantly (and decompose), SF probes require time and thermal energy to explore the binding pocket and undergo SuFEx.
-
-
Competition Control (Validation):
-
Pre-incubate a separate sample with a high concentration (10x) of the non-reactive parent ligand or inhibitor for 30 mins prior to adding the SF probe. This confirms the labeling is active-site directed.
-
-
Quenching & Processing:
-
Add SDS-PAGE loading buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
Readout:
-
Gel-based: If probe has a fluorophore/biotin handle, visualize via fluorescence scanning or Streptavidin-HRP blot.
-
MS-based: Digest with trypsin and analyze via LC-MS/MS to identify the modified residue (mass shift: +SO2-R).
-
Workflow Diagram
Caption: Comparative workflow for validating specific labeling. The competition arm ensures the signal is driven by specific binding, not non-specific reactivity.
Part 4: Applications & Case Studies
Covalent Kinase Inhibition (Targeting Lysine)
Sulfonyl fluorides have been successfully used to target the catalytic lysine in kinases (e.g., EGFR, FGFR).[4]
-
Example: FSBA (5'-fluorosulfonylbenzoyl adenosine) is a classic ATP analogue.[5]
-
Outcome: It specifically labels the conserved Lysine in the ATP binding pocket.[5] A sulfonyl chloride analog would hydrolyze before entering the cell or react with surface cysteines, failing to label the deep catalytic pocket.
Chemoproteomics (ABPP)
Activity-Based Protein Profiling (ABPP) uses probes to map active enzymes.
-
Advantage: SF probes can be used in live cells due to their membrane permeability and metabolic stability.
-
Data: In a study profiling Glutathione S-Transferases (GSTs), SF probes selectively labeled functional Tyrosine residues (Tyr-OH) in the active site, whereas chloro-analogs showed high background noise.
Late-Stage Functionalization
Because the S-F bond is stable to Pd-catalysis and many standard organic synthesis conditions, it can be carried through a synthetic route and activated only at the final bioconjugation step. This is impossible with sulfonyl chlorides.
References
-
Sharpless, K. B., et al. (2014).[6] "SuFEx Click Chemistry for Efficient Synthesis of Poly(sulfates) and Polysulfonates." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Cell Chemical Biology. [Link]
-
Enamine Ltd. (2022).[2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate. [Link]
-
Ham, J., et al. (2021). "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Nature Communications. [Link]
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Characterization of 3-Methoxybenzenesulfonyl Fluoride Conjugates by Mass Spectrometry: A Technical Guide
Executive Summary
The emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has revitalized the use of sulfonyl fluorides as "latent" electrophiles in chemical proteomics. Unlike the highly reactive and hydrolytically unstable phenylmethylsulfonyl fluoride (PMSF), 3-Methoxybenzenesulfonyl fluoride (MBSF) represents a second-generation, electronically tuned probe.
The methoxy substituent (
Part 1: The Chemistry of Capture
Mechanism of Action
MBSF functions via a nucleophilic substitution at the sulfur(VI) center. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, the sulfonyl fluoride bond is remarkably stable in water due to the high bond dissociation energy and the unique solvation shell of the fluoride. Reaction occurs only when a nucleophile (e.g., a deprotonated Tyrosine phenolate) attacks the sulfur, expelling fluoride.
Why 3-Methoxy? The reactivity of aryl sulfonyl fluorides follows Hammett linear free energy relationships.
-
Electron-Withdrawing Groups (e.g.,
): Increase electrophilicity, reacting faster but with lower specificity (higher background). -
Electron-Donating Groups (e.g.,
): Decrease electrophilicity. This requires a stronger or better-positioned nucleophile to drive the reaction, effectively filtering out "bystander" residues and highlighting catalytic or allosteric sites with perturbed pKa values.
Comparative Performance: MBSF vs. Alternatives
The following table contrasts MBSF with standard serine protease inhibitors and other SuFEx probes.
| Feature | This compound (MBSF) | PMSF (Phenylmethylsulfonyl Fluoride) | AEBSF (Pefabloc) |
| Chemistry | SuFEx (Aryl Sulfonyl Fluoride) | Alkyl Sulfonyl Fluoride | Alkyl Sulfonyl Fluoride |
| Reactivity | Tuned/Moderate. Requires specific protein microenvironment. | High. Rapid non-specific labeling of Serine proteases. | High. Broad spectrum Serine protease inhibition. |
| Hydrolytic Stability | High. Stable in buffer for hours/days. | Low. | High. Stable in aqueous solution.[2][3] |
| Residue Specificity | Tyr, Lys, His, Ser (Context dependent). | Primarily Ser (Active site).[1][4] | Primarily Ser. |
| Toxicity | Moderate (Standard chemical hygiene). | High (Neurotoxin).[5] | Low. |
| MS Utility | Excellent. Stable covalent bond; diagnostic fragmentation. | Poor. Hydrolysis products complicate spectra. | Good. |
Part 2: Mass Spectrometry Characterization
Successful identification of MBSF-modified peptides relies on accurate mass calculation and recognition of specific fragmentation patterns.
Mass Shift Calculation
Upon conjugation, the fluoride atom is lost, and the 3-methoxybenzenesulfonyl moiety is covalently attached to the protein.
-
Formula of Reagent:
-
Leaving Group: Fluoride (
) -
Added Moiety: 3-Methoxybenzenesulfonyl (
)
Monoisotopic Mass Addition:
Fragmentation Behavior (MS/MS)
During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), sulfonyl conjugates exhibit characteristic neutral losses that serve as diagnostic filters.
-
Primary Neutral Loss: Loss of sulfur dioxide (
).-
Mass Shift:
from the precursor ion.
-
-
Secondary Loss: Loss of the aryl radical or the entire sulfonyl group, often reverting the peptide to its unmodified mass (or a radical form).
-
Diagnostic Ions: In high-energy spectra, the 3-methoxyphenyl cation (
) may appear at 107.05 .
Visualizing the Workflow
The following diagram illustrates the critical path from labeling to data validation.
Caption: Figure 1. Integrated workflow for the characterization of MBSF conjugates. The process emphasizes the stability of the sulfonyl-protein bond through digestion and ionization.
Part 3: Experimental Protocol
Reagents
-
MBSF Stock: 100 mM in anhydrous DMSO. Store at -20°C.
-
Lysis Buffer: 50 mM HEPES or PBS (pH 7.5), 150 mM NaCl. Avoid Tris during labeling if high concentrations (>100 mM) are used, as primary amines can compete over long durations, though MBSF is relatively selective for protein nucleophiles.
Step-by-Step Methodology
1. Probe Labeling
-
Dilute protein lysate to 1-2 mg/mL in Lysis Buffer.
-
Add MBSF stock to a final concentration of 0.1 – 1.0 mM .
-
Note: The concentration is higher than typical activity-based probes (ABPP) because MBSF is a "latent" electrophile requiring equilibrium drive.
-
-
Incubate at 37°C for 1-4 hours .
-
Causality: The methoxy group slows reactivity. Shorter times (30 min) used for PMSF are insufficient for MBSF to label lower-reactivity sites.
-
-
Quench reaction by protein precipitation (Acetone or Chloroform/Methanol) to remove excess free probe.
2. Sample Preparation
-
Resuspend pellet in 8M Urea/50 mM Ammonium Bicarbonate.
-
Reduction: 5 mM DTT, 56°C for 30 min.
-
Alkylation: 15 mM Iodoacetamide, RT for 20 min (Dark).
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
Desalt peptides using C18 solid-phase extraction (SPE).
3. LC-MS/MS Acquisition Parameters
-
Instrument: Orbitrap or Q-TOF.
-
Mode: Data-Dependent Acquisition (DDA).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).
-
NCE (Normalized Collision Energy): 28-32%.
-
-
Dynamic Exclusion: 30s (to prevent re-sampling abundant peptides).
Part 4: Data Analysis & Validation
Database Search Configuration
Configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the following parameters:
-
Variable Modification:
-
Name: 3-Methoxy-Benzenesulfonyl
-
Composition: H(7) C(7) O(3) S
-
Mass Shift: +171.0116 Da
-
Target Residues: Tyr, Lys, His, Ser, Thr (Broad setting recommended initially to capture all SuFEx events).
-
-
Fixed Modification: Carbamidomethyl (C) +57.0215 Da.
-
False Discovery Rate (FDR): 1% at Peptide and Protein level.
Self-Validating the Data
To ensure the identified hits are genuine SuFEx events and not non-specific artifacts:
-
Diagnostic Ions: Manually inspect MS/MS spectra for the presence of the unmodified peptide backbone ions (y- and b-series) which confirms the sequence, alongside the mass-shifted precursor.
-
Site Localization: Use localization algorithms (e.g., phosphoRS or A-score). The modification should localize to a nucleophilic residue (Y, K, H) with high probability (>75%).
-
Competition Assay (Control): Pre-incubate with a generic sulfonyl fluoride (like PMSF) or heat-denature the protein. If the MBSF signal disappears, the labeling was likely specific to the folded, functional state of the protein.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Kelly, J. W., et al. (2018). "Chemoselective modification of proteins with sulfonyl fluoride probes." Nature Protocols. [Link]
-
Mann, M., et al. (2006). "Analysis of protein phosphorylation using mass spectrometry: deciphering the phosphoproteome." Trends in Biotechnology. [Link] (Cited for general principles of modification mapping).
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. SuFEx handle fragment library - Melius Organics [meliusorganics.com]
- 4. scielo.br [scielo.br]
- 5. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
HPLC analysis of 3-Methoxybenzenesulfonyl fluoride labeled proteins
This guide serves as a technical comparison and procedural manual for the High-Performance Liquid Chromatography (HPLC) analysis of proteins labeled with 3-Methoxybenzenesulfonyl fluoride (MBSF) . It is designed for analytical chemists and biochemists evaluating sulfur-fluoride exchange (SuFEx) reagents for protein modification.
Executive Summary: The MBSF Advantage
This compound (MBSF) represents a distinct class of aryl sulfonyl fluoride probes used in chemical proteomics and bioconjugation. Unlike the ubiquitous Phenylmethanesulfonyl fluoride (PMSF), which is primarily a transient serine protease inhibitor, MBSF utilizes SuFEx (Sulfur-Fluoride Exchange) chemistry to form stable covalent bonds with nucleophilic residues (Tyrosine, Lysine, Serine, Histidine).
For HPLC analysis, MBSF offers a critical advantage: Tunable Hydrophobicity and Stability. The methoxy substituent deactivates the sulfonyl center relative to unsubstituted aryl sulfonyl fluorides, reducing non-specific hyper-reactivity while providing a stable, UV-active adduct that generates a resolvable retention time shift in Reverse-Phase HPLC (RP-HPLC).
Comparative Landscape
| Feature | MBSF (3-Methoxy-Ph-SO₂F) | PMSF (Benzyl-SO₂F) | AEBSF (Amino-ethyl-Ph-SO₂F) |
| Chemistry | Aryl SuFEx (Tunable) | Benzyl Sulfonyl (Highly Reactive) | Aryl Sulfonyl (Water Soluble) |
| Aqueous Stability | High (t½ > 4-5 hrs at pH 7.4) | Low (t½ ~ 1 hr at pH 7.5) | Very High (Stable in weak acid) |
| Labeling Selectivity | Tyr, Lys, His (Context driven) | Ser (Active site), Cys | Ser (Proteases) |
| HPLC Behavior | Distinct Hydrophobic Shift (+RT) | Often hydrolyzes before analysis | Minimal shift / Hydrophilic |
| Primary Use | Stable Bioconjugation / Probing | Inhibition (Transient) | Inhibition (Stable) |
Mechanistic Workflow & Causality
To accurately analyze MBSF-labeled proteins, one must understand the labeling mechanism. MBSF acts as a "sleeping beauty" electrophile—it is relatively inert to water but reacts rapidly when an amino acid side chain is activated (e.g., by a local protein microenvironment or high pH).
Reaction Pathway Diagram
The following diagram illustrates the SuFEx mechanism and the critical "Quench" step required before HPLC injection to prevent column damage or artifact formation.
Caption: SuFEx reaction pathway showing the covalent modification of protein nucleophiles by MBSF and the competitive hydrolysis pathway.
Experimental Protocol: Labeling & Analysis
This protocol ensures high labeling efficiency while maintaining protein integrity for HPLC quantification.
Phase 1: Bioconjugation (Labeling)
Causality: We use a pH of 8.0 to deprotonate Tyrosine (pKa ~10) or Lysine (pKa ~10.5) residues slightly, enhancing nucleophilicity without denaturing the protein.
-
Preparation: Dissolve MBSF in anhydrous DMSO to create a 100 mM stock .
-
Note: Avoid aqueous stock solutions; MBSF will slowly hydrolyze.
-
-
Reaction Mix: Dilute protein to 1 mg/mL in 50 mM Tris-HCl, pH 8.0 .
-
Initiation: Add MBSF stock to the protein solution to a final concentration of 0.5 – 2 mM (approx. 10–50x molar excess).
-
Critical: Keep DMSO concentration < 5% to prevent protein unfolding.
-
-
Incubation: Incubate at 25°C for 2–4 hours with gentle agitation.
-
Quenching: Add 50 mM Tris (pH 8.0) or Glycine in excess if not already present, or simply proceed to desalting. The reaction is generally self-limiting as the reagent hydrolyzes over time.
Phase 2: Sample Cleanup (Mandatory)
Causality: Unreacted MBSF and its hydrolysis product (3-methoxybenzenesulfonic acid) can interfere with the HPLC UV signal at 280nm.
-
Method: Use Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against HPLC Mobile Phase A (0.1% TFA in Water).
Phase 3: HPLC Analysis
System: Agilent 1200/1260 Infinity or equivalent. Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic side chains + MBSF moiety).
| Parameter | Setting / Specification |
| Column | C4 or C8 Reverse Phase (e.g., Agilent ZORBAX 300SB-C8), 300Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q) |
| Mobile Phase B | 0.08% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 65% B over 30 minutes (linear) |
| Temperature | 40°C (Improves peak sharpness for proteins) |
Data Interpretation & Validation
When analyzing the chromatograms, you are looking for specific shifts that validate covalent labeling.
Chromatographic Logic
-
Retention Time Shift (+RT): The attachment of the 3-methoxybenzenesulfonyl group adds a hydrophobic aromatic ring to the protein surface.
-
Expectation: The labeled protein peak will elute later (higher %B) than the unlabeled control.
-
Magnitude: For a 20 kDa protein, a single label typically shifts RT by 0.5 – 1.5 minutes. Multiple labels will cause broadening or distinct multi-label peaks eluting even later.
-
-
UV Ratio (280/214): The MBSF moiety absorbs at 280 nm.
-
Validation: The ratio of Abs(280)/Abs(214) may increase slightly for the labeled peak compared to the native protein, confirming the presence of the aromatic label.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No RT Shift | pH too low during labeling | Increase pH to 8.0–8.5 to activate nucleophiles. |
| Broad/Smeared Peak | Heterogeneous labeling | Reduce MBSF concentration or incubation time to favor mono-labeling. |
| New Early Peak (Void) | Hydrolyzed MBSF | Optimize desalting/cleanup step before injection. |
| Precipitation | Excessive Hydrophobicity | Reduce MBSF molar excess; the protein may be over-labeled and aggregating. |
Visualizing the Analytical Logic
The following diagram details the decision tree for interpreting HPLC data after MBSF labeling.
Caption: Decision tree for interpreting RP-HPLC chromatograms of MBSF-labeled proteins.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): Another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Hymel, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6463. Link
-
Baranczak, A., et al. (2017). Fluorosulfates as latent electrophiles for protein conjugation. Bioconjugate Chemistry, 28(1), 11-16. Link
Precision Monitoring of SuFEx Kinetics: 19F NMR vs. Traditional Methods for 3-Methoxybenzenesulfonyl Fluoride
Topic: Precision Monitoring of 3-Methoxybenzenesulfonyl Fluoride (MBSF) SuFEx Reactions via 19F NMR Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the rapidly evolving landscape of click chemistry, This compound (MBSF) has emerged as a premier electrophile for Sulfur-Fluoride Exchange (SuFEx). Its utility lies in the unique stability-reactivity profile of the sulfonyl fluoride bond (
However, the kinetic profiling of MBSF presents a distinct analytical challenge. Traditional methods like TLC and HPLC-UV often fail to capture the subtle early-stage kinetics or require disruptive sampling. This guide objectively compares 19F NMR spectroscopy against these alternatives, establishing it as the superior modality for in situ quantitative monitoring. We provide a validated protocol demonstrating how the "fluorine handle" transforms MBSF into a self-reporting probe, offering real-time mechanistic insight that 1H NMR and LC-MS cannot match.
Technical Background: The Fluorine Advantage
MBSF contains a single fluorine atom attached to a hexavalent sulfur. This structural feature is the linchpin of the monitoring strategy.
-
The Probe: The
nucleus is 100% naturally abundant with a spin of 1/2, making it highly sensitive (83% of sensitivity). -
The Shift: Sulfonyl fluorides exhibit a distinct chemical shift in the range of +60 to +70 ppm (relative to
). -
The Binary Signal: In a typical SuFEx reaction (e.g., MBSF + Phenol
Sulfonate), the S-F bond is cleaved. The distinct Ar-SO2-F signal disappears and is replaced by the signal of the leaving group (e.g., fluoride ion or silyl fluoride). The organic product is "silent" in the 19F spectrum, creating a zero-background kinetic plot.
Comparative Analysis: 19F NMR vs. Alternatives
The following table contrasts 19F NMR with standard analytical techniques for monitoring MBSF sulfonylation.
| Feature | 19F NMR (Recommended) | HPLC / LC-MS | 1H NMR | TLC |
| Sampling Mode | In situ / Non-destructive | Ex situ / Destructive (requires quenching) | In situ | Ex situ |
| Time Resolution | High (Continuous acquisition) | Low (Discrete time points) | Medium | Very Low |
| Specificity | Absolute (Only F-species visible) | High (Separation required) | Low (Crowded aromatic region) | Low (Co-elution risks) |
| Quantification | Direct integration (qNMR) | Requires calibration curves | Direct integration | Semi-quantitative |
| Interference | None (Solvents/buffers are F-silent) | UV-active impurities | Solvent suppression/overlap | Stain sensitivity |
| Mechanistic Insight | Detects reactive intermediates (e.g., | Detects stable products only | Hard to distinguish S-F vs S-O species | None |
Critical Insight: The "Silent" Product Advantage
In 1H NMR, the conversion of MBSF to its sulfonate ester results in only minor chemical shift perturbations of the aromatic protons (typically < 0.1 ppm shifts for the meta-methoxy protons). This makes integration difficult during the reaction. In contrast, 19F NMR tracks the destruction of the starting material signal, providing a high-contrast "digital" readout of reaction progress.
Experimental Protocol: In Situ Monitoring Workflow
This protocol is designed for the SuFEx coupling of MBSF with a phenol using a silyl ether activation strategy (e.g., Tms-Phenol + MBSF
Materials & Setup
-
Reagent: this compound (MBSF).
-
Internal Standard (IS):
-Trifluorotoluene ( ppm) or Fluorobenzene ( ppm). Note: Ensure IS does not overlap with MBSF (+65.5 ppm). -
Solvent:
(Acetonitrile-d3) is preferred for SuFEx; non-deuterated solvents can be used if running "No-D" NMR with a coaxial insert. -
Instrument: 300 MHz NMR or higher (tuned to 282 MHz for 19F).
Step-by-Step Methodology
-
Baseline Acquisition (T=0):
-
Dissolve MBSF (0.1 mmol) and Internal Standard (0.1 mmol) in 0.6 mL solvent in an NMR tube.
-
Acquire a single-pulse 19F NMR spectrum (typically 8-16 scans).
-
Validate: Confirm the integration ratio of MBSF:IS is 1:1 (or 1:3 if using Trifluorotoluene). Record the exact chemical shift of MBSF (approx +65.5 ppm).
-
-
Reaction Initiation:
-
Add the nucleophile (e.g., aryl silyl ether) and catalyst (e.g., BTMG or DBU) directly to the NMR tube.
-
Cap and invert typically 3 times to mix. Do not vortex vigorously to avoid shimming issues.
-
-
Kinetic Loop:
-
Set up a "multi-zg" or arrayed experiment to acquire spectra every 2–5 minutes.
-
Parameter Lock: Ensure receiver gain (RG) is fixed after the first scan to allow consistent integration.
-
Relaxation Delay (D1): Set D1
(typically 5-10 seconds) for quantitative accuracy (qNMR).
-
-
Data Processing:
-
Phase and baseline correct all spectra.
-
Integrate the MBSF peak relative to the constant Internal Standard peak.
-
Plot
vs. Time.
-
Visualizations
Diagram 1: Reaction Logic & Signal Evolution
This diagram illustrates the chemical transformation and the corresponding shift in the 19F NMR spectrum.
Caption: 19F NMR tracks the transition from the reactant signal (+65 ppm) to the byproduct signal (-150 ppm), while the main organic product remains silent.
Diagram 2: Experimental Workflow
The operational steps for setting up the in-situ monitoring experiment.
Caption: Step-by-step workflow for continuous in-situ monitoring of SuFEx reactions using 19F NMR.
Data Interpretation Guide
When analyzing the spectra, look for these key indicators:
-
Reactant Decay: The MBSF peak at +65.5 ppm will decrease exponentially (pseudo-first-order conditions) or linearly depending on the kinetics.
-
Byproduct Appearance:
-
If using silyl ethers: Look for Trimethylsilyl fluoride (TMS-F) around -156 ppm .
-
If using aqueous conditions: Look for free Fluoride (
) around -119 ppm . -
Caution: In glass NMR tubes, HF generated can react with the glass to form
(approx -130 ppm).
-
-
Mass Balance Check: Summing the integrals of the Reactant (MBSF) and the Leaving Group (Fluoride species) should remain constant relative to the Internal Standard throughout the run. If this sum decreases, it indicates volatile loss (e.g.,
gas formation) or precipitation.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Lomer, D., et al. (2017). "Comparison of 19F NMR and 14C Measurements for the Assessment of ADME of BYL719 (Alpelisib) in Humans." Drug Metabolism and Disposition.
-
Yu, J., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Accounts of Chemical Research.
-
Magritek Application Note. (2022). "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR."
-
Sigma-Aldrich. "this compound Product Specification."
Sources
comparing SuFEx to strain-promoted alkyne-azide cycloaddition (SPAAC)
Executive Summary: The Divergence of "Click"
While both Sulfur-Fluoride Exchange (SuFEx) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) fall under the umbrella of "Click Chemistry," they serve fundamentally different masters in the laboratory.
-
SPAAC is the gold standard for observation . It is a true bioorthogonal reaction designed to operate in the complex milieu of a living cell without interacting with native biomolecules. It is the tool of choice for imaging, metabolic labeling, and tracking.
-
SuFEx is the gold standard for function . It is a "proximity-enabled" reaction that thrives on interaction with native biology (specifically tyrosine, lysine, and serine residues). It is the modern engine for covalent drug discovery and polymer synthesis.
This guide dissects the mechanistic, kinetic, and practical differences between these two powerful methodologies to help you select the correct tool for your experimental goals.
Mechanistic & Kinetic Deep Dive
Reaction Mechanisms
The fundamental difference lies in the activation energy source. SPAAC relies on ring strain (enthalpic release) to drive the reaction forward without a catalyst. SuFEx relies on environmental activation (stabilization of the fluoride leaving group) or specific catalysis.
Diagram 1: Mechanistic Pathways
Caption: Comparison of SuFEx (top) requiring environmental stabilization vs. SPAAC (bottom) driven by intrinsic ring strain.
Kinetic Comparison
SPAAC kinetics are intrinsic to the reagent (tunable by ring strain). SuFEx kinetics are extrinsic (dependent on the protein microenvironment or catalyst).
| Feature | SuFEx (Sulfonyl Fluoride) | SPAAC (DBCO/BCN) |
| Primary Driver | S-F bond cleavage (heterolytic) | Ring strain release (~18 kcal/mol) |
| Rate Constant ( | Variable: • Solution (uncatalyzed): Negligible• Solution (catalyst): Fast• Protein Pocket: 10 – 160,000 M⁻¹ h⁻¹ (context dependent) | Consistent: • DBCO: ~0.3 – 1.0 M⁻¹ s⁻¹• BCN: ~0.1 – 0.3 M⁻¹ s⁻¹• BARAC: ~1.0 M⁻¹ s⁻¹ |
| Bioorthogonality | Moderate: Can react with Tyr/Lys/His/Ser in specific pockets. | High: Inert to native amines, thiols, and hydroxyls. |
| Linker Size | Small/Flat: Minimal steric footprint. | Bulky: Large hydrophobic cyclooctyne ring. |
| Stability | High: Resistant to reduction, hydrolysis, and thermolysis. | High: Triazole is chemically inert; Cyclooctyne can react with thiols over time. |
Experimental Workflows
Protocol A: SuFEx for Covalent Protein Modification
Goal: To covalently label a target protein at a specific non-cysteine residue (e.g., Tyrosine).
Reagents:
-
Target Protein (10 µM in PBS, pH 7.4)
-
SuFEx Probe (e.g., Aryl-fluorosulfate or Sulfonyl fluoride derivative)[1][2][3]
-
(Optional) Catalyst: DBU or BTMG (for synthetic applications, avoid in live cells)
Step-by-Step:
-
Probe Preparation: Dissolve SuFEx probe in DMSO to create a 10 mM stock.
-
Incubation: Add probe to protein solution (final conc: 10–100 µM).
-
Note: Unlike cysteine-reactive probes (acrylamides), SuFEx probes often require longer incubation (1–4 hours) or specific "activation pockets" on the protein surface.
-
-
Quenching: Quench unreacted probe with excess Tris buffer or by gel filtration.
-
Analysis: Analyze by Intact Protein LC-MS.
-
Validation: Look for a mass shift of +Probe MW minus HF (approx -20 Da). The loss of HF is the signature of a successful SuFEx event.
-
Protocol B: SPAAC for Live Cell Imaging
Goal: To label cell-surface glycans with a fluorophore.
Reagents:
-
Cells metabolically labeled with Azido-sugar (e.g., Ac4GalNAz)
-
DBCO-Fluorophore (e.g., DBCO-Cy5)[4]
Step-by-Step:
-
Metabolic Labeling: Incubate cells with 50 µM Ac4GalNAz for 24–48 hours. The azide is incorporated into cell surface glycoproteins.
-
Wash: Wash cells 2x with PBS + 1% BSA to remove free sugar.
-
Labeling: Add DBCO-Cy5 (10–50 µM) in complete media or PBS.
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Note: SPAAC is slower than Tetrazine ligation; 1 hour is standard.
-
-
Wash & Image: Wash 3x with PBS to remove excess dye. Fix or image live.
Decision Matrix: Which Chemistry to Choose?
Use the following logic tree to determine the appropriate chemistry for your application.
Diagram 2: Selection Decision Tree
Caption: Decision tree for selecting between SuFEx, SPAAC, and alternative chemistries based on application.
Critical Analysis & Expert Insights
The "Proximity" Factor
SuFEx is often misunderstood as a "slow" reaction. In solution, a sulfonyl fluoride is indeed stable (t1/2 in water > months). However, when a SuFEx probe binds to a protein pocket, the local environment (protonated side chains, H-bond donors) can accelerate the reaction rate by orders of magnitude (proximity effect). This makes SuFEx ideal for Targeted Covalent Inhibitors (TCIs) where you want the drug to be inert in the bloodstream (high safety profile) but highly reactive once bound to the target (high potency).
Steric Penalty in SPAAC
While SPAAC is bioorthogonal, the reagents are bulky. A DBCO group is a large, hydrophobic multicyclic ring. Attaching this to a small drug molecule can significantly alter its pharmacokinetics, solubility, and binding affinity. In contrast, the SuFEx handle (-SO2F) is small, isosteric with a phosphate group, and often improves metabolic stability.
Linker Stability
SuFEx creates S-N (sulfonamide) or S-O (sulfonate) bonds. These are exceptionally stable in biological systems, often more so than the esters or amides used in traditional conjugation. SPAAC creates triazoles, which are also stable, but the cyclooctyne precursors can suffer from "thiol-yne" side reactions with serum albumin if not carefully handled.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Dong, J., Sharpless, K. B., et al. (2014).[8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[8][9][10] Angewandte Chemie. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link
-
Jones, L. H. (2020).[11] Structure-based design and analysis of SuFEx chemical probes. Journal of the American Chemical Society. Link
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link
-
Liu, F., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context.[12][13] Chemical Science. Link
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
Precision vs. Ubiquity: 3-Methoxybenzenesulfonyl Fluoride vs. Isothiocyanates for Protein Labeling
This guide provides an in-depth technical comparison between 3-Methoxybenzenesulfonyl fluoride (MBSF) —representing the next-generation SuFEx (Sulfur-Fluoride Exchange) chemistry—and Isothiocyanates (ITCs) , the classical standard for amine conjugation.
Executive Summary
For decades, Isothiocyanates (ITCs) (e.g., FITC, TRITC) have been the workhorses of protein labeling, offering rapid, broad-spectrum modification of primary amines.[1] However, their instability in aqueous solution and lack of site-specificity limit their utility in precision chemical biology.
This compound (MBSF) represents a paradigm shift. As a "privileged warhead" in SuFEx click chemistry , it offers "latent" electrophilicity—remaining inert in physiological buffers until activated by a specific protein microenvironment.[2] This guide compares the two chemistries, demonstrating why MBSF is the superior choice for context-dependent probing and stable linker assembly, while ITCs remain the go-to for bulk surface labeling.
Part 1: Mechanistic Distinctiveness[3]
Isothiocyanates (ITCs): The "Always-On" Electrophile
ITCs rely on a classic nucleophilic addition mechanism. The central carbon of the isothiocyanate group (
-
Reaction Product: Thiourea linkage.
-
Constraint: The reaction competes directly with hydrolysis. The reagent degrades rapidly in water, necessitating large molar excesses.
-
Selectivity: Low. ITCs label any accessible amine with a suitable pKa.
This compound (MBSF): The "Smart" Warhead
MBSF operates via SuFEx (Sulfur-Fluoride Exchange) . Unlike sulfonyl chlorides, the sulfonyl fluoride bond (
-
Reaction Product: Sulfonamide (with Lys) or Sulfonate Ester (with Tyr/Ser).
-
Constraint: Slower kinetics compared to ITCs in the absence of a catalyst.
-
Selectivity: High. It exhibits "context-dependent" reactivity, often labeling specific residues in binding pockets or catalytic sites while ignoring solvent-exposed amines.
Visualizing the Mechanisms
Caption: Comparative reaction pathways. ITCs form thioureas via direct addition, while MBSF undergoes Sulfur-Fluoride Exchange (SuFEx) to form highly stable sulfonamide or sulfonate linkages.
Part 2: Performance Comparison
Stability and Hydrolysis
The most critical differentiator is aqueous stability.
-
MBSF: Can be stored in aqueous buffer at neutral pH for hours to days without significant degradation. This allows for long incubation times (equilibrium labeling) and low background.
-
ITCs: Rapidly hydrolyze to non-reactive amines. This requires the user to add the reagent immediately before mixing and often results in "dead" probe contaminating the sample.
Bond Stability (The Conjugate)
-
Thiourea (ITC): Generally stable but susceptible to oxidation and Edman-like degradation (cyclization) at the N-terminus, leading to label loss over time.
-
Sulfonamide (MBSF): Extremely robust. Resistant to hydrolysis, oxidation, and varying pH/temperature conditions. Ideal for harsh downstream processing (e.g., mass spectrometry workflows).
Selectivity Profile
| Feature | Isothiocyanates (e.g., FITC) | This compound (MBSF) |
| Primary Target | Lysine ( | Lysine, Tyrosine, Serine, Histidine |
| Reactivity Driver | pKa (requires deprotonated amine) | Protein Microenvironment (Context) |
| Labeling Pattern | Stochastic (Surface amines) | Site-Selective (often pockets/active sites) |
| Reagent Hydrolysis | High ( | Negligible ( |
| Linkage Type | Thiourea | Sulfonamide / Sulfonate Ester |
| Bio-orthogonality | Low | High (Latent electrophile) |
Part 3: Experimental Protocols
Protocol A: Broad Labeling with Isothiocyanate (FITC)
Use this for: Flow cytometry, bulk fluorescence tagging.
-
Buffer Prep: Prepare 0.1 M Sodium Carbonate buffer, pH 9.0. (High pH is required to deprotonate lysines).
-
Protein Prep: Exchange protein into carbonate buffer. Concentration should be >2 mg/mL.
-
Dye Solubilization: Dissolve FITC in anhydrous DMSO immediately before use (10 mg/mL). Do not store.
-
Reaction: Add FITC to protein at a 15-20 molar excess. Mix immediately.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Quenching: Add 50 mM Ammonium Chloride or Tris (pH 8.0) to quench unreacted ITC.
-
Purification: Gel filtration (Sephadex G-25) or dialysis to remove free dye.
Protocol B: Precision Labeling with MBSF (SuFEx)
Use this for: Activity-based protein profiling (ABPP), covalent inhibitor screening, or stable linker assembly.
-
Buffer Prep: PBS (pH 7.4) or HEPES (pH 7.5). No high pH shock required.
-
Protein Prep: Protein can be at lower concentrations (0.5 - 1 mg/mL).
-
Reagent Solubilization: Dissolve this compound in DMSO (10-50 mM stock). Stock is stable at -20°C for months.
-
Reaction: Add MBSF to protein.
-
For Affinity Labeling: 1-2 molar excess is often sufficient if the probe binds the pocket.
-
For Surface Assembly: 10-50 molar excess may be required due to lower intrinsic reactivity.
-
-
Incubation: Incubate for 4–12 hours at room temperature (or 37°C). The stability of MBSF permits overnight reactions to drive completion.
-
Quenching: Not strictly necessary for stability, but excess reagent can be removed via spin columns.
-
Analysis: Analyze via LC-MS/MS. The covalent adduct (+170.19 Da for 3-methoxybenzenesulfonyl) is stable during ionization.
Part 4: Decision Logic for Researchers
When should you choose MBSF over the traditional ITC?
Caption: Decision matrix for selecting between ITC and MBSF chemistries based on experimental intent.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets). Link
-
Broussard, T. C., et al. (2016). Isothiocyanate-based probes for chemoproteomic profiling. Current Protocols in Chemical Biology. Link
-
Sigma-Aldrich. Product Specification: this compound (ALD00094).[3][4] Link
Sources
Validation of Protein Conjugation by ELISA: A Strategic Comparison & Protocol Guide
Executive Summary: The "Black Box" of Conjugation
In bioconjugation—whether linking a drug to an antibody (ADC), a fluorophore to a protein, or a hapten to a carrier—the critical question is not just "Did the chemistry happen?" but "Is the conjugate functional?"
While SDS-PAGE reveals molecular weight shifts and SEC-HPLC assesses aggregation, neither confirms the simultaneous presence of both moieties in a functional state. ELISA (Enzyme-Linked Immunosorbent Assay) stands apart as the only high-throughput method capable of "Coincidence Detection" —validating that the protein is physically linked to the payload while retaining its biological binding activity.
This guide objectively compares ELISA against standard alternatives and provides a self-validating protocol for confirming successful conjugation.
Strategic Comparison: ELISA vs. SDS-PAGE vs. SEC-HPLC
To choose the right validation tool, one must understand the limitations of physical characterization versus functional interrogation.
Comparative Analysis Table
| Feature | ELISA (Sandwich/Bridge) | SDS-PAGE | SEC-HPLC |
| Primary Output | Functional Linkage (Proves A is linked to B) | Molecular Weight (Infers linkage via mass shift) | Purity & Aggregation (Hydrodynamic radius) |
| Throughput | High (96/384 samples) | Low (10–15 samples) | Low (1 sample/20 mins) |
| Sensitivity | High (pg/mL range) | Moderate (ng range) | Low (µg range) |
| Stoichiometry Data | Indirect (requires standard curve) | Semi-Quantitative (Band density) | Quantitative (Peak area) |
| Functional Verification | Yes (Requires antigen binding) | No (Denatured state) | No (Separation only) |
| Cost Per Sample | Low | Low | High (Column/Solvents) |
Expert Insight: Why ELISA Wins for Validation
-
The "False Positive" Trap of SDS-PAGE: A smear on a gel suggests conjugation but cannot distinguish between a functional conjugate and a denatured protein aggregate.
-
The Specificity of ELISA: By designing a "Sandwich" where the Capture Antibody binds the Protein and the Detection Antibody binds the Payload (or vice versa), a positive signal mathematically requires the two components to be linked. Free protein or free payload will not generate a signal.
The Core Concept: Coincidence Detection
The most robust way to validate conjugation is the Heterogeneous Sandwich ELISA . This method acts as a logic gate: IF (Protein Binds) AND (Payload is Present) THEN (Signal).
Visualizing the Mechanism
The following diagram illustrates the "Bridge" concept used to validate an Antibody-Drug Conjugate (ADC) or Biotinylated Antibody.
Figure 1: The "Bridge" ELISA mechanism. Signal is only generated if the antibody binds the antigen AND possesses the biotin tag to recruit Streptavidin.
Detailed Protocol: Validation of Antibody Biotinylation
This protocol demonstrates how to validate that an antibody has been successfully biotinylated. This is a Self-Validating System because it includes controls that rule out non-specific binding and confirm assay integrity.
Prerequisites
-
Analyte: Biotinylated Antibody (Target Ab).[1]
-
Capture Agent: Purified Antigen (specific to Target Ab).
-
Detection Agent: Streptavidin-HRP (SA-HRP).
-
Substrate: TMB.
Step-by-Step Methodology
Phase 1: Surface Preparation (The Trap)
-
Coating: Dilute the Capture Antigen to 2 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6). Dispense 100 µL/well into a high-binding polystyrene plate.
-
Incubation: Seal and incubate overnight at 4°C.
-
Why? Cold incubation promotes passive adsorption without protein denaturation.
-
-
Blocking: Decant and add 300 µL/well of Blocking Buffer (PBS + 2% BSA). Incubate 2 hours at RT.
-
Critical: Do not use non-fat milk if validating biotin, as milk contains endogenous biotin which causes high background.
-
Phase 2: The Interrogation (Binding & Detection)
-
Washing: Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).
-
Sample Addition (Titration):
-
Prepare a serial dilution of your Biotinylated Ab (Start at 1 µg/mL, 1:2 dilutions).
-
Control A (Negative): Unconjugated Antibody (same concentration). Validates that SA-HRP doesn't bind the Ab itself.
-
Control B (Specificity): Irrelevant Biotinylated Protein (e.g., Biotin-BSA). Validates that binding is antigen-specific.
-
Add 100 µL/well.[1] Incubate 1 hour at RT.
-
-
Washing: Wash plate 4x with PBS-T. Aggressive washing is key here to remove free biotin.
-
Detection: Add 100 µL/well of Streptavidin-HRP (1:5,000 to 1:10,000 dilution). Incubate 45 mins at RT.
Phase 3: Readout
-
Final Wash: Wash plate 5x with PBS-T.
-
Development: Add 100 µL TMB Substrate. Incubate 10–15 mins in the dark (blue color develops).
-
Stop: Add 100 µL Stop Solution (1M H₂SO₄). Color turns yellow.[2]
-
Measurement: Read OD at 450 nm.
Data Interpretation
| Scenario | OD 450nm (Sample) | OD 450nm (Unconjugated Control) | Interpretation |
| Success | High (> 1.0) | Low (< 0.1) | Conjugation successful; Ab is functional. |
| Failed Conjugation | Low (< 0.1) | Low (< 0.1) | Chemistry failed OR Ab inactivated. |
| Over-Biotinylation | Low (< 0.5) | Low (< 0.1) | Steric hindrance blocked antigen binding. |
| Background Noise | High (> 1.0) | High (> 0.5) | SA-HRP is binding non-specifically (Block better). |
Troubleshooting & Optimization (The "Expertise" Pillar)
Even with a perfect protocol, artifacts occur. Here is the causality behind common failures:
The "Hook Effect" (Prozone Phenomenon)
-
Symptom: Signal decreases at the highest concentrations of the conjugate.
-
Cause: Massive excess of conjugate saturates the plate surface in a disordered manner, or free biotin (unremoved) competes for the Streptavidin.
-
Fix: Always run a full dilution curve. Do not rely on a single point measurement.
High Background in "Negative" Controls
-
Cause: "Sticky" hydrophobic payloads (common in ADCs) causing the conjugate to bind the plastic plate rather than the antigen.
-
Fix: Add 0.05% Tween-20 to the sample diluent (not just wash buffer) to deter hydrophobic interactions with the plastic.
Low Signal despite Successful Chemistry
-
Cause: Over-conjugation. If too many lysines in the CDR (Complementarity Determining Region) are modified, the antibody loses affinity for the antigen.
-
Fix: Reduce the molar excess of the labeling reagent during conjugation. Use ELISA to compare the EC50 of the conjugate vs. the naked antibody.
Workflow Visualization
The following diagram outlines the complete lifecycle of the validation process, ensuring no steps are skipped.
Figure 2: Integrated workflow. Note that Purification is critical before ELISA to remove free payload that could compete for detection.
References
-
Bio-Rad Antibodies. Protocol: Sandwich ELISA with Streptavidin-Biotin Detection. (Accessed 2024).[2][3] Standard operating procedures for biotin-streptavidin systems. [Link]
-
Rispens, T., et al. (2016).[4] Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA.[4][5] Journal of Immunological Methods. Describes advanced methods for quantifying conjugation ratios. [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. addgene.org [addgene.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Determining the Degree of Labeling (DOL) of Sulfonyl Fluoride Conjugates
Introduction: The SuFEx Context
Sulfonyl fluoride (SF) conjugates represent a distinct class of covalent protein modifications enabled by Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional NHS-esters that rapidly react with surface lysines, SF probes function as "latent" electrophiles. They are generally stable in aqueous buffer but react rapidly when positioned in proximity to a nucleophile (Tyrosine, Lysine, Serine, or Histidine) within a specific protein microenvironment.
This context-dependent reactivity presents a unique challenge for determining the Degree of Labeling (DOL). While a standard NHS-reaction might yield a statistical distribution of labels, an SF reaction often targets specific pockets. However, at high concentrations or long incubation times, SF probes can exhibit promiscuity. Therefore, accurately determining DOL is not just about quantifying the payload; it is a critical validation of the probe's specificity and mechanism of action.
This guide compares three primary methodologies for DOL determination, ranked by their resolution and applicability to different probe types (fluorescent vs. "dark" small molecules).
Decision Matrix: Selecting the Right Method
The choice of method depends heavily on the physicochemical properties of your SF payload and the required resolution.
Figure 1: Decision tree for selecting the appropriate DOL determination method based on probe properties and analytical needs.
Method 1: UV-Vis Spectroscopy (Absorbance)
Best For: Fluorescent SF probes (e.g., Sulfo-Cyanine-SF, Dansyl-SF) where the payload has a known extinction coefficient (
Principle
This method relies on the Beer-Lambert law. It assumes the protein absorbs at 280 nm and the SF probe absorbs at a distinct
Protocol
-
Purification: Remove all unreacted SF probe. SuFEx probes are often hydrophobic; use a desalting column (e.g., Zeba Spin) or dialysis. Note: Extensive washing is critical as non-covalently bound SF probes can mimic high DOL.
-
Measurement: Measure absorbance at 280 nm (
) and the probe's maximum wavelength ( ). -
Calculation:
- : Extinction coefficient of the protein (M⁻¹cm⁻¹).[1]
- : Extinction coefficient of the SF probe.
-
: Correction Factor (
of the pure free dye).
Critical Considerations for SF Probes
-
Environment Sensitivity: Unlike NHS-dyes, SF probes often target hydrophobic pockets. The
of a probe buried in a hydrophobic pocket may differ from its value in aqueous buffer, leading to errors of 10-20%. -
Quenching: If the SF probe drives dimerization or aggregation (common with hydrophobic warheads), self-quenching can artificially lower the
reading.
Method 2: Intact Protein LC-MS (The Gold Standard)
Best For: Small molecule SF inhibitors ("dark" probes), fragment screening, and determining heterogeneity (D0, D1, D2 distribution).
Principle
Intact Mass Spectrometry (MS) measures the total mass of the protein species. Since the mass of the SF modification is known (Mass of Probe minus Mass of Fluoride leaving group), MS can resolve unlabeled (D0), mono-labeled (D1), and multi-labeled (D2+) species. This is the only method that proves the covalent nature of the bond (mass shift) and quantifies the distribution.
Protocol
-
Sample Prep: Dilute conjugate to ~0.1 mg/mL in 0.1% Formic Acid (FA). If the protein contains disulfides, keep non-reduced to maintain structure, or reduce with DTT if checking for subunit labeling.
-
LC Separation: Inject onto a C4 or C8 column (e.g., Agilent PLRP-S or Waters BioResolve).
-
Gradient: 5% to 90% Acetonitrile with 0.1% FA over 10-15 minutes.
-
-
MS Acquisition: ESI-TOF or Orbitrap in positive mode.
-
Data Analysis (Deconvolution): Use software (e.g., BioPharma Finder, MassHunter) to deconvolute the charge envelope into zero-charge mass spectra.
Calculation (Weighted Average DOL)
-
Where
is the number of labels (0, 1, 2...). -
is the peak height or area of the species with
labels.
Visualizing the Workflow
Figure 2: Workflow for Intact Protein LC-MS analysis.[2][3] The deconvolution step is critical for resolving the distinct mass shifts (+Probe -HF) associated with SuFEx conjugation.
Method 3: Hydrophobic Interaction Chromatography (HIC)
Best For: Routine QC of conjugates where the probe significantly alters hydrophobicity (e.g., hydrophobic drug payloads).
Principle
HIC separates proteins based on surface hydrophobicity using a salt gradient (high salt to low salt).[4][5] Conjugation of a hydrophobic SF probe typically increases retention time. This allows physical separation and UV-quantification of D0, D1, and D2 species without a mass spectrometer.
Protocol
-
Column: Butyl or Phenyl HIC column (e.g., TSKgel Butyl-NPR).
-
Buffers:
-
Buffer A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0.
-
Buffer B: 50 mM Phosphate, pH 7.0 (No salt).
-
-
Gradient: Linear gradient from 0% B to 100% B (decreasing salt) over 15-20 minutes.
-
Analysis: Integrate UV peak areas (280 nm or 214 nm).
Comparative Analysis Summary
| Feature | Method 1: UV-Vis | Method 2: Intact LC-MS | Method 3: HIC / RP-HPLC |
| Primary Output | Average DOL (Scalar value) | Distribution (D0, D1, D2...) | Distribution (D0, D1, D2...) |
| Probe Requirement | Must be chromogenic | Any mass shift (>100 Da) | Must alter hydrophobicity |
| Precision | Low (± 0.2 - 0.5) | High (± 0.05) | Medium-High |
| Throughput | High (Plate reader capable) | Medium (15 min/sample) | Medium (20 min/sample) |
| SuFEx Specificity | Cannot detect non-covalent binding | Confirms covalent bond (mass shift) | Separates species physically |
| Cost/Complexity | Low | High | Medium |
Expert Insight: The "Self-Validating" Protocol
For SuFEx development, LC-MS is the mandatory validation step .
-
Run Intact MS to determine the global DOL and ensure you haven't over-labeled (e.g., hitting 5 residues when you targeted 1).
-
Perform Peptide Mapping (Tryptic Digest MS/MS) to confirm the site of labeling. Since SF probes can react with Tyr, Lys, or His, knowing where it reacted is as important as how much reacted.
-
Once validated, transfer to HIC or UV-Vis for routine batch-to-batch QC.
References
-
SuFEx Chemistry Fundamentals: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link
-
SF Probe Reactivity: Narayanan, A., & Jones, L. H.[6] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015. Link
-
Intact MS for DOL: "LC/MS Based Quantitation of Intact Proteins for Bioanalytical Applications." Agilent Technologies Application Note, 2017. Link
-
HIC for Conjugates: "Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations." Waters Corporation Application Note. Link
-
General DOL Calculation: "Calculate dye:protein (F/P) molar ratios." Thermo Fisher Scientific Tech Tip. Link
Sources
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. agilent.com [agilent.com]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
Kinetic Profiling of 3-Methoxybenzenesulfonyl Fluoride: A Comparative SuFEx Analysis
Executive Summary
3-Methoxybenzenesulfonyl fluoride (MBSF) represents a strategic "Goldilocks" reagent in the sulfur-fluoride exchange (SuFEx) toolkit. Unlike its para-substituted isomer (4-methoxy) which is deactivated by resonance, the 3-methoxy variant leverages the inductive electron-withdrawing effect (+I) of the meta-alkoxy group to enhance electrophilicity at the sulfur center without compromising the characteristic hydrolytic stability of the sulfonyl fluoride motif.
This guide provides a technical comparison of MBSF against standard alternatives (PMSF, Benzenesulfonyl Chloride), offering kinetic insights for researchers designing covalent probes, activity-based protein profiling (ABPP) agents, and late-stage drug functionalization.
Chemical Profile & Mechanistic Basis[1][2]
The "Meta" Advantage
The reactivity of benzenesulfonyl fluorides is governed by the Hammett equation (
-
4-Methoxy (Para): Strong resonance donation (
) significantly deactivates the sulfur center, making it sluggish toward nucleophiles. -
3-Methoxy (Meta): Resonance effects are decoupled. The electronegative oxygen exerts a purely inductive electron-withdrawing effect (
).
Consequently, MBSF is kinetically faster than unsubstituted benzenesulfonyl fluoride, making it an ideal candidate when moderate reactivity enhancement is required without resorting to highly unstable nitro-substituted derivatives.
SuFEx Mechanism
The reaction proceeds via a concerted substitution at the hexavalent sulfur center. Unlike sulfonyl chlorides, which are prone to non-specific hydrolysis, MBSF requires specific environmental activation (e.g., H-bonding in a protein active site or specific organocatalysts) to eject the fluoride leaving group.
Figure 1: Mechanism of SuFEx reaction for MBSF. The meta-methoxy group inductively destabilizes the ground state, lowering the activation energy for nucleophilic attack.
Comparative Kinetic Performance
Comparison Matrix: MBSF vs. Common Alternatives
The following table synthesizes kinetic data trends derived from Hammett analyses and hydrolytic stability studies.
| Feature | This compound (MBSF) | PMSF (Phenylmethylsulfonyl fluoride) | Benzenesulfonyl Chloride |
| Primary Use | Tunable Covalent Probe / SuFEx Linker | Serine Protease Inhibitor | Synthesis Intermediate |
| Hydrolytic Stability (pH 7) | High ( | Low ( | Very Low ( |
| Reactivity Mechanism | SuFEx (Context-dependent) | Non-specific Serine acylation | Rapid Nucleophilic Substitution |
| Electronic Effect | Mild Activation ( | N/A (Alkyl sulfonyl) | N/A |
| Selectivity | High (Requires activation) | Moderate (Targets Ser/Cys) | Low (Promiscuous) |
Kinetic Analysis
-
Vs. Sulfonyl Chlorides: MBSF is orders of magnitude more stable in aqueous buffer. While benzenesulfonyl chloride hydrolyzes rapidly (
), MBSF remains intact, allowing for "incubation" experiments in biological media without rapid degradation. -
Vs. PMSF: PMSF is a standard inhibitor but suffers from rapid hydrolysis in water.[1] MBSF offers a more stable warhead for probes that require longer equilibrium times or in vivo application.
-
Substituent Effects (Hammett):
-
Relative Rate (
) predicted via Hammett equation ( for sulfonylation):
-
Experimental Protocols
Protocol A: Hydrolytic Stability Assay (NMR)
Objective: To validate the stability of MBSF in aqueous-organic mixtures suitable for biological assays.
-
Preparation: Dissolve MBSF (10 mM) in
-Acetonitrile ( mL). -
Initiation: Add
mL of Deuterated Phosphate Buffer (pH 7.4, 100 mM). -
Monitoring: Transfer immediately to an NMR tube. Acquire
F NMR spectra every 30 minutes for 12 hours.-
MBSF Signal:
ppm (Singlet). -
Free Fluoride Signal:
ppm.
-
-
Analysis: Plot the integration ratio of [MBSF] / ([MBSF] + [F-]) over time.
-
Expectation: < 5% hydrolysis over 12 hours.
-
Protocol B: Kinetic Aminolysis Assay
Objective: To determine the second-order rate constant (
-
Stock Solutions:
-
MBSF: 100 mM in DMSO.
-
Benzylamine: 500 mM in DMSO.
-
-
Reaction Setup:
-
Dilute MBSF to 1 mM in reaction buffer (PBS pH 7.4).
-
Add Benzylamine at varying excess concentrations (10, 20, 50, 100 mM) to create pseudo-first-order conditions.
-
-
Detection: Monitor the reaction via HPLC (UV at 254 nm) or LC-MS.
-
Track the disappearance of the MBSF peak and appearance of the sulfonamide product.
-
-
Calculation:
-
Plot
vs. time to get . -
Plot
vs. [Amine] to determine the slope, which equals the second-order rate constant .
-
Figure 2: Workflow for determining second-order rate constants (
Applications in Drug Discovery[4]
-
Covalent Fragment Screening: MBSF fragments can be screened against protein targets. The 3-methoxy group provides a unique vector for SAR (Structure-Activity Relationship) exploration while maintaining sufficient reactivity for hit identification.
-
Proximity-Induced Reactivity: Used in "Biocompatible" click chemistry where the sulfonyl fluoride only reacts when brought into proximity with a nucleophile by a ligand-binding event (e.g., in TTR kinetic stabilizers).
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Provides
values: 3-OMe = 0.12, 4-OMe = -0.27). -
Liler, M. (1980).[2] "The kinetics of hydrolysis of substituted benzenesulfonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2.[2] (Establishes Hammett
values for sulfonyl electrophiles). -
GoldBio. "3 Key Differences Between AEBSF and PMSF Protease Inhibitors." (Comparative stability data for PMSF).
Sources
comparative stability of SuFEx vs maleimide protein conjugates
Comparative Stability of SuFEx vs. Maleimide Protein Conjugates[1][2]
Executive Summary This guide provides a technical comparison between Sulfur-Fluoride Exchange (SuFEx) and traditional Maleimide-Thiol bioconjugation chemistries. While maleimide chemistries have long been the industry standard for cysteine modification, they suffer from inherent instability in physiological environments due to the retro-Michael pathway.[3][4] SuFEx, a "click chemistry" modality targeting tyrosine or lysine residues, offers a kinetically stable, covalent alternative that resists hydrolysis and thiol exchange. This document details the mechanistic divergence, stability profiles, and validation protocols for both methods.
Mechanistic Comparison
The stability difference between SuFEx and Maleimide conjugates is rooted in their bond thermodynamics and reversibility.
Maleimide-Thiol Conjugation (The Standard)
-
Mechanism: Michael addition of a thiolate (Cys) to an
-unsaturated ketone (Maleimide). -
The Flaw (Retro-Michael): The resulting thiosuccinimide ring is not thermodynamically inert. In plasma, the reaction is reversible. The maleimide can detach (retro-Michael) and exchange with abundant circulating thiols like Human Serum Albumin (HSA) or Glutathione (GSH) .
-
Mitigation: Hydrolysis of the succinimide ring (ring-opening) prevents retro-Michael, but this process is slow and uncontrolled for standard N-alkyl maleimides.
SuFEx Conjugation (The Challenger)
-
Mechanism: Nucleophilic substitution at a hexavalent sulfur center (
). Common reagents include Aryl Fluorosulfates ( ) or Sulfonyl Fluorides ( ) . -
The Advantage: The S-F bond is highly stable ("sleeping beauty") until activated by a specific protein environment or catalyst. Once the fluoride is displaced by a nucleophile (e.g., Tyrosine phenol), the resulting S-O (sulfate) or S-N (sulfamoyl) bond is extremely robust, resisting both hydrolysis and exchange reactions.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence. Maleimide conjugates exist in equilibrium, risking payload loss via retro-Michael addition. SuFEx forms an irreversible covalent bond via fluoride displacement.
Stability Profile Analysis
The following data summarizes comparative stability in physiological-mimicking conditions (PBS, pH 7.4, 37°C) and challenging environments (Plasma/GSH).
Table 1: Comparative Stability Metrics
| Parameter | Maleimide-Thiol Conjugate | SuFEx (Aryl Fluorosulfate) Conjugate |
| Bond Type | Thioether (Succinimide ring) | Sulfate Ester / Sulfamate |
| Reversibility | Reversible (Retro-Michael) | Irreversible (Covalent) |
| Plasma Stability ( | ~2–5 days (varies by linker) | > 14 days (negligible loss) |
| Thiol Exchange (1mM GSH) | 30–50% loss over 7 days | < 1% loss over 7 days |
| Hydrolysis Risk | High (Ring opening required for stability) | Low (Stable at pH 2–10) |
| Selectivity | Cysteine (High) | Tyrosine / Lysine (Tunable) |
Key Insight: Maleimide conjugates often require "post-conjugation stabilization" (forcing hydrolysis) to achieve the stability that SuFEx conjugates possess natively.
Experimental Protocols
To validate these claims in your own lab, use the following protocols for conjugation and stability testing.
Protocol A: Synthesis of Conjugates
1. Maleimide-Cysteine Conjugation (Standard)
-
Reagents: Protein (10 mg/mL), TCEP (Reductant), Maleimide-Linker-Payload.
-
Step 1: Reduce protein disulfides or uncap free cysteines with 2-3 eq. TCEP for 1h at 37°C.
-
Step 2: Add Maleimide linker (5–10 eq.) to reduced protein.
-
Step 3: Incubate 1h at RT or 4°C.
-
Step 4: Quench with excess N-acetylcysteine. Desalt via Zeba spin column.
2. SuFEx-Tyrosine Conjugation
-
Reagents: Protein (10 mg/mL), Aryl Fluorosulfate Linker.
-
Note: No reduction required; targets surface Tyrosines.
-
Step 1: Buffer exchange protein into 50 mM Phosphate, pH 8.0 (slightly basic pH aids Tyr-phenolate formation).
-
Step 2: Add Aryl Fluorosulfate linker (10–50 eq., depending on reactivity).
-
Step 3: Incubate 4–16h at 37°C. (SuFEx is slower than Michael addition; "sleeping beauty" kinetics).
-
Step 4: Remove excess small molecule via dialysis or size-exclusion chromatography (SEC).
Protocol B: Plasma/GSH Stability Assay
This assay quantifies the "Retro-Michael" loss for Maleimide and the hydrolytic stability for SuFEx.
Materials:
-
Human Plasma (pooled) or 1 mM Glutathione (GSH) in PBS.
-
LC-MS (Q-TOF or Orbitrap).
Workflow:
-
Preparation: Dilute conjugate to 1 mg/mL in Plasma or GSH solution.
-
Incubation: Store at 37°C.
-
Sampling: Take aliquots at T=0, 24h, 48h, 96h, and 7 days.
-
Analysis:
-
Intact Mass: Analyze via LC-MS.
-
Calculation: Calculate Drug-to-Antibody Ratio (DAR) or % Conjugate Remaining .
-
Flag: For Maleimide, look for the appearance of Protein+GSH adducts or Albumin-Linker adducts.
-
Stability Assay Workflow Diagram
Figure 2: Workflow for comparative stability testing. LC-MS monitoring distinguishes between payload loss (Maleimide) and bond integrity (SuFEx).
Data Interpretation & Troubleshooting
When analyzing your data, use these benchmarks to assess performance.
-
Maleimide Failure Mode:
-
SuFEx Success Criteria:
-
Observation: Mass peak remains constant over 7 days. No "linker-dumping" observed.
-
Note: If conjugation yield is low, increase pH to 8.5 or concentration. SuFEx stability is high, but formation kinetics are slower than maleimide.
-
References
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation. Vertex AI Search / NIH. Comparison of maleimide vs. sulfone stability in hemoglobin conjugates. 2
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry - A European Journal. Discusses retro-Michael instability and stabilization strategies. 5
-
Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Chemistry - A European Journal. Details the stability and selectivity of SuFEx on Tyrosine. 8
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. Comparative data on N-alkyl vs N-aryl maleimide stability. 6[9][10]
-
Biocompatible SuFEx Click Chemistry. Angewandte Chemie. Validation of SuFEx stability in aqueous buffers and biological media. 11[9][10][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Methoxybenzenesulfonyl Fluoride: Proper Disposal & Handling Guide
[1]
Executive Summary: Immediate Action Required
Do not treat 3-Methoxybenzenesulfonyl fluoride (MBSF) as standard organic waste.
While MBSF is a valuable reagent for SuFEx (Sulfur-Fluoride Exchange) click chemistry and protein modification, its disposal presents a latent hazard often overlooked: Hydrolysis-induced Hydrogen Fluoride (HF) generation.
-
CRITICAL PROHIBITION: Do not dispose of MBSF or its reaction mixtures in glass waste containers if water or protic solvents are present. The liberation of fluoride ions (
) can etch glass, leading to catastrophic container failure. -
CONTAINMENT: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers exclusively for liquid waste streams containing this compound.
-
EMERGENCY: Ensure Calcium Gluconate gel is accessible in the lab wherever this reagent is handled.
Hazard Analysis & Chemical Logic
To ensure safety, researchers must understand the causality of the hazard. MBSF is an electrophilic sulfonyl fluoride. While generally more stable than sulfonyl chlorides, it is not inert.
The Hydrolysis Trap
Upon contact with moisture (atmospheric or aqueous waste streams), MBSF undergoes hydrolysis. This reaction is slow under neutral conditions but accelerates in the presence of acids or bases.
The Reaction Mechanism:
This generates two hazardous byproducts:
-
3-Methoxybenzenesulfonic acid: A corrosive strong acid.
-
Hydrogen Fluoride (HF): A highly toxic, glass-corroding weak acid that penetrates tissue and sequesters calcium (bone damage/cardiac arrest).[1]
Visualization: The Hazard Cascade
The following diagram illustrates the degradation pathway and the resulting operational risks.
Figure 1: Mechanistic pathway of MBSF degradation highlighting the critical generation of Hydrogen Fluoride (HF).
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient due to the potential for HF generation.
| PPE Category | Requirement | Scientific Rationale |
| Hand Protection | Double Gloving: Nitrile (inner) + Neoprene or heavy Nitrile (outer). | Sulfonyl fluorides penetrate standard thin nitrile. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles (Face shield recommended for >50mL). | Corrosive vapors can bypass safety glasses. |
| Respiratory | Fume Hood (Mandatory). | Prevent inhalation of sulfonyl fluoride vapors or HF gas. |
| Specific Aid | Calcium Gluconate Gel (2.5%) . | Must be available on the bench. If skin contact occurs, wash and apply gel immediately to neutralize fluoride ions. |
Operational Disposal Procedures
Scenario A: Solid Waste (Pure Reagent or Contaminated Solids)
Applicable to: Old stock bottles, contaminated weigh boats, solid spill cleanup materials.
-
Segregation: Do not mix with general trash or biohazard bags.
-
Primary Containment: Place the solid waste into a clear, sealable plastic bag (e.g., Ziploc).
-
Secondary Containment: Place the sealed bag into a secondary heavy-duty hazardous waste bag (polyethylene).
-
Labeling: Tag as "Toxic Solid, Organic, Fluorinated." Explicitly write "Contains Sulfonyl Fluoride - Potential HF Generation" on the tag.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Mother liquors, extracted organic layers.
-
Container Selection: Use HDPE (High-Density Polyethylene) jerrycans. NO GLASS.
-
pH Check: If the waste stream is acidic, the risk of HF off-gassing is high. Neutralize cautiously (see Section 5) or ensure the container is vented (using a vented cap) to prevent pressure buildup.
-
Solvent Compatibility: Segregate into "Halogenated Organic Waste."
-
Labeling: List "this compound" and "Hydrofluoric Acid (Trace)" as constituents.
Scenario C: Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hoods are active.
-
PPE Up: Don double gloves, goggles, and lab coat.
-
Contain: Surround the spill with absorbent pads or vermiculite.
-
Neutralize (Surface): Wipe the area with a saturated solution of Sodium Carbonate (
) . This neutralizes the sulfonic acid and helps sequester fluoride ions as sodium fluoride (less volatile than HF). -
Collect: Scoop material into a wide-mouth plastic jar. Label as Hazardous Waste.
Chemical Deactivation (Quenching)
Note: Perform this only if you are a trained chemist and the scale is manageable (<10 grams). For larger quantities, arrange for professional hazardous waste pickup of the unquenched material.
The goal is to hydrolyze the sulfonyl fluoride in a controlled, basic environment to trap the fluoride as a salt (
Reagents Required:
-
Sodium Hydroxide (NaOH) 1M or Sodium Carbonate (
) saturated solution. -
Plastic beaker (HDPE/PP).
Protocol:
-
Dissolve/dilute the MBSF residue in a non-protic solvent (e.g., Dichloromethane) if not already liquid.
-
Slowly add the MBSF solution to a stirred excess of 1M NaOH in a plastic beaker.
-
Caution: Exothermic reaction.
-
-
Stir for 2-4 hours to ensure complete hydrolysis of the
bond. -
Test pH: Ensure the solution remains basic (pH > 9). If acidic, HF is present; add more base.
-
Precipitation (Optional but Recommended): Add Calcium Chloride (
). This reacts with free fluoride to form Calcium Fluoride ( ), an insoluble solid, significantly reducing toxicity. -
Dispose of the resulting slurry as Basic Inorganic/Organic Waste .
Decision Logic for Disposal
Use this workflow to determine the correct waste stream.
Figure 2: Decision tree for selecting the correct waste stream and container material.
References
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: this compound. Merck KGaA.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-4-methoxybenzenesulfonyl fluoride (Analogous Hazard Data).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Stanford University Environmental Health & Safety. (2023). Information on Hydrofluoric Acid and Fluoride-Releasing Compounds.
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (Provides context on stability and hydrolysis rates).
Personal protective equipment for handling 3-Methoxybenzenesulfonyl fluoride
Part 1: Executive Hazard Analysis & Risk Mechanism
The "Why" Behind the Hazard
To handle 3-Methoxybenzenesulfonyl fluoride (MBSF) safely, one must understand its chemical behavior beyond the Safety Data Sheet (SDS). MBSF is a sulfonyl fluoride , a class of compounds widely used in Sulfur-Fluoride Exchange (SuFEx) click chemistry.
The Paradox of Stability: Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are thermodynamically stable and resistant to reduction. However, this stability is deceptive. Under specific biological conditions or upon contact with nucleophiles (like skin proteins or mucous membranes), they act as potent electrophiles.
Two-Fold Toxicity Mechanism:
-
Covalent Modification: The sulfonyl group (
) covalently bonds to serine, threonine, or lysine residues in proteins. This can permanently inhibit essential enzymes (similar to PMSF). -
Fluoride Release (The Silent Burn): Upon hydrolysis or metabolic breakdown, MBSF releases fluoride ions (
). Unlike chloride, fluoride penetrates deep into tissue, sequestering calcium ( ) and magnesium ( ), leading to cellular necrosis and potential systemic hypocalcemia.
Operational Implication: Standard acid-burn protocols are insufficient. Calcium Gluconate must be available as a specific antidote to neutralize fluoride ions.
Part 2: Personal Protective Equipment (PPE) Matrix
The physical state of MBSF is typically a liquid (Density ~1.3 g/mL) or a low-melting solid. Liquid handling significantly increases the risk of splash and aerosolization.
PPE Selection Table
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Standard) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5 mil) | Sulfonyl fluorides can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination. |
| Hand Protection (Spill/High Risk) | Silver Shield / 4H Laminate | For spill cleanup or immersion risk, standard nitrile is insufficient. Laminate gloves offer broad chemical resistance to aggressive electrophiles. |
| Eye & Face | Chemical Goggles + Face Shield | Strict Requirement. Safety glasses are inadequate. A face shield prevents liquid splash from reaching the neck and mouth, where rapid absorption occurs. |
| Respiratory | Fume Hood (Primary) Full-face respirator with ABEK/Acid Gas cartridges (Secondary) | MBSF hydrolyzes to release HF vapor. All transfers must occur within a certified fume hood. |
| Body | Tyvek® Lab Coat / Apron | Cotton absorbs liquids and holds them against the skin. Impervious aprons prevent "wicking" of the corrosive liquid. |
Visualization: PPE Decision Logic
This diagram illustrates the decision-making process for selecting PPE based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale and risk assessment.
Part 3: Operational Protocols
Storage and Stability
-
Condition: Store in a cool, dry place. MBSF is moisture-sensitive.[1]
-
Container: Keep tightly closed. If the seal is broken, store the primary container inside a secondary desiccator or seal with Parafilm/electrical tape to prevent atmospheric moisture ingress (hydrolysis leads to pressure buildup).
Weighing and Transfer (Liquid Handling)
Avoid pouring. Pouring corrosive liquids increases the surface area for evaporation and the risk of dripping.
-
Tare: Place the receiving flask (containing solvent if possible) on the balance inside the hood.
-
Transfer: Use a glass syringe with a long needle or a positive-displacement pipette.
-
Why? Plastic syringes (polypropylene) are generally resistant, but glass is preferred to avoid any leaching or swelling with prolonged contact.
-
-
Quench Tips: Immediately rinse pipette tips/needles in a beaker of dilute NaOH or saturated sodium bicarbonate before disposal.
Reaction Setup
-
Solvent: Use anhydrous solvents (DCM, THF, Acetonitrile) to prevent competitive hydrolysis.
-
Venting: Reactions heating MBSF must be vented through a scrubber (base trap) if HF evolution is possible.
Part 4: Emergency Response & Disposal[2]
The Calcium Gluconate Protocol
CRITICAL: If MBSF contacts skin, it acts as a delayed HF burn.
-
Immediate Wash: Rinse with copious water for 5 minutes (not 15, as you need to apply the antidote).
-
Neutralize: Apply 2.5% Calcium Gluconate Gel to the affected area. Massage into the skin.
-
Seek Medical Attention: Inform medics that the exposure involves a "Fluoride-releasing agent."
Visualization: Spill Response Workflow
Figure 2: Step-by-step workflow for managing an MBSF spill in the laboratory.
Disposal Protocol
Do not dispose of active MBSF in the drain.
-
Quenching: Dissolve the waste material in a combustible solvent (e.g., acetone).
-
Hydrolysis: Slowly add 1M NaOH or saturated Sodium Bicarbonate solution. Stir for 1-2 hours. This converts the reactive sulfonyl fluoride into the inert sulfonate salt and sodium fluoride.
-
Waste Stream: Dispose of the mixture as Halogenated Organic Waste .
References
-
Sigma-Aldrich. (n.d.).[5][6] Safety Data Sheet: this compound. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 329772585, this compound. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Calcium Gluconate Gel for HF Burns. Retrieved from
- Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Contextual grounding for SuFEx stability/reactivity).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
